molecular formula C12H8FNO2 B1339025 5-(4-Fluorophenyl)nicotinic acid CAS No. 364064-17-5

5-(4-Fluorophenyl)nicotinic acid

Cat. No.: B1339025
CAS No.: 364064-17-5
M. Wt: 217.2 g/mol
InChI Key: KISDAKHYANOMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISDAKHYANOMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464036
Record name 5-(4-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364064-17-5
Record name 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364064-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EMD-50929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-50929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-(4-Fluorophenyl)nicotinic Acid: A Core Scaffold in Modern Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)nicotinic acid has emerged as a crucial building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex pharmaceutical compounds. Its discovery is intrinsically linked to the broader exploration of nicotinic acid derivatives for therapeutic applications. The strategic placement of a fluorophenyl group at the 5-position of the pyridine ring offers a versatile scaffold for developing drugs targeting a range of conditions, including neurological disorders. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and the underlying strategic importance of this compound in drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical data for this compound is presented in the table below, facilitating easy reference for experimental design and characterization.

PropertyValue
CAS Number 364064-17-5
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Appearance White to off-white powder
Melting Point 215 °C
Purity ≥97.0% (acidimetric)
pH 5.7 (5 g/L in H₂O at 20 °C)

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromonicotinic acid and 4-fluorophenylboronic acid, offering high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction

The general scheme for the Suzuki-Miyaura coupling is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 5-Bromonicotinic acid p1 This compound r1->p1 + r2 4-Fluorophenylboronic acid r2->p1 re1 Pd Catalyst (e.g., Pd(PPh₃)₄) re1->p1 re2 Base (e.g., K₃PO₄) re2->p1 re3 Solvent (e.g., DMF) re3->p1 G cluster_workflow Experimental Workflow A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup and Product Isolation E->F G A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Transmetalation (Ar'-B(OR)₂) B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A releases Ar-Ar' P Ar-Ar' Product D->P

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(4-Fluorophenyl)nicotinic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental methodologies for their determination, and relevant biological pathway information.

Core Physicochemical Properties

This compound is a solid, crystalline powder. A summary of its key physicochemical properties is presented below.

Structural and General Properties
PropertyValueSource
Molecular Formula C₁₂H₈FNO₂[1]
Molecular Weight 217.2 g/mol [1]
Appearance White to off-white powder-
CAS Number 364064-17-5[1]
Experimentally Determined and Predicted Physicochemical Data

Quantitative data for several key physicochemical parameters are crucial for predicting the behavior of a compound in biological systems. The following tables summarize the available experimental data and computationally predicted values for this compound.

Table 1: Experimental Physicochemical Properties

ParameterValue
Melting Point (°C) 215
Density (g/cm³) 0.5
pH (5 g/L in H₂O) 5.7

Table 2: Predicted Physicochemical Properties

ParameterPredicted Value
Boiling Point (°C) 379.5 ± 25.0
pKa 4.33 ± 0.10
logP 2.59
Solubility in Water (at 25°C) 0.43 g/L

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

  • Determination: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Determination (HPLC Method)

Solubility is a critical parameter influencing a drug's absorption and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.

  • Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Biological Context and Pathway Visualization

Derivatives of nicotinic acid have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[2] Inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Inhibitor 5-(4-Fluorophenyl)nicotinic acid derivatives Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Experimental and Logical Workflows

The determination of physicochemical properties follows a structured workflow to ensure comprehensive characterization of a new chemical entity.

Physicochemical_Workflow Start New Chemical Entity (this compound) Structure Structure Confirmation (NMR, MS) Start->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity SolidState Solid-State Properties (Melting Point, pXRD) Purity->SolidState Solubility Solubility Profiling (Aqueous & Organic Solvents) Purity->Solubility Lipophilicity Lipophilicity (logP/logD) Purity->Lipophilicity Ionization Ionization Constant (pKa) Purity->Ionization Stability Chemical Stability (pH, Temperature, Light) SolidState->Stability Solubility->Stability Lipophilicity->Stability Ionization->Stability Developability Developability Assessment Stability->Developability

Physicochemical Characterization Workflow

The synthesis of nicotinic acid derivatives is a key area of research. While the specific synthesis route for this compound is not detailed in the available literature, a general synthesis pathway for nicotinic acid provides context.

Nicotinic_Acid_Synthesis Picoline 3-Picoline Oxidation Oxidation Picoline->Oxidation Nicotinonitrile Nicotinonitrile Oxidation->Nicotinonitrile Hydrolysis Hydrolysis Nicotinonitrile->Hydrolysis NicotinicAcid Nicotinic Acid Hydrolysis->NicotinicAcid

General Synthesis of Nicotinic Acid

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)nicotinic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)nicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorophenyl group at the 5-position of the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic profile and biological activity.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its structural analogs and derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically involves a Suzuki coupling reaction between a 5-halonicotinic acid derivative and 4-fluorophenylboronic acid. The resulting core structure can then be further modified at the carboxylic acid group to yield a variety of derivatives, including esters, amides, hydrazides, and heterocyclic compounds like oxadiazoles.

General Synthetic Workflow

G cluster_suzuki Suzuki Coupling A 5-Halonicotinic Acid Ester C This compound Ester A->C Pd Catalyst, Base B 4-Fluorophenylboronic Acid B->C D This compound C->D Hydrolysis F Nicotinoyl Chloride D->F SOCl2 or PCl5 E Amides / Esters F->E Amine or Alcohol G Nicotinic Acid Hydrazide F->G Hydrazine Hydrate H Schiff Bases G->H Aromatic Aldehydes I 1,3,4-Oxadiazoles / Thiazolidinones H->I Cyclization Reagents

Caption: General synthetic routes for this compound and its derivatives.

Experimental Protocols

Synthesis of this compound

A mixture of a 5-halonicotinate (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is worked up by extraction and purified by chromatography to yield the 5-(4-fluorophenyl)nicotinate, which is then hydrolyzed to the corresponding carboxylic acid.

Synthesis of Nicotinic Acid Hydrazide Derivatives

To a solution of the 5-(4-fluorophenyl)nicotinate (1 equivalent) in ethanol, hydrazine hydrate (1.2 equivalents) is added, and the mixture is refluxed for several hours. Upon cooling, the precipitated hydrazide is filtered, washed, and dried.

Synthesis of Schiff Bases and their Cyclized Derivatives

The synthesized nicotinic acid hydrazide (1 equivalent) is dissolved in a suitable solvent like ethanol, and a substituted aromatic aldehyde (1.1 equivalents) is added. The mixture is refluxed for a few hours. The resulting Schiff base can be isolated or used directly for subsequent cyclization reactions to form heterocycles like 1,3,4-oxadiazoles or thiazolidinones using appropriate reagents (e.g., acetic anhydride for oxadiazoles, thioglycolic acid for thiazolidinones).

Biological Activities and Therapeutic Potential

Derivatives of nicotinic acid have been extensively studied for a range of biological activities. The introduction of the 4-fluorophenyl moiety can enhance these activities.

Anti-inflammatory and Analgesic Activity

Several nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties. These compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

CompoundAssayResultReference
2-(2-bromophenyl)nicotinic acid derivative (4c)Carrageenan-induced paw edema72.3% inhibition[3]
2-(2-bromophenyl)nicotinic acid derivative (4a)Acetic acid-induced writhing68.5% protection[3]
Nicotinic acidLPS-stimulated human monocytes49.2% reduction in TNF-α[4][5]
Nicotinic acidLPS-stimulated human monocytes56.2% reduction in IL-6[4][5]
Antimicrobial Activity

Certain derivatives, particularly those incorporating hydrazone and oxadiazole moieties, have shown promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

CompoundOrganismMIC (µg/mL)Reference
Acylhydrazone derivative (5)Staphylococcus aureus ATCC 43300 (MRSA)15.62
Acylhydrazone derivative (13)Staphylococcus aureus ATCC 43300 (MRSA)7.81
1,3,4-Oxadiazoline derivative (25)Bacillus subtilis ATCC 66337.81
1,3,4-Oxadiazoline derivative (25)Staphylococcus aureus ATCC 65387.81
Anticancer Activity

Nicotinic acid derivatives have emerged as a potential class of anticancer agents. Their mechanism of action is often linked to the modulation of nicotinic acetylcholine receptors (nAChRs), which are overexpressed in several types of cancer.

Table 3: Anticancer Activity of Nicotinic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
1,3,4-Oxadiazole derivative (7b)MCF7 (Breast Cancer)6.74
1,3,4-Oxadiazole derivative (7d)MCF7 (Breast Cancer)3.69
1,3,4-Oxadiazole derivative (7c)Caco-2 (Colon Cancer)24.6
1,3,4-Oxadiazole derivative (7f)Caco-2 (Colon Cancer)24.8

Mechanism of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of nicotinic acid are primarily mediated through the G-protein coupled receptor 109A (GPR109A).[4][5] Activation of this receptor in immune cells like monocytes and macrophages leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. This results in a decreased production of pro-inflammatory cytokines and chemokines.[4][5]

G NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A IKK IKKβ GPR109A->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Inhibited) Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) Nucleus->Inflammation Transcription (Reduced) G Nicotine Nicotine / Agonist nAChR α7-nAChR Nicotine->nAChR PI3K PI3K nAChR->PI3K MEK MEK nAChR->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK Metastasis Metastasis ERK->Metastasis Antagonist Nicotinic Acid-based Antagonist Antagonist->nAChR Blocks

References

The Evolving Landscape of Fluorinated Nicotinic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nicotinic acid derivatives has emerged as a powerful tool in medicinal chemistry, leading to the development of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), their anti-inflammatory properties, and their potential as antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Fluorinated nicotinic acid derivatives have demonstrated significant potential as modulators of nAChRs, which are crucial ligand-gated ion channels involved in a multitude of physiological processes in the central and peripheral nervous systems.[1] Dysregulation of nAChR signaling is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making these receptors attractive therapeutic targets.[1][2]

The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of nicotinic acid derivatives, influencing their binding affinity, selectivity for different nAChR subtypes, and metabolic stability.[3]

Agonist and Antagonist Activity

Research has identified fluorinated nicotinic acid derivatives that act as both agonists and antagonists of nAChRs. For instance, certain 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues exhibit potent antagonist activity at α4β2-nAChRs, a subtype critically involved in nicotine dependence.[4] In contrast, other fluorinated compounds, such as specific pyrazole acids, have been identified as agonists of the high-affinity niacin receptor GPR109a, which is structurally related to nicotinic receptors.[5]

The following table summarizes the in vitro binding affinities and functional activities of selected fluorinated nicotinic acid derivatives at various nAChR subtypes.

Compound ClassDerivative ExampleTarget nAChR SubtypeActivityPotency (Ki or IC50)Reference
2'-Fluoro-deschloroepibatidine Analogues2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepitabidine (6a)α4β2*AntagonistKi = 0.07 nM; IC50 = 0.46 µM[4]
3-Fluoropyrrolidine Ligands3-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)-5-(phenylethynyl)pyridine (11)α4β2LigandGood Affinity (qualitative)[2]
Fluorinated Pyrazole Acids4-fluoro-5-alkyl pyrazole-3-carboxylic acidsGPR109a (Niacin Receptor)AgonistPotent (qualitative)[5]
Experimental Protocol: Radioligand Binding Assay for nAChRs

A fundamental technique to characterize the interaction of fluorinated nicotinic acid derivatives with nAChRs is the radioligand binding assay. This method allows for the determination of binding affinity (Ki) of a test compound.

Objective: To determine the binding affinity of a test compound for a specific nAChR subtype.

Materials:

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Epibatidine).

  • Test Compound: The fluorinated nicotinic acid derivative.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold Assay Buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation and resuspension steps twice. Finally, resuspend the pellet to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Radioligand (at a concentration near its Kd), and 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Radioligand, and 50 µL of a high concentration of a known non-labeled ligand (e.g., 100 µM Nicotine).

    • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Radioligand, and 50 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways of nAChR Activation

The activation of nAChRs, particularly the α7 subtype, initiates a cascade of intracellular signaling events, primarily driven by an influx of Ca²⁺ ions.[3][6] These pathways are crucial for neuronal survival, synaptic plasticity, and modulation of inflammation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α7) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel Agonist Fluorinated Nicotinic Acid Derivative (Agonist) Agonist->nAChR Binds to PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity

Caption: nAChR agonist-induced signaling cascade.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Several studies have explored the potential of nicotinic acid derivatives, including fluorinated analogues, as anti-inflammatory agents through the inhibition of COX-2.[7][8] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

In Vitro and In Vivo Efficacy

Fluorinated nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, certain antipyrine and nicotinic acid-based scaffolds have demonstrated potent and selective COX-2 inhibition.[8] The anti-inflammatory effects of these compounds are often confirmed in vivo using models such as the carrageenan-induced paw edema assay in rodents.[7]

The table below presents the COX-2 inhibitory activity of representative nicotinic acid derivatives.

Compound ClassDerivative ExampleCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Antipyrine-Nicotinic Acid HybridsCompound 4d0.940 ± 0.0513.57[8]
Nicotinic Acid DerivativesCompound 6b0.614 ± 0.03-[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following protocol describes a common method for determining the in vitro COX-2 inhibitory activity of a test compound.

Objective: To measure the IC50 value of a test compound for the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme.

  • COX-2 Cofactor Solution (containing hematin, TMPD, and glutathione).

  • Arachidonic Acid (Substrate).

  • Test Compound.

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Colorimetric plate reader.

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution to the desired concentration (e.g., 300 U/mL).

  • Reaction Setup: In a 96-well plate, pre-incubate the COX-2 enzyme, COX-2 cofactor solution, and the test compound (at various concentrations) for 10 minutes at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each well.

  • Measurement: The peroxidase activity of COX-2 is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[10]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.[7][11][12]

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

  • Carrageenan (1% suspension in saline).

  • Test Compound.

  • Reference Drug (e.g., Indomethacin).

  • Pletysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or reference drug to the animals (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. A control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Mechanism of COX-2 Inhibition

COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Fluorinated_Derivative Fluorinated Nicotinic Acid Derivative (COX-2 Inhibitor) Fluorinated_Derivative->COX2 Inhibits Antimicrobial_Workflow Synthesis Synthesis of Fluorinated Nicotinic Acid Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Disc Diffusion) Synthesis->Screening MIC Quantitative MIC Determination (Broth Microdilution) Screening->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Toxicity Cytotoxicity Assays (e.g., against mammalian cell lines) MIC->Toxicity Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) MBC->Lead_Optimization Toxicity->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Efficacy Studies (Animal Models of Infection) Lead_Optimization->In_Vivo

References

5-(4-Fluorophenyl)nicotinic Acid: A Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)nicotinic acid is a valuable heterocyclic building block in medicinal chemistry, combining the pharmacologically significant nicotinic acid core with a fluorophenyl moiety. This strategic combination offers opportunities for developing novel therapeutics, primarily by targeting the G-protein coupled receptor 109A (GPR109A), a key regulator of lipid metabolism. The fluorophenyl group provides a handle for modulating physicochemical properties and exploring specific interactions within the receptor binding pocket. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound as a fragment in drug design. It includes detailed experimental protocols, summaries of quantitative data for analogous compounds, and visualizations of relevant signaling pathways to facilitate its application in drug discovery programs.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the treatment of dyslipidemia. Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol makes it a valuable therapeutic agent. The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), has opened new avenues for the rational design of novel agonists with improved pharmacological profiles.

The introduction of a 4-fluorophenyl substituent at the 5-position of the nicotinic acid scaffold, yielding this compound, offers several advantages for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and serve as a probe for structure-activity relationship (SAR) studies. The phenyl group itself provides a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide aims to provide a thorough resource on the utility of this compound as a foundational fragment for the development of next-generation GPR109A modulators and other potential therapeutic agents.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
CAS Number 364064-17-5
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF

Table 1: Physicochemical properties of this compound.

Synthesis

The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between 5-bromonicotinic acid (or its ester derivative) and 4-fluorophenylboronic acid.

G start 5-Bromonicotinic Acid (or ester) reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents 4-Fluorophenylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product

Figure 1: General workflow for the synthesis of this compound.

Materials:

  • 5-Bromonicotinic acid

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromonicotinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

GPR109A Agonism

This compound is a structural analog of nicotinic acid and is therefore anticipated to act as an agonist at the GPR109A receptor. GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.

Signaling Pathways

Activation of GPR109A by an agonist like this compound initiates two primary signaling cascades:

  • Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby reducing lipolysis and the release of free fatty acids into the bloodstream.

  • β-Arrestin-Mediated Pathway: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the receptor. This can lead to receptor internalization and desensitization, as well as the initiation of G-protein-independent signaling events, such as the activation of the ERK1/2 pathway. The β-arrestin pathway is also associated with the flushing side effect of nicotinic acid.

G cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_barrestin β-Arrestin Pathway receptor GPR109A gi Gαi receptor->gi activates barrestin β-Arrestin receptor->barrestin recruits agonist 5-(4-Fluorophenyl) nicotinic acid agonist->receptor ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA camp->pka hsl ↓ Lipolysis pka->hsl internalization Receptor Internalization barrestin->internalization erk ERK1/2 Activation barrestin->erk

Figure 2: GPR109A signaling pathways activated by an agonist.

Role in Drug Design

The this compound scaffold is a versatile starting point for the design of novel GPR109A agonists. The key elements of the structure can be systematically modified to optimize pharmacological properties.

Structure-Activity Relationships (SAR)
  • Nicotinic Acid Core: The carboxylic acid is crucial for binding to GPR109A, forming a key salt bridge interaction with a basic residue in the receptor.

  • Pyridine Ring: The nitrogen atom and the overall aromatic character of the pyridine ring are important for receptor recognition.

  • 4-Fluorophenyl Group: The phenyl ring can be substituted with various groups to explore additional binding pockets and improve properties like potency and selectivity. The fluorine atom can enhance metabolic stability and binding affinity.

Fragment-Based Drug Design (FBDD)

This compound can be utilized as a high-affinity fragment in FBDD campaigns. By identifying and growing vectors from this core, novel chemical entities with diverse pharmacological profiles can be generated.

G fragment This compound (Core Fragment) sar SAR Exploration (Substitution on phenyl ring, modification of linker) fragment->sar optimization Lead Optimization (Potency, Selectivity, ADME properties) sar->optimization candidate Drug Candidate optimization->candidate

Figure 3: Logical workflow for using the fragment in drug design.

Quantitative Data

CompoundGPR109A EC₅₀ (nM)Assay TypeCell Line
Nicotinic Acid~50-100cAMP InhibitionHEK293-GPR109A
Acifran~100cAMP InhibitionHEK293-GPR109A
MK-6892~74Calcium MobilizationCHO-GPR109A

Table 2: Representative in vitro potency of GPR109A agonists.

CompoundIn Vivo EffectAnimal Model
Nicotinic Acid↓ Plasma Free Fatty AcidsRat, Mouse
Acifran↓ Plasma Free Fatty AcidsRat, Dog

Table 3: Representative in vivo effects of GPR109A agonists.

Experimental Protocols

GPR109A Functional Assay: cAMP Inhibition

This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin

  • Test compound (e.g., this compound)

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • 384-well microplates

Procedure:

  • Seed HEK293-GPR109A cells into 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound and a reference agonist (e.g., nicotinic acid) in assay buffer.

  • Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

  • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control and incubate for a further 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the EC₅₀ value by fitting the data to a dose-response curve.

GPR109A Functional Assay: Intracellular Calcium Mobilization

This assay is suitable for GPR109A receptors that couple to the Gαq pathway or when co-expressing a promiscuous G protein like Gα16.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A (and potentially Gα16)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compound

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation)

Procedure:

  • Seed the cells into the microplates and incubate overnight.

  • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Aspirate the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound at various concentrations and immediately begin kinetic fluorescence readings.

  • Record the change in fluorescence over time to measure the intracellular calcium mobilization.

  • Determine the peak fluorescence response for each concentration and calculate the EC₅₀ value from the dose-response curve.

Conclusion

This compound represents a highly promising and versatile fragment for the design and development of novel therapeutic agents, particularly those targeting GPR109A. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with the favorable properties imparted by the fluorophenyl moiety, makes it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and pathway visualizations provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery efforts. Further investigation into the specific quantitative pharmacology of this compound and its derivatives is warranted to fully realize its therapeutic potential.

The Intricate Dance of Structure and Activity: A Deep Dive into 5-Aryl-Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aryl-nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this important class of molecules, with a focus on their anti-inflammatory, anticancer, and neurological activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Core Structure-Activity Relationships: Unlocking Therapeutic Potential

The biological activity of 5-aryl-nicotinic acid derivatives is profoundly influenced by the nature and substitution pattern of the aryl ring at the 5-position, as well as modifications to the carboxylic acid moiety. The following sections summarize the key SAR findings for different therapeutic areas.

Anti-Inflammatory Activity

5-Aryl-nicotinic acid derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The SAR in this area highlights the importance of the substituent on the 5-aryl ring for both potency and selectivity.

Compound5-Aryl SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4d 4-Chlorophenyl>1000.940 ± 0.05>106.38
6b 4-Methoxyphenyl>1000.614 ± 0.03>162.87
Indomethacin -0.12 ± 0.010.98 ± 0.050.12
Celecoxib -6.70 ± 0.300.844 ± 0.047.92

Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected 5-aryl-nicotinic acid derivatives. Data sourced from[1].

As illustrated in Table 1, compounds 4d and 6b exhibit potent and selective inhibition of COX-2, with IC50 values in the sub-micromolar range.[1] Notably, the selectivity for COX-2 is significantly higher than that of the non-selective NSAID indomethacin and even surpasses that of the known COX-2 inhibitor celecoxib.[1] This suggests that the 5-aryl-nicotinic acid scaffold is a promising starting point for the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects associated with COX-1 inhibition.

Anticancer Activity

The anticancer potential of 5-aryl-nicotinic acid derivatives has been explored through their ability to inhibit key signaling molecules involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Compound5-Aryl SubstituentVEGFR-2 Inhibition IC50 (µM)HCT-15 Cytotoxicity GI50 (µM)PC-3 Cytotoxicity GI50 (µM)
5b 4-Methoxyphenyl0.0890.090.12
5c 4-Chlorophenyl0.0680.070.09
Sorafenib -0.020.150.21
Doxorubicin --0.040.06

Table 2: In vitro VEGFR-2 inhibitory activity and cytotoxicity of selected 5-aryl-nicotinic acid derivatives against human colon (HCT-15) and prostate (PC-3) cancer cell lines. Data sourced from[2].

The data in Table 2 demonstrates that compounds 5b and 5c are potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range, comparable to the multi-kinase inhibitor sorafenib.[2] Furthermore, these compounds exhibit significant cytotoxic effects against cancer cell lines.[2] The substitution on the 5-aryl ring appears to play a crucial role, with the 4-chlorophenyl derivative (5c ) showing slightly enhanced activity over the 4-methoxyphenyl analog (5b ).[2]

Neurological Activity: Targeting Nicotinic Acetylcholine Receptors

Derivatives of 5-phenyl-nicotinic acid have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.

CompoundStructureReceptor SubtypeKᵢ (nM)
3a 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridineα3β4123
α4β2>10,000
α7>10,000

Table 3: Binding affinity of a 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analog at different nAChR subtypes. Data sourced from[3].

Compound 3a , a structurally related analog of 5-phenyl-nicotinic acid, demonstrates high selectivity as an antagonist for the α3β4 nAChR subtype, with a Ki value of 123 nM.[3] This selectivity is a key attribute for developing therapeutic agents with fewer off-target effects.

Signaling Pathways in Focus

The biological effects of 5-aryl-nicotinic acids are mediated through their interaction with specific signaling pathways. A prominent target is the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A (HCA2) G_protein Gαi/βγ GPR109A->G_protein Activates GRK GRK2 GPR109A->GRK Phosphorylation by AC Adenylyl Cyclase G_protein->AC Inhibits Inflammation Anti-inflammatory Effects G_protein->Inflammation Mediates cAMP cAMP AC->cAMP Converts ATP to Arrestin β-Arrestin 3 GRK->Arrestin Recruits Arrestin->GPR109A ERK ERK1/2 Activation Arrestin->ERK Activates Internalization Receptor Internalization Arrestin->Internalization Mediates Ligand 5-Aryl-Nicotinic Acid Ligand->GPR109A Binds PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

GPR109A Signaling Cascade

Activation of GPR109A by nicotinic acid and its derivatives initiates a dual signaling cascade.[4][5][6] The canonical pathway involves the coupling to inhibitory G-protein (Gαi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis.[4][5] A non-canonical, G-protein-independent pathway involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin.[5] This β-arrestin-mediated pathway can lead to the activation of the ERK1/2 MAP kinase pathway and receptor internalization.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-aryl-nicotinic acid derivatives.

Synthesis of 5-Aryl-Nicotinic Acids via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-nicotinic acids from 5-bromonicotinic acid and an appropriate arylboronic acid.[7][8][9]

Materials:

  • 5-Bromonicotinic acid

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add 5-bromonicotinic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the dioxane/water solvent mixture and degas the solution by bubbling with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1N HCl to pH ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude 5-aryl-nicotinic acid.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 5-Bromonicotinic Acid - Arylboronic Acid - K₂CO₃ Inert Inert Atmosphere (Argon) Reactants->Inert Solvent Add Dioxane/Water & Degas Inert->Solvent Catalyst Add Pd(PPh₃)₄ Solvent->Catalyst Heat Heat to 90°C (12-24h) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool & Dilute Monitor->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter & Dry Acidify->Filter Purify Purify Filter->Purify

Suzuki-Miyaura Coupling Workflow
In Vitro COX Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[1]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds (5-aryl-nicotinic acid derivatives)

  • Reference inhibitors (Indomethacin, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations for 15 minutes at 37 °C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 15 minutes at 37 °C.

  • Terminate the reaction by adding a stop solution (e.g., 1N HCl).

  • Measure the concentration of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of COX activity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a method to determine the binding affinity of test compounds for specific nAChR subtypes.[4][7]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)

  • Radioligand (e.g., [³H]Epibatidine)

  • Non-specific binding agent (e.g., Nicotine)

  • Test compounds (5-aryl-nicotinic acid derivatives)

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), the non-specific binding agent, or the test compound at various concentrations.

  • Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percent specific binding against the logarithm of the compound concentration.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The 5-aryl-nicotinic acid scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for optimizing the potency and selectivity of these compounds against a range of biological targets. The detailed experimental protocols and signaling pathway visualizations offer a practical toolkit for researchers to further explore and exploit the therapeutic potential of this promising class of molecules. Future work should focus on expanding the diversity of the aryl substituents and exploring modifications of the carboxylic acid group to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds.

References

In Silico Modeling of 5-(4-Fluorophenyl)nicotinic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to model the binding of 5-(4-Fluorophenyl)nicotinic acid to its target receptor, the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This document outlines the core computational techniques, presents data in a structured format, details relevant experimental protocols for model validation, and visualizes key workflows and pathways.

Introduction to GPR109A and In Silico Modeling

GPR109A is a G-protein coupled receptor that mediates the therapeutic effects of nicotinic acid (niacin), including the reduction of plasma lipids.[1][2] The activation of GPR109A by agonists like nicotinic acid inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This receptor is a key target for the development of drugs to treat dyslipidemia.[1]

This compound is a derivative of nicotinic acid. Understanding its interaction with GPR109A at a molecular level is crucial for rational drug design and optimization. In the absence of an experimental crystal structure for GPR109A, in silico modeling techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are indispensable tools.[2][4][5] These methods allow for the prediction of the three-dimensional structure of the receptor, the identification of potential binding modes of ligands, and the characterization of the dynamic behavior of the ligand-receptor complex.

In Silico Modeling Workflow

The computational investigation of the binding of this compound to GPR109A typically follows a multi-step workflow. This process begins with the construction of a 3D model of the receptor, followed by the prediction of the ligand's binding pose, and culminates in the simulation of the dynamic interactions between the ligand and the receptor.

GPR109A_Modeling_Workflow A Sequence Retrieval (Human GPR109A) C Sequence Alignment A->C B Template Selection (e.g., Bovine Rhodopsin) B->C D Homology Modeling C->D E Model Validation (e.g., Ramachandran Plot, ProSA) D->E G Molecular Docking E->G F Ligand Preparation (this compound) F->G H Binding Pose Analysis G->H I Molecular Dynamics Simulation H->I J Analysis of MD Trajectories (RMSD, RMSF, Binding Free Energy) I->J

Caption: In Silico Modeling Workflow for GPR109A.

Methodologies

Due to the lack of an experimentally determined structure of GPR109A, a homology model is constructed using the amino acid sequence of human GPR109A and the crystal structure of a related GPCR as a template.[2][4]

Protocol for Homology Modeling:

  • Sequence Retrieval: Obtain the amino acid sequence of human GPR109A from a protein database (e.g., UniProt).

  • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) using a BLAST search. The X-ray crystal structure of bovine rhodopsin is a commonly used template for Class A GPCRs like GPR109A.[2]

  • Sequence Alignment: Align the target sequence (GPR109A) with the template sequence.

  • Model Building: Generate the 3D model of GPR109A using software such as MODELLER or SWISS-MODEL.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and ProSA for Z-score calculation.[4] A good quality model should have a high percentage of residues in the most favored regions of the Ramachandran plot and a Z-score within the range of native proteins of similar size.[4]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This technique is used to identify the binding mode of this compound within the binding pocket of the GPR109A model.

Protocol for Molecular Docking:

  • Receptor Preparation: Prepare the GPR109A homology model by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is often defined based on the location of known key interacting residues.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Perform the docking using software like AutoDock or FlexX.[5][6] The program will generate multiple possible binding poses.

  • Pose Selection and Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the binding site. The pose with the most favorable binding energy and interactions is selected for further analysis.

Key interacting residues for agonists in the GPR109A binding pocket have been identified as R111, K166, S178, S179, and R251.[5][7]

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[5]

Protocol for Molecular Dynamics Simulation:

  • System Setup: Place the docked GPR109A-ligand complex in a simulated lipid bilayer membrane (e.g., a mixture of POPC and cholesterol) and solvate with water and ions to mimic the physiological environment.[5]

  • Force Field Selection: Choose an appropriate force field, such as CHARMM36, to describe the interatomic interactions.[5]

  • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to capture the relevant conformational changes and interactions.[5][8]

  • Trajectory Analysis: Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (e.g., using MM/PBSA).[5]

Data Presentation

Quantitative data from in silico modeling studies are crucial for comparing different ligands and understanding their structure-activity relationships.

Table 1: Predicted Binding Energies and Key Interactions for GPR109A Agonists

LigandDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA, kcal/mol)Key Interacting Residues
Nicotinic Acid-17.68[6]-R111, K166, S178, S179[5][8]
Hippuric Acid-Lower than GPR109BR111, K166, S178, S179, R251[5]
This compound To be determinedTo be determinedTo be predicted
Compound 2B-30.54[6]-Not specified

Data for this compound would be populated upon completion of the in silico modeling workflow.

GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[3] A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein-independent signaling.[3]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) GPR109A GPR109A Agonist->GPR109A Binds Gi Gi/o GPR109A->Gi Activates betaArrestin β-Arrestin GPR109A->betaArrestin Recruits AC Adenylyl Cyclase ATP ATP AC->ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Leads to Internalization Receptor Internalization betaArrestin->Internalization Mediates

Caption: GPR109A Signaling Pathways.

Experimental Protocols for Model Validation

In silico predictions should be validated through experimental assays.

This assay determines the affinity of a ligand for the receptor.

Protocol for [³H]-Nicotinic Acid Binding Assay:

  • Cell Culture: Culture cells stably overexpressing human GPR109A.

  • Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the competitor ligand (e.g., this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the competitor ligand and calculate the Ki (inhibitory constant).

This assay measures the functional consequence of receptor activation.

Protocol for cAMP Assay:

  • Cell Culture: Plate GPR109A-expressing cells in a suitable assay plate.

  • Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to increase intracellular cAMP levels.

  • Agonist Treatment: Simultaneously treat the cells with varying concentrations of the test agonist (e.g., this compound).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value.

Conclusion

The in silico modeling approaches outlined in this guide provide a powerful framework for investigating the binding of this compound to the GPR109A receptor. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the molecular interactions that govern ligand recognition and receptor activation. The validation of these computational models with experimental data is essential for their application in the rational design and development of novel and more effective GPR109A agonists for the treatment of dyslipidemia and other metabolic disorders.

References

Potential Therapeutic Targets for 5-(4-Fluorophenyl)nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets and associated experimental methodologies for 5-(4-Fluorophenyl)nicotinic acid. It is important to note that, to date, there is a lack of publicly available scientific literature specifically detailing the pharmacological properties and biological activity of this particular compound. Therefore, this guide is based on the well-established pharmacology of its parent compound, nicotinic acid (niacin), and provides a predictive framework for the investigation of this compound.

Introduction

This compound is a derivative of nicotinic acid, a well-known B-vitamin and therapeutic agent. Given its structural similarity to nicotinic acid, it is highly probable that its primary therapeutic target is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This guide will focus on GPR109A as the principal potential target, outlining its signaling pathways, and providing detailed experimental protocols to facilitate the investigation of this compound's therapeutic potential.

Primary Putative Therapeutic Target: GPR109A

GPR109A is a Gi/o-coupled GPCR predominantly expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils. Its activation by agonists like nicotinic acid leads to a variety of physiological effects, most notably the inhibition of lipolysis in adipose tissue and the modulation of inflammatory responses.

Signaling Pathways

Activation of GPR109A initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

  • G-Protein-Dependent Pathway: Upon agonist binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the inhibition of hormone-sensitive lipase in adipocytes. This pathway is primarily responsible for the anti-lipolytic effects of nicotinic acid, which contribute to the reduction of circulating free fatty acids, triglycerides, and LDL cholesterol, and an increase in HDL cholesterol.

  • β-Arrestin-Dependent Pathway: GPR109A activation also promotes the recruitment of β-arrestins. This pathway is implicated in the characteristic "flushing" side effect of nicotinic acid, which is mediated by the release of prostaglandins in the skin. The β-arrestin pathway can also lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling events.

Potential Therapeutic Indications

Based on the known functions of GPR109A, this compound may have therapeutic potential in the following areas:

  • Dyslipidemia: By activating GPR109A, the compound could potentially lower triglycerides and LDL cholesterol while raising HDL cholesterol, making it a candidate for the treatment of atherosclerosis and related cardiovascular diseases.[1]

  • Inflammatory and Autoimmune Diseases: GPR109A activation has been shown to have anti-inflammatory effects, suggesting potential applications in conditions such as inflammatory bowel disease, neuroinflammation, and atherosclerosis.

  • Metabolic Syndrome: Through its effects on lipid metabolism and inflammation, it could be explored for the management of metabolic syndrome.

Quantitative Data for GPR109A Agonists

While specific data for this compound is unavailable, the following table summarizes key pharmacological parameters for nicotinic acid and other known GPR109A agonists to provide a comparative baseline.

CompoundTargetAssay TypeParameterValueCell LineReference
Nicotinic AcidGPR109ARadioligand BindingKi30 - 100 nMHEK293[2]
Nicotinic AcidGPR109AcAMP AssayEC50100 - 500 nMCHO-K1[2]
AcifranGPR109AcAMP AssayEC50~100 nMCHO-K1[3]
MK-0354GPR109AcAMP AssayEC5018 nMCHO-K1[1]
ButyrateGPR109ARadioligand BindingKi~1.5 mMColon Cancer Cells[4]

Detailed Experimental Protocols

To facilitate the investigation of this compound, the following are detailed protocols for key in vitro assays to characterize its activity at GPR109A.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to GPR109A.

Objective: To determine the inhibition constant (Ki) of the test compound for GPR109A.

Materials:

  • Cell membranes prepared from a cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nicotinic acid.

  • Non-specific binding control: Unlabeled nicotinic acid at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize GPR109A-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of [³H]-Nicotinic acid at a concentration near its Kd.

    • 50 µL of either assay buffer (for total binding), unlabeled nicotinic acid (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to activate the Gαi signaling pathway of GPR109A.

Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

  • A cell line co-expressing GPR109A and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).

  • Forskolin.

  • Assay buffer (e.g., HBSS).

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the GPR109A-expressing cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound to the cells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Detection: Add the cAMP detection reagent (e.g., GloSensor™ reagent) to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the forskolin-only control (100% activity) and the vehicle control (0% activity). Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This assay determines if this compound induces β-arrestin recruitment to GPR109A.

Objective: To determine the EC50 of the test compound for β-arrestin recruitment.

Materials:

  • A cell line co-expressing GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., PathHunter® β-Arrestin Assay).

  • Assay buffer.

  • Chemiluminescent substrate.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescence.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC Inhibits Inflammation ↓ Pro-inflammatory Cytokines Gi->Inflammation ERK ERK Signaling beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Ligand 5-(4-Fluorophenyl) nicotinic acid Ligand->GPR109A Binds Radioligand_Binding_Workflow prep 1. Prepare Membranes (from GPR109A-expressing cells) incubate 2. Incubate Membranes with: - [³H]-Nicotinic Acid - Test Compound (or buffer/unlabeled ligand) prep->incubate separate 3. Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify 4. Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze 5. Data Analysis (Determine IC50 and Ki) quantify->analyze cAMP_Assay_Workflow plate 1. Seed GPR109A-expressing cells treat 2. Add Test Compound plate->treat stimulate 3. Add Forskolin to stimulate cAMP production treat->stimulate incubate 4. Incubate stimulate->incubate detect 5. Add Detection Reagent and Measure Signal incubate->detect analyze 6. Data Analysis (Determine EC50) detect->analyze

References

5-(4-Fluorophenyl)nicotinic Acid in Agrochemical Screening Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives represent a significant and versatile scaffold in the development of novel agrochemicals. The inherent biological activity of the pyridine ring, combined with the potential for diverse substitutions, has led to the discovery of potent herbicides, fungicides, and insecticides. This technical guide focuses on the potential role of 5-(4-Fluorophenyl)nicotinic acid within agrochemical screening libraries. While specific public domain data on the agrochemical bioactivity of this compound is limited, this document provides a comprehensive overview of the evaluation of analogous nicotinic acid derivatives, offering a framework for the assessment of this specific compound. The guide details representative experimental protocols, summarizes relevant quantitative data from related compounds, and illustrates key workflows and biological pathways.

Data Presentation: Bioactivity of Representative Nicotinic Acid Derivatives

The following tables summarize the biological activities of various nicotinic acid derivatives against common agricultural pests and weeds. This data provides a benchmark for the potential efficacy of new derivatives like this compound.

Table 1: Herbicidal Activity of Nicotinamide Derivatives

CompoundTarget SpeciesBioassayActivityReference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideAgrostis stolonifera (bentgrass)In vitroExcellent inhibition at 100 µM[1]
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)In vitroIC₅₀ = 7.8 µM[1]
Clomazone (Commercial Herbicide)Lemna paucicostata (duckweed)In vitroIC₅₀ = 125 µM[1]
Propanil (Commercial Herbicide)Lemna paucicostata (duckweed)In vitroIC₅₀ = 2 µM[1]

Table 2: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (Pseudoperonospora cubensis)

CompoundBioassayEC₅₀ (mg/L)Reference
4aGreenhouse4.69[2]
4fGreenhouse1.96[2]
Diflumetorim (Commercial Fungicide)Greenhouse21.44[2]
Flumorph (Commercial Fungicide)Greenhouse7.55[2]

Table 3: Insecticidal Activity of Nicotinic Acid Derivatives against Cowpea Aphid (Aphis craccivora)

CompoundTime PointLC₅₀ (ppm)Reference
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide24h0.149
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide24h0.183
Acetamiprid (Commercial Insecticide)24h0.225
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide48h0.017
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide48h0.022
Acetamiprid (Commercial Insecticide)48h0.023

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nicotinic acid derivatives, which can be adapted for this compound.

Synthesis of Nicotinic Acid Derivatives (Representative Example)

This protocol describes a general method for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[2]

Step 1: Acyl Chloride Formation

  • To a solution of a substituted nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • Add a solution of a substituted thiophen-2-amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(thiophen-2-yl) nicotinamide derivative.

In Vitro Herbicidal Activity Assay

This protocol is adapted from a study on N-(arylmethoxy)-2-chloronicotinamides.[1]

Target Species: Lemna paucicostata (duckweed) and Agrostis stolonifera (bentgrass).

Procedure for Duckweed:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 24-well plate, add the appropriate volume of stock solution to the growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is not phytotoxic.

  • Place three to four healthy duckweed fronds into each well.

  • Incubate the plates under controlled conditions (e.g., 25°C, continuous light).

  • After a set period (e.g., 7 days), assess the herbicidal effect by counting the number of fronds and observing signs of chlorosis and necrosis.

  • Calculate the IC₅₀ value, the concentration that inhibits growth by 50%, using appropriate statistical software.

Procedure for Bentgrass:

  • Sow bentgrass seeds in a petri dish containing a nutrient-agar medium.

  • Apply the test compound, dissolved in a suitable solvent, to the surface of the agar at various concentrations.

  • Incubate the petri dishes under controlled light and temperature conditions.

  • After a specified time (e.g., 10-14 days), measure the root and shoot length of the seedlings.

  • Compare the growth of treated seedlings to a solvent-treated control to determine the percentage of growth inhibition.

In Vivo Fungicidal Activity Assay

This protocol is based on the evaluation of nicotinamide derivatives against cucumber downy mildew.[2]

Pathogen: Pseudoperonospora cubensis. Host Plant: Cucumber (Cucumis sativus).

Procedure:

  • Grow cucumber plants to the two-leaf stage.

  • Prepare solutions of the test compounds in a suitable solvent and dilute with water containing a surfactant (e.g., Tween-20) to the desired concentrations.

  • Spray the cucumber leaves evenly with the test solutions.

  • After the leaves have dried, inoculate them with a spore suspension of P. cubensis.

  • Place the inoculated plants in a high-humidity chamber at an appropriate temperature (e.g., 20-22°C) to promote infection.

  • After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered by lesions compared to a control group treated only with the solvent and surfactant.

  • Calculate the EC₅₀ value, the concentration that provides 50% disease control.

Insecticidal Bioassay

This protocol describes a common method for evaluating insecticides against aphids.

Target Insect: Aphis craccivora (Cowpea aphid).

Procedure (Leaf-dip method):

  • Prepare serial dilutions of the test compound in a suitable solvent/water mixture containing a surfactant.

  • Excise fresh leaves from a suitable host plant (e.g., fava bean).

  • Dip each leaf into a test solution for a set time (e.g., 10-30 seconds) and allow it to air dry.

  • Place the treated leaves in a petri dish lined with moist filter paper.

  • Introduce a known number of adult aphids (e.g., 10-20) onto each treated leaf.

  • Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess mortality after 24 and 48 hours. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the LC₅₀ value, the concentration that causes 50% mortality, using probit analysis.

Mandatory Visualizations

Signaling Pathway, Experimental Workflows, and Logical Relationships

Insecticidal Mechanism of Neonicotinoids cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (Reversible) Vesicle Synaptic Vesicle Vesicle->ACh Release Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Continuous Depolarization Ion_Channel->Depolarization Na+ influx Paralysis Paralysis & Death Depolarization->Paralysis Neonicotinoid This compound (or related neonicotinoid) Neonicotinoid->nAChR Binds (Irreversible)

Caption: Insecticidal action via nicotinic acetylcholine receptor.

Agrochemical Screening Workflow Start Compound Library (e.g., this compound) Primary_Screening Primary Screening (High-Throughput) Start->Primary_Screening Herbicidal Herbicidal Assay (e.g., Duckweed) Primary_Screening->Herbicidal Fungicidal Fungicidal Assay (e.g., Spore Germination) Primary_Screening->Fungicidal Insecticidal Insecticidal Assay (e.g., Aphid Mortality) Primary_Screening->Insecticidal Hit_Identification Hit Identification Herbicidal->Hit_Identification Fungicidal->Hit_Identification Insecticidal->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Screening Secondary Screening (Dose-Response) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Confirmed Hits

Caption: A typical agrochemical screening workflow.

Synthesis Workflow Start_Material 5-Bromo-3-pyridinecarboxylic acid (4-Fluorophenyl)boronic acid, Pd catalyst, Base Suzuki_Coupling { Suzuki Coupling |  C-C bond formation} Start_Material->Suzuki_Coupling Intermediate This compound Suzuki_Coupling->Intermediate Activation { Acid Activation |  e.g., SOCl₂, Oxalyl chloride} Intermediate->Activation Acyl_Chloride 5-(4-Fluorophenyl)nicotinoyl chloride Activation->Acyl_Chloride Amidation { Amidation |  Amine, Base} Acyl_Chloride->Amidation Final_Product 5-(4-Fluorophenyl)nicotinamide Derivative Amidation->Final_Product

Caption: A potential synthesis route for derivatives.

References

The Impact of Fluorine Substitution on the Acidity of Nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a pyridinecarboxylic acid vital to cellular metabolism.[1][2] Its acid dissociation constant (pKa) is a critical physicochemical parameter in drug design and development, influencing properties such as solubility, absorption, distribution, and receptor binding. The pKa of nicotinic acid is approximately 4.85.[3][4] The introduction of fluorine, a highly electronegative atom, into the nicotinic acid scaffold can significantly alter its electronic properties and, consequently, its pKa. Understanding these fluorine substitution effects is paramount for medicinal chemists aiming to fine-tune the acidity of drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of how fluorine substitution impacts the pKa of nicotinic acid, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Core Concepts: The Electronic Influence of Fluorine

The effect of a substituent on the acidity of an aromatic ring is a complex interplay of inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect).[5][6] This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring towards the fluorine atom.[7] This withdrawal of electron density deactivates the ring, making the carboxylic acid proton more acidic (i.e., lowering the pKa) by stabilizing the resulting carboxylate anion.

Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the π-system of the pyridine ring, a phenomenon known as the resonance effect (+R effect).[6][8] This electron donation can increase the electron density at the ortho and para positions relative to the fluorine atom.[6] However, in the case of halogens like fluorine, the inductive effect is generally considered to be stronger and to dominate over the resonance effect in influencing the overall electron density of the ring.[5][6] The position of the fluorine atom on the pyridine ring, therefore, dictates the extent to which these effects influence the acidity of the carboxylic acid group at the 3-position.

Data Presentation: pKa Values of Fluoronicotinic Acids

The introduction of a fluorine atom to the nicotinic acid ring generally leads to an increase in acidity (a decrease in pKa). The magnitude of this effect is dependent on the position of the fluorine substituent. The following table summarizes the pKa values for nicotinic acid and its fluorinated derivatives.

CompoundpKa ValueNotes
Nicotinic Acid4.85[3][4]Experimental Value
4-Fluoronicotinic Acid1.27[9][10]Predicted Value
5-Fluoronicotinic Acid3.13Predicted Value
6-Fluoronicotinic Acid3.41Predicted Value

Note: Most of the currently available pKa values for fluorinated nicotinic acids are computationally predicted and should be confirmed by experimental determination.

The predicted data suggests that a fluorine atom at any position increases the acidity of nicotinic acid. The most significant effect is observed with 4-fluoronicotinic acid, where the fluorine atom is in the para position relative to the carboxylic acid, allowing for a strong exertion of its electron-withdrawing inductive effect.

Mandatory Visualizations

Logical Relationship: Fluorine's Inductive Effect on Nicotinic Acid's Acidity

Inductive_Effect cluster_0 Fluorine Substitution cluster_1 Electronic Effects on Pyridine Ring cluster_2 Consequences F_Sub Fluorine Atom (High Electronegativity) Inductive Strong Inductive Electron Withdrawal (-I) F_Sub->Inductive Resonance Weak Resonance Electron Donation (+R) F_Sub->Resonance Ring_Deactivation Decreased Electron Density on the Pyridine Ring Inductive->Ring_Deactivation Resonance->Ring_Deactivation Anion_Stabilization Stabilization of the Nicotinate Anion Ring_Deactivation->Anion_Stabilization Acidity_Increase Increased Acidity Anion_Stabilization->Acidity_Increase pKa_Decrease Lower pKa Value Acidity_Increase->pKa_Decrease

Caption: Fluorine's strong inductive effect leads to a decrease in the pKa of nicotinic acid.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding structure-activity relationships. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.[11][12]

Potentiometric Titration

This is a highly precise and widely used method for pKa determination.[11][13]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of the analyte (fluoronicotinic acid) at a known concentration (typically around 1 mM) in deionized water or a suitable co-solvent if solubility is low.[14]

    • To maintain a constant ionic strength throughout the titration, a background electrolyte (e.g., 0.15 M KCl) is added to the analyte solution.[14]

  • Instrument Calibration:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • To remove dissolved CO2, which can interfere with the titration, purge the solution with an inert gas like nitrogen.[14]

    • Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

    • Alternatively, the equivalence point can be determined from the inflection point of the titration curve (the steepest point), often found by taking the first or second derivative of the curve. The volume at the half-equivalence point is then used to find the pKa from the original titration curve.

Experimental Workflow: Potentiometric Titration

Potentiometric_Titration_Workflow start Start prep Prepare Analyte and Titrant Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Perform Titration: Add Titrant in Increments, Record pH calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka Determine pKa (pH at half-equivalence point) analyze->pka end End pka->end

Caption: A typical workflow for determining pKa values using potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionization site and can be used with very dilute solutions.[11][15]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte (fluoronicotinic acid) in a suitable solvent (e.g., methanol or DMSO).[15]

    • Prepare a series of buffer solutions with known pH values that span the expected pKa range of the analyte. A constant ionic strength should be maintained across all buffer solutions.[15]

    • Prepare a set of solutions for analysis by adding a small, constant amount of the analyte stock solution to each buffer solution.[16]

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).[16]

    • Identify the wavelengths at which the absorbance of the acidic and basic forms of the molecule show the largest difference.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[16]

    • The pKa corresponds to the pH at the inflection point of this sigmoidal curve.[12]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form.

Experimental Workflow: UV-Vis Spectrophotometry

UV_Vis_Workflow start Start prep_analyte Prepare Analyte Stock Solution start->prep_analyte prep_buffers Prepare a Series of Buffer Solutions of Varying pH start->prep_buffers mix Mix Analyte with Each Buffer prep_analyte->mix prep_buffers->mix measure Record UV-Vis Spectrum for Each Solution mix->measure plot Plot Absorbance vs. pH measure->plot analyze Identify Inflection Point of the Sigmoidal Curve plot->analyze pka Determine pKa (pH at inflection point) analyze->pka end End pka->end

Caption: A generalized workflow for pKa determination via UV-Vis spectrophotometry.

Conclusion

The substitution of fluorine onto the nicotinic acid ring provides a powerful strategy for modulating its acidity. The strong electron-withdrawing inductive effect of fluorine generally leads to a significant decrease in the pKa value, thereby increasing the acidity of the molecule. The magnitude of this effect is highly dependent on the position of the fluorine atom. While computational predictions offer valuable insights, experimental determination of pKa values through robust methods like potentiometric titration and UV-Vis spectrophotometry is essential for accurate characterization. A thorough understanding of these principles and methodologies allows drug development professionals to rationally design and synthesize nicotinic acid derivatives with tailored physicochemical properties, ultimately leading to the development of safer and more effective therapeutics.

References

Early ADME Properties of 5-(4-Fluorophenyl)nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(4-Fluorophenyl)nicotinic acid derivatives. Understanding these properties is critical for the successful development of new therapeutic agents. This document details key experimental protocols and presents available data for structurally related compounds to inform the drug discovery and development process.

Introduction

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Early assessment of their ADME profile is paramount to identify candidates with favorable pharmacokinetic characteristics, thereby reducing the likelihood of late-stage attrition. This guide focuses on four critical in vitro ADME assays: solubility, permeability, metabolic stability, and plasma protein binding.

Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution and subsequent absorption. Poor solubility can be a major hurdle in developing orally bioavailable drugs.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add the stock solution to the PBS buffer in a 96-well plate to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Seal the plate and incubate at room temperature (or 37°C) with shaking for a specified period (e.g., 2 to 24 hours).

  • After incubation, measure the absorbance of the solutions at a specific wavelength using a spectrophotometer. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound.

  • The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Data Presentation: Solubility of Related Nicotinic Acid Derivatives
SolventMolar Solubility (mol/dm³) at 298.2 K
Water0.134
Ethanol0.043
Acetone0.004
Diethyl ether0.001
Acetonitrile0.001
Dimethyl sulfoxide (DMSO)1.13

Data sourced from studies on nicotinic acid solubility.[1][2]

Permeability

Intestinal permeability is a key determinant of oral drug absorption. The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical (AP) to basolateral (BL) permeability, add the test compound solution in HBSS to the apical side (donor compartment) and fresh HBSS to the basolateral side (receiver compartment).

  • To measure basolateral (BL) to apical (AP) permeability, add the test compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of the compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment

    • A is the surface area of the insert

    • C0 is the initial concentration in the donor compartment

  • The efflux ratio (ER) is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An ER > 2 suggests the involvement of active efflux transporters.

Data Presentation: Permeability of Structurally Related Compounds

The following table presents Caco-2 permeability data for scutellarein derivatives incorporating a nicotinic acid ester moiety, which can serve as a surrogate for understanding the potential permeability of this compound derivatives.

CompoundPapp (AP to BL) (10⁻⁶ cm/s)Papp (BL to AP) (10⁻⁶ cm/s)Efflux Ratio
Scutellarin0.57 ± 0.061.02 ± 0.111.79
Scutellarein0.94 ± 0.121.54 ± 0.181.64
Derivative 7b3.36 ± 0.284.12 ± 0.351.23
Derivative 7e2.11 ± 0.192.89 ± 0.261.37

Data from a study on scutellarein derivatives.[3]

Metabolic Stability

Metabolic stability provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily in the liver. This is a critical factor in determining a drug's half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile (ACN) with an internal standard for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • Add the liver microsomes to the compound solution and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression line (k): t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation: Metabolic Stability of a Related Compound

The following table shows the microsomal stability data for phenosanic acid, a compound with some structural similarities to the target class.

ParameterValue
Half-life (t½)1106 ± 789 min
Intrinsic Clearance (CLint)2.05 ± 0.86 µL/min/mg protein
Residual Content (after 60 min)87.9 ± 7.8%

Data from a preclinical study of phenosanic acid.[4]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Objective: To determine the fraction of a compound that is unbound to plasma proteins.

Materials:

  • Plasma (human or other species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts (8 kDa molecular weight cut-off)

  • Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in plasma.

  • Add the plasma-compound mixture to the sample chamber of the RED device insert.

  • Add PBS to the buffer chamber of the device.

  • Seal the plate and incubate at 37°C in a shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • To avoid underestimation of the unbound fraction due to non-specific binding, add an equal volume of blank plasma to the buffer chamber sample and an equal volume of PBS to the plasma chamber sample.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Data Presentation: Plasma Protein Binding of Related Compounds

The following table provides plasma protein binding data for phenosanic acid.

ParameterValue
Plasma Protein Binding20–65% (concentration-dependent)

Data from a preclinical study of phenosanic acid.[4]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Caco-2 permeability and liver microsomal stability assays.

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to donor compartment (Apical or Basolateral) C->D E Incubate at 37°C D->E F Sample from receiver compartment at time points E->F G Analyze samples by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caption: Workflow for the Caco-2 permeability assay.

G cluster_1 Liver Microsomal Stability Assay Workflow A Prepare compound and liver microsome mixture B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Take aliquots at time points (0-60 min) C->D E Terminate reaction with cold Acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and Intrinsic Clearance G->H

Caption: Workflow for the liver microsomal stability assay.

Conclusion

The early in vitro assessment of ADME properties is a cornerstone of modern drug discovery. This guide has provided an overview of the key experimental protocols for determining the solubility, permeability, metabolic stability, and plasma protein binding of this compound derivatives. While specific data for this chemical series remains limited in publicly accessible literature, the presented protocols and data for structurally related compounds offer a valuable framework for researchers. By systematically evaluating these properties, drug development professionals can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success.

References

A Technical Guide to the Potential Application of 5-(4-Fluorophenyl)nicotinic Acid in Protein Degrader Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. This is largely driven by the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide explores the potential application of 5-(4-fluorophenyl)nicotinic acid as a novel ligand in the development of protein degraders. While direct utilization of this specific molecule in published protein degradation studies is not yet prominent, its structural similarity to nicotinic acid, a known ligand for the G protein-coupled receptor GPR109A, presents a compelling hypothetical framework for the design of novel degraders targeting this receptor and its associated signaling pathways. This document provides an in-depth overview of the core principles of PROTAC technology, a potential mechanism of action for a GPR109A-targeting degrader, detailed experimental protocols for its characterization, and a forward-looking perspective on the opportunities and challenges in this innovative area of drug discovery.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, degraders physically remove the protein from the cell, offering several potential advantages, including:

  • Event-driven, catalytic action: A single PROTAC molecule can mediate the degradation of multiple target protein molecules.[3]

  • Overcoming resistance: Degradation can be effective even when inhibitor binding sites are mutated.

  • Targeting non-enzymatic proteins: PROTACs can degrade scaffolding proteins and other targets lacking a functional active site.

PROTACs are the most advanced class of protein degraders. These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] The simultaneous binding of the PROTAC to both the POI and the E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

Hypothetical Application of this compound in PROTAC Development

While research on this compound in the context of protein degradation is still nascent, its structural resemblance to nicotinic acid provides a strong rationale for its potential use as a ligand for the G protein-coupled receptor GPR109A (also known as HCA2).[1][5] GPR109A is a high-affinity receptor for nicotinic acid and is primarily expressed in adipocytes and immune cells.[5] Its activation is linked to various physiological effects, including the regulation of lipid metabolism and inflammation.[5][6]

A hypothetical PROTAC utilizing a this compound derivative as the POI ligand could be designed to target GPR109A for degradation. This approach could offer a novel therapeutic strategy for diseases where GPR109A signaling is dysregulated. The design of such a PROTAC would involve linking the this compound moiety to a known E3 ligase ligand, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN), via an optimized linker.

GPR109A Signaling Pathway

Activation of GPR109A by a ligand like nicotinic acid initiates a cascade of intracellular signaling events. The receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Additionally, GPR109A signaling can proceed through a β-arrestin-dependent pathway.[1][5] Understanding these pathways is crucial for predicting the downstream consequences of GPR109A degradation.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A G_protein Gαi/oβγ GPR109A->G_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits Ligand 5-(4-Fluorophenyl) nicotinic acid (Hypothetical Ligand) Ligand->GPR109A Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_G Downstream Signaling PKA->Downstream_G Downstream_beta Downstream Signaling beta_arrestin->Downstream_beta

Figure 1: Hypothetical GPR109A signaling pathway activated by a nicotinic acid analog.

Experimental Workflow for Developing a GPR109A-Degrader PROTAC

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design (Ligand, Linker, E3 Ligase Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding Binary & Ternary Complex Binding Assays Synthesis->Binding Degradation Protein Degradation Assays Binding->Degradation Cellular Cellular Activity Assays Degradation->Cellular InVivo In Vivo Studies Cellular->InVivo

Figure 2: General workflow for the development of a PROTAC.

Data Presentation

Quantitative data from various assays are crucial for evaluating the efficacy and properties of a PROTAC. The following tables provide a template for summarizing key experimental results.

Table 1: In Vitro Binding Affinities

Compound IDTargetE3 LigaseBinary Binding Affinity (Kd, nM) - TargetBinary Binding Affinity (Kd, nM) - E3 LigaseTernary Complex Formation (α)Assay Method
Hypothetical-PROTAC-1GPR109AVHLDataDataDataFluorescence Polarization
Hypothetical-PROTAC-2GPR109ACRBNDataDataDataNanoBRET
.....................

Table 2: Cellular Protein Degradation Potency

Compound IDCell LineDC50 (nM)Dmax (%)Timepoint (h)Assay Method
Hypothetical-PROTAC-1HEK293DataData24Western Blot
Hypothetical-PROTAC-1AdipocytesDataData24HiBiT Assay
Hypothetical-PROTAC-2HEK293DataData24Western Blot
..................

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the characterization of a PROTAC.

Western Blot for Protein Degradation

Western blotting is a standard technique to semi-quantitatively measure the reduction of a target protein in response to PROTAC treatment.[7][8]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GPR109A) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful live-cell assay to measure target engagement and the formation of the ternary complex.[9][10][11]

Protocol for Target Engagement:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., GPR109A) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate.

  • Tracer and Compound Addition:

    • Add a cell-permeable fluorescent tracer that binds to the target protein to the cells.

    • Add a serial dilution of the PROTAC.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • A decrease in the BRET signal upon addition of the PROTAC indicates competition with the tracer for binding to the target protein.

Protocol for Ternary Complex Formation:

  • Cell Preparation:

    • Co-transfect cells with a vector for the NanoLuc®-tagged target protein and a vector for a HaloTag®-fused E3 ligase (e.g., HaloTag®-VHL).

    • Plate the cells in a white, 96-well assay plate.

  • Labeling and Compound Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase.

    • Add a serial dilution of the PROTAC.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor and acceptor emissions.

  • Data Analysis:

    • An increase in the BRET signal indicates the formation of the ternary complex, bringing the NanoLuc®-tagged target and the HaloTag®-labeled E3 ligase into close proximity.

HiBiT Assay for Quantifying Protein Degradation

The HiBiT assay is a sensitive, real-time method for quantifying protein abundance and degradation kinetics in live cells.[2][3][12]

Protocol:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., GPR109A).

  • Cell Plating and Treatment:

    • Plate the HiBiT-tagged cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC.

  • Lytic Detection:

    • At desired time points, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. A decrease in luminescence indicates protein degradation.

    • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence Polarization is a solution-based technique used to measure the binding affinity between a fluorescently labeled ligand (tracer) and a protein.[13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer derived from the POI ligand (e.g., a fluorescent derivative of this compound).

    • Prepare purified recombinant target protein (e.g., GPR109A) and E3 ligase.

  • Assay Setup:

    • In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent tracer.

    • Add a serial dilution of the PROTAC (for competitive binding to the target) or the target protein (for direct binding).

  • Measurement:

    • Incubate the plate at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarization filters.

  • Data Analysis:

    • The change in polarization is proportional to the fraction of the tracer bound to the protein.

    • Plot the change in polarization against the concentration of the competitor (PROTAC) or protein to determine the binding affinity (Kd or IC50).

Conclusion and Future Perspectives

The field of targeted protein degradation is rapidly advancing, and the discovery of novel ligands for both target proteins and E3 ligases is a critical driver of innovation. While the direct application of this compound in protein degrader development has not been extensively reported, its potential as a ligand for GPR109A offers an exciting avenue for future research. The methodologies and principles outlined in this guide provide a comprehensive framework for the design, synthesis, and evaluation of such novel PROTACs.

Future efforts in this area could focus on:

  • Synthesis and characterization of this compound-based PROTACs: Demonstrating the feasibility of this approach through the creation and testing of actual molecules.

  • Exploration of other nicotinic acid derivatives: Investigating a broader range of analogs to optimize binding affinity and selectivity for GPR109A.

  • Targeting other GPCRs: Applying the principles of GPCR-targeting PROTACs to other members of this large and therapeutically important protein family.[15]

The continued development of innovative chemical tools and a deeper understanding of the underlying biology of the ubiquitin-proteasome system will undoubtedly lead to the next generation of protein degraders with enhanced efficacy and selectivity for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Fluorophenyl)nicotinic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Arylnicotinic acid derivatives are a significant class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of biologically active molecules. Their synthesis is of considerable interest for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of these valuable compounds from readily available starting materials.

This document provides detailed application notes and protocols for the synthesis of a specific derivative, 5-(4-Fluorophenyl)nicotinic acid, through the palladium-catalyzed Suzuki coupling of 5-bromonicotinic acid and 4-fluorophenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (4-fluorophenylboronic acid) with an organohalide (5-bromonicotinic acid) in the presence of a base. The catalytic cycle, a fundamental concept in understanding this transformation, is generally accepted to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₂H₈FNO₂[1][2]
Molecular Weight217.20 g/mol [1][2]
AppearanceWhite to off-white powder[1]
Melting Point215 °C[1]
CAS Number364064-17-5[1][2]
Table 2: Summary of Reaction Conditions for the Synthesis of this compound
ParameterCondition
Reactants
5-Bromonicotinic acid1.0 equivalent
4-Fluorophenylboronic acid1.2 - 1.5 equivalents
Catalyst
Pd(PPh₃)₄2 - 5 mol%
Base
K₃PO₄ or K₂CO₃2.0 - 3.0 equivalents
Solvent
Anhydrous, degassed 1,4-Dioxane/H₂O (4:1) or DMF-
Reaction Temperature 80 - 100 °C
Reaction Time 12 - 24 hours
Reported Yield Up to 89% (in solid-phase synthesis)
Table 3: Expected Characterization Data for this compound
TechniqueExpected Data
¹H NMR Aromatic protons of the pyridine and fluorophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine and fluorophenyl rings, as well as the carboxylic acid carbon.
Mass Spectrometry (MS) Expected [M+H]⁺ of approximately 218.06.

Experimental Protocols

This protocol describes a general method for the solution-phase synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv.)

  • 4-Fluorophenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, 4-fluorophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. Subsequently, add the degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and acidify to a pH of approximately 4-5 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 5-Bromonicotinic Acid 4-Fluorophenylboronic Acid K2CO3 B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B 1. C Add Catalyst and Solvents: Pd(PPh3)4 Degassed Dioxane/Water B->C 2. D Heat and Stir (e.g., 90°C, 18h) C->D 3. E Cool and Quench (Add Water, Acidify) D->E 4. F Extraction (Ethyl Acetate) E->F 5. G Drying and Concentration F->G 6. H Purification (Chromatography/Recrystallization) G->H 7. I Final Product: This compound H->I 8.

Caption: Experimental Workflow for Suzuki Coupling.

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Base_Activation Ar'B(OH)2 + Base -> [Ar'B(OH)3]^- Base_Activation->ArPdX

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This protocol details the palladium-catalyzed coupling of 5-bromonicotinic acid with various arylboronic acids to synthesize 5-arylnicotinic acid derivatives. These products are significant scaffolds in medicinal chemistry and drug development due to their presence in a range of biologically active compounds.[1] The reaction is notable for its high efficiency and tolerance to a wide array of functional groups.[2]

The primary challenge in the Suzuki coupling of 5-bromonicotinic acid lies in the presence of both a carboxylic acid and a pyridine nitrogen atom, which can coordinate with the palladium catalyst and affect its activity.[3] Therefore, careful selection of the catalyst, base, and reaction conditions is crucial for achieving high yields.[3] These notes provide a detailed guide for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Performance of Palladium Catalysts

The choice of catalyst significantly impacts the reaction's yield and duration. The following table summarizes the performance of common palladium catalysts in the Suzuki coupling of 5-bromonicotinic acid with phenylboronic acid under solution-phase conditions.

EntryCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
1Pd(PPh₃)₄K₃PO₄DMF8024855
2Pd(dppf)Cl₂K₂CO₃DME802High3
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Moderate to High2-5

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

This section provides a detailed methodology for the solution-phase Suzuki-Miyaura coupling of 5-bromonicotinic acid.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[1]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[1]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[1]

  • 1M HCl for work-up

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1][3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[1] Subsequently, add the degassed solvent (e.g., DMF) via syringe.[1][3]

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (typically 80–100 °C) and stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • If using DMF as the solvent: Dilute the reaction mixture with water and adjust the pH to approximately 3–4 with 1M HCl to precipitate the carboxylic acid product.[1] Filter the resulting solid, wash it with water, and dry it under a vacuum.[1]

    • If using a biphasic solvent like Dioxane/H₂O: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1][3]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.[3]

Visualizations

Diagram 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biorg R¹-Pd(II)Ln-R² Transmetalation->PdII_Biorg RedElim Reductive Elimination PdII_Biorg->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Solution-Phase Suzuki Coupling

The following diagram outlines the step-by-step workflow for the synthesis of 5-arylnicotinic acids.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine 5-bromonicotinic acid, arylboronic acid, and base in flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert reagents 3. Reagent Addition: Add Pd catalyst and degassed solvent. inert->reagents reaction 4. Reaction: Heat at 80-100 °C with vigorous stirring. reagents->reaction monitor 5. Monitoring: Track progress via TLC or LC-MS. reaction->monitor workup 6. Work-up: Cool, then perform precipitation or extraction. monitor->workup Reaction Complete purify 7. Purification: Purify crude product via chromatography or recrystallization. workup->purify end End Product: 5-Arylnicotinic Acid purify->end

Caption: Workflow for the solution-phase Suzuki coupling of 5-bromonicotinic acid.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 5-Aryl-Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-aryl-nicotinic acid derivatives, a crucial scaffold in medicinal chemistry and drug development. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for this transformation. Additionally, alternative palladium-catalyzed methodologies such as Stille, Negishi, and Heck couplings, as well as direct C-H arylation, are discussed as potential synthetic routes.

Introduction

5-Aryl-nicotinic acids are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical agents. The introduction of an aryl group at the 5-position of the nicotinic acid core can significantly modulate the molecule's pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the efficient construction of the C-C bond between the nicotinic acid backbone and various aryl partners. These reactions are favored for their mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

The synthesis of 5-aryl-nicotinic acids typically involves the coupling of a 5-substituted nicotinic acid derivative (commonly 5-bromo- or 5-chloronicotinic acid) with an organometallic aryl reagent. The choice of the palladium catalyst, ligands, base, and solvent system is critical for achieving high yields and purity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most extensively used method for the synthesis of 5-aryl-nicotinic acids.[1] It involves the reaction of a 5-halonicotinic acid with an arylboronic acid in the presence of a palladium catalyst and a base.[2] This reaction is highly valued for its operational simplicity and the environmental benignity of its boron-containing byproducts.

General Reaction Scheme:

General reaction scheme for Suzuki-Miyaura coupling of 5-bromonicotinic acid

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids.

EntryArylboronic AcidPalladium Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
4Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001292
54-Methylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)1001895

Yields are for isolated products and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Solution-Phase Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 5-aryl-nicotinic acids in a solution phase.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, or 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 5-arylnicotinic acid.

Protocol 2: Solid-Phase Suzuki-Miyaura Coupling

This protocol is adapted for combinatorial chemistry approaches, where 5-bromonicotinic acid is attached to a solid support (e.g., Wang resin).

Materials:

  • 5-Bromonicotinic acid-loaded Wang resin (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Degassed DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., TFA/DCM 1:1)

Procedure:

  • Resin Swelling: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.

  • Reagent Addition: Add K₃PO₄ and the arylboronic acid to the mixture.

  • Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM 1:1) to release the 5-arylnicotinic acid product from the solid support.

  • Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. Purify as needed.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Add 5-Bromonicotinic Acid, Arylboronic Acid, and Base to Flask Inert Evacuate and Backfill with Inert Gas (x3) Reactants->Inert Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heating Heat to 80-100 °C with Vigorous Stirring Solvent_Catalyst->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Workup Aqueous Work-up or Precipitation Cooling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure 5-Aryl-Nicotinic Acid Purification->Final_Product

Caption: Experimental workflow for solution-phase Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_OR Ar-Pd(II)-OR Ln PdII_Aryl->PdII_Aryl_OR Ligand Exchange PdII_Boryl Ar-Pd(II)-Ar' Ln PdII_Aryl_OR->PdII_Boryl Transmetalation PdII_Boryl->Pd0 Reductive Elimination Coupled_Product Ar-Ar' Aryl_Halide Ar-X Boronic_Acid Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Palladium-Catalyzed Methods

While Suzuki-Miyaura coupling is the most prevalent method, other palladium-catalyzed reactions can also be employed for the synthesis of 5-aryl-nicotinic acid and its derivatives.

Stille Coupling

The Stille coupling utilizes an organotin reagent (arylstannane) as the coupling partner for the 5-halonicotinic acid. A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[3]

General Reaction Scheme:

General reaction scheme for Stille coupling of 5-halonicotinic acid
Negishi Coupling

The Negishi coupling involves the reaction of a 5-halonicotinic acid with an organozinc reagent.[4] Organozinc compounds are generally more reactive than organoboranes and organostannanes, which can lead to higher reaction rates and yields. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[5]

General Reaction Scheme:

General reaction scheme for Negishi coupling of 5-halonicotinic acid
Heck Coupling

The Heck reaction couples a 5-halonicotinic acid with an alkene to form a 5-alkenyl-nicotinic acid, which can then be reduced to the corresponding 5-alkyl derivative or potentially an aryl group if a substituted styrene is used. The reaction is typically carried out in the presence of a palladium catalyst and a base.[6]

General Reaction Scheme (with an alkene):

General reaction scheme for Heck coupling of 5-halonicotinic acid
Direct C-H Arylation

Direct C-H arylation is an emerging and highly atom-economical strategy that avoids the pre-functionalization of the nicotinic acid ring. In this approach, a C-H bond on the nicotinic acid is directly coupled with an aryl halide. While promising, achieving regioselectivity at the C5 position can be challenging and often requires specific directing groups.[7]

Conclusion

The palladium-catalyzed synthesis of 5-aryl-nicotinic acids is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura coupling stands out as the most versatile and widely adopted method, with well-established protocols for both solution and solid-phase synthesis. While alternative methods like Stille, Negishi, and Heck couplings, along with direct C-H arylation, offer different reactivity profiles and substrate scopes, they often come with their own set of challenges, such as reagent toxicity or regioselectivity issues. The choice of the synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Researchers are encouraged to consider the advantages and limitations of each method to select the most appropriate strategy for their drug discovery and development endeavors.

References

Application Note: Purification of 5-(4-Fluorophenyl)nicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Fluorophenyl)nicotinic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical for the success of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.

Principles and Solvent Selection

The success of recrystallization hinges on the principle of differential solubility. An ideal solvent system will dissolve the target compound and any impurities at an elevated temperature, but as the solution cools, the solubility of the target compound should decrease significantly, causing it to crystallize out of the solution while the impurities remain dissolved.

For this compound, a mixed-solvent system of ethanol and water is proposed. The rationale is as follows:

  • Nicotinic Acid as a Reference: Nicotinic acid, the parent compound, is soluble in hot water and has much lower solubility in cold water, making water a suitable recrystallization solvent for it.[1][2]

  • Effect of the 4-Fluorophenyl Group: The introduction of the lipophilic 4-fluorophenyl substituent increases the non-polar character of the molecule compared to nicotinic acid. This modification is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents like ethanol.

  • Mixed-Solvent Advantage: A binary system like ethanol/water provides the ability to fine-tune the polarity of the solvent. Ethanol will act as the primary solvent in which the compound is readily soluble, while water will act as the anti-solvent. By carefully adjusting the ratio, a system can be created where the compound is soluble at the boiling point of the mixture but precipitates upon cooling, yielding pure crystals.

To illustrate the principle of selecting a solvent based on solubility data, the following table summarizes the solubility of the parent compound, nicotinic acid, in various common laboratory solvents.

Data Presentation

Table 1: Mole Fraction Solubility of Nicotinic Acid in Various Solvents at Different Temperatures.

Temperature (K)WaterEthanolAcetoneAcetonitrileDiethyl EtherDimethyl Sulfoxide (DMSO)
283.150.00220.00390.00130.00040.00060.0782
298.150.00300.00580.00210.00060.00090.1087
313.150.00440.00860.00330.00090.00140.1495
333.150.00750.01420.00610.00160.00250.2221

Data adapted from solubility studies on nicotinic acid.[3][4]

The data in Table 1 demonstrates that the solubility of nicotinic acid increases with temperature in all listed solvents, a key requirement for purification by recrystallization.[4]

Experimental Protocol

This protocol details the steps for the purification of crude this compound.

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

4.2. Recrystallization Workflow Diagram

G Workflow for Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C Add hot water dropwise until cloudy B->C D Add hot ethanol to clarify C->D E Add activated carbon (optional) D->E If colored F Perform hot gravity filtration D->F If insoluble impurities G Allow filtrate to cool slowly D->G If pure & soluble E->F F->G H Cool in ice bath to maximize yield G->H I Collect crystals by vacuum filtration H->I J Wash with cold ethanol/water I->J K Dry crystals under vacuum J->K L L K->L Pure Product

Caption: Recrystallization workflow for this compound.

4.3. Step-by-Step Procedure

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Heat ethanol on a hot plate (do not use an open flame). In a separate beaker, heat deionized water.

    • Add the minimum amount of hot ethanol to the flask while stirring to dissolve the crude solid completely.

    • Once dissolved, add hot water dropwise to the solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source and add a small amount of activated carbon (approximately 1-2% of the solute mass).

    • Reheat the mixture to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[5]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining soluble impurities.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery of the purified material.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by recrystallization from a mixed ethanol-water solvent system. The methodology is based on established chemical principles and can be readily adapted by researchers in drug discovery and development to obtain high-purity material essential for their work. The provided workflow and data serve as a practical guide for laboratory execution.

References

Application Note: Quantitative Analysis of 5-(4-Fluorophenyl)nicotinic acid in Human Plasma by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific HPLC-MS method for the quantitative determination of 5-(4-Fluorophenyl)nicotinic acid in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.

Introduction

This compound is a derivative of nicotinic acid, a compound of significant interest in pharmaceutical and agrochemical research.[1] Its unique fluorine substitution can enhance bioactivity and stability, making it a key building block in the development of novel therapeutic agents and other biologically active molecules.[1] Accurate and reliable quantitative analysis of this compound in biological matrices is crucial for preclinical and clinical drug development. This document provides a detailed protocol for a robust HPLC-MS method for the analysis of this compound in human plasma. The methodology is based on established principles for the analysis of nicotinic acid derivatives and other fluorinated aromatic compounds.[2][3][4]

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥97%)[5]

  • Internal Standard (IS): A structurally similar compound, such as 6-chloronicotinamide, should be used.[3][6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.[3][6]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[3][6]

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific instrumentation.

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.8 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
Collision Gas 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Quantitative Data

The following SRM transitions should be optimized by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound218.2To be determined200
Internal Standard (e.g., 6-chloronicotinamide)157.0To be determined200

Note: The molecular weight of this compound is 217.2 g/mol .[5] The precursor ion in positive ESI mode would be the protonated molecule [M+H]+, which is approximately 218.2 m/z. The product ion will need to be determined experimentally through MS/MS fragmentation.

A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma and processing the samples as described above. The concentration range should be selected based on the expected sample concentrations.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis sample_prep Sample Preparation plasma 100 µL Plasma precipitation Add 200 µL Acetonitrile with Internal Standard plasma->precipitation vortex1 Vortex precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc hplc_ms_analysis HPLC-MS Analysis ms MS/MS Detection (SRM Mode) hplc->ms quantification Quantification using Calibration Curve ms->quantification data_analysis Data Analysis results Results quantification->results

Figure 1. Experimental workflow for the HPLC-MS analysis of this compound.

Conclusion

The described HPLC-MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol is based on established analytical techniques for similar compounds and can be adapted and validated for specific research needs. This method will be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of this and related compounds.

References

Application Note: ¹H and ¹⁹F NMR Characterization of 5-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(4-Fluorophenyl)nicotinic acid, a key building block in pharmaceutical synthesis. The protocols for sample preparation and data acquisition for both ¹H and ¹⁹F NMR are provided. Predicted chemical shifts and coupling constants are presented in a clear, tabular format to aid in the structural elucidation and purity assessment of this compound. This document serves as a practical guide for researchers working with this and structurally related compounds.

Introduction

This compound is a bifunctional organic molecule incorporating a pyridine ring, a carboxylic acid, and a fluorophenyl group.[1] Its structural features make it a valuable intermediate in the development of novel therapeutic agents. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity determination of such molecules. ¹H NMR provides detailed information about the proton environment, while ¹⁹F NMR offers a sensitive and specific method for characterizing the fluorine-containing moiety, often in complex mixtures with minimal background interference.[2][3] This note provides the anticipated ¹H and ¹⁹F NMR data and standardized protocols for their acquisition.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹⁹F NMR data for this compound. These predictions are based on the known NMR data for nicotinic acid and the expected substituent effects of the 4-fluorophenyl group, as well as typical coupling constants observed in similar aromatic systems.[4][5][6][7] The actual experimental values may vary slightly depending on the solvent and concentration used.

Structure and Numbering:

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H29.1 - 9.3d~2.0 (⁴JH2-H6)
H68.8 - 9.0d~2.0 (⁴JH6-H2)
H48.3 - 8.5t~2.0 (⁴JH4-H2, ⁴JH4-H6)
H2'/H6'7.7 - 7.9dd~8.5 (³JH-H), ~5.5 (³JH-F)
H3'/H5'7.3 - 7.5t~8.8 (³JH-H)
COOH13.0 - 14.0br s-

Note: The protons on the fluorophenyl ring (H2'/H6' and H3'/H5') are chemically equivalent due to free rotation around the C-C single bond.

Table 2: Predicted ¹⁹F NMR Data (in DMSO-d₆)

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-110 to -120t~8.5 (³JF-H)

Note: The chemical shift is referenced to CFCl₃. The signal will be a triplet due to coupling with the two ortho protons (H3'/H5').

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[8]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 10-20 mg for ¹⁹F NMR.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the carboxylic acid. Other polar aprotic deuterated solvents like DMF-d₇ can also be used.[9][10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer acquire 4. Acquire NMR Spectra filter->acquire Ready for analysis

Caption: A streamlined workflow for preparing NMR samples.

¹H NMR Data Acquisition

The following are general parameters for acquiring a standard ¹H NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

¹⁹F NMR Data Acquisition

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range.[3][11][12]

  • Spectrometer: 400 MHz or higher (observing at the ¹⁹F frequency)

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 64-256

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200 ppm (e.g., -50 to -250 ppm)

Data Analysis and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals for the pyridine ring protons and two sets of signals for the fluorophenyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. The splitting patterns and coupling constants will be key to assigning the signals to the correct protons.

The ¹⁹F NMR spectrum should exhibit a single signal, a triplet, corresponding to the fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring, and the triplet multiplicity arises from coupling to the two adjacent protons.

Logical Relationship of NMR Data

G cluster_interpretation NMR Data Interpretation Logic structure This compound Structure h_nmr ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integrals) structure->h_nmr predicts f_nmr ¹⁹F NMR Spectrum (Chemical Shift, Multiplicity) structure->f_nmr predicts confirmation Structural Confirmation and Purity Assessment h_nmr->confirmation provides evidence for f_nmr->confirmation provides evidence for

Caption: The logical flow from molecular structure to spectral data and confirmation.

Conclusion

The detailed protocols and predicted ¹H and ¹⁹F NMR data provided in this application note serve as a valuable resource for the characterization of this compound. By following these guidelines, researchers and drug development professionals can confidently verify the structure and assess the purity of this important synthetic intermediate, facilitating its application in medicinal chemistry and materials science.

References

Application Notes and Protocols for Nicotinic Receptor Binding Assays Using Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission in both the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, makes them a significant target for drug discovery and development.[1] Radioligand binding assays are a robust and sensitive method for characterizing the interaction of novel compounds with nAChRs, providing essential data on binding affinity and receptor density.[2]

This document provides detailed protocols for conducting saturation and competition radioligand binding assays for nAChRs, guidance on data analysis, and a summary of binding affinities for common radioligands.

Data Presentation: Radioligand Binding Affinities

The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for various radioligands and unlabeled ligands at different nAChR subtypes. This data is crucial for selecting appropriate radioligands and for comparing the binding affinities of novel compounds.

RadioligandnAChR SubtypeLigandK_d / K_i (nM)Source
[³H]EpibatidineHuman α3β2(-)-Epibatidine0.16[3]
[³H]EpibatidineHuman α3β2(+)-Epibatidine0.23[3]
[³H]EpibatidineHuman α3β2Racemic [³H]Epibatidine0.14 (K_d)[3]
[³H]EpibatidineBovine Adrenal Medulla (α3β4)Nicotine200[4]
[³H]EpibatidineBovine Adrenal Medulla (α3β4)Cytisine400[4]
[³H]EpibatidineMouse Brain (Higher Affinity)~0.02 (K_d)[5]
[³H]EpibatidineMouse Brain (Lower Affinity)~5 (K_d)[5]
[³H]CytisineRat Brain[³H]Cytisine0.15 (K_d)[6]
[³H]NicotineRat Brain[³H]Nicotine0.89 (K_d)[6]
[¹²⁵I]α-BungarotoxinPC12 Cells (α7)[¹²⁵I]α-Bungarotoxin0.094 (K_d)[7]
[³H]EpibatidineIMR-32 Cells (α3β4)[8]
[³H]CytisineRat Brain (α4β2)[8]
[³H]MethyllycaconitineRat Brain (α7)[8]
[¹²⁵I]EpibatidineMouse Brain0.071 (K_d)[9]
AK3Human α3β43.18[10]
AK3Human α4β2541[10]
AK3Human α79758[10]

Experimental Protocols

Membrane Preparation from Tissues or Cells

A crucial first step in performing a radioligand binding assay is the preparation of membranes containing the nAChR of interest.

Materials:

  • Tissue (e.g., rat brain) or cultured cells expressing the target nAChR subtype.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[11]

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.[11]

  • Homogenizer (e.g., Polytron).

  • High-speed centrifuge.

Protocol:

  • Homogenize the tissue or cell pellet in 20 volumes of ice-cold Lysis Buffer.[11]

  • Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.[11]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 48,000 x g) for 20 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the high-speed centrifugation and resuspension step.

  • After the final wash, resuspend the pellet in Cryoprotectant Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.[11]

Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (K_d) of a radioligand and the maximum number of binding sites (B_max) in the receptor preparation.[2]

Materials:

  • Prepared cell membranes.

  • Radioligand (e.g., [³H]Epibatidine).

  • Unlabeled ligand for determining non-specific binding (e.g., Nicotine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation cocktail.

Protocol:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed amount of membrane preparation (e.g., 50-120 µg protein for tissue), the serially diluted radioligand, and Assay Buffer to a final volume.[11]

    • Non-specific Binding: Add the same amount of membrane preparation, the serially diluted radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM nicotine) to saturate the receptors.[5]

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[11]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding against the radioligand concentration.

  • Analyze the data using non-linear regression to a one-site binding model to determine the K_d and B_max values.[12]

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[2]

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Protocol:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed amount of membrane preparation, a fixed concentration of radioligand (typically at or below its K_d), and Assay Buffer.

    • Non-specific Binding: Add the membrane preparation, the fixed concentration of radioligand, and a high concentration of a known unlabeled ligand.

    • Competition: Add the membrane preparation, the fixed concentration of radioligand, and the serially diluted unlabeled test compound.

  • Follow the incubation, filtration, and counting steps as described in the saturation binding assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (K_i) from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[2]

Mandatory Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by an agonist like acetylcholine leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺.[13] This influx causes membrane depolarization and triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in various cellular processes.[14][15]

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_pathways Signaling Pathways nAChR nAChR ChannelOpening Channel Opening nAChR->ChannelOpening Activates Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds to CationInflux Cation Influx (Na⁺, Ca²⁺) ChannelOpening->CationInflux Allows Depolarization Membrane Depolarization CationInflux->Depolarization Downstream Downstream Signaling CationInflux->Downstream PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt MAPK MAPK Pathway Downstream->MAPK CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) PI3K_Akt->CellularResponse MAPK->CellularResponse

Caption: nAChR signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical radioligand binding assay, from the initial preparation of materials to the final data analysis.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis MembranePrep Membrane Preparation Incubation Incubation MembranePrep->Incubation RadioligandPrep Radioligand Dilution RadioligandPrep->Incubation CompoundPrep Test Compound Dilution CompoundPrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (Kd, Bmax, Ki) Counting->DataAnalysis

Caption: Radioligand binding workflow.

References

Application Notes and Protocols for Cell-Based Nicotinic Receptor Modulator Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide range of physiological processes and pathological conditions, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and certain cancers, has made them a prime target for drug discovery.[3][4] High-throughput screening (HTS) of compound libraries is essential for identifying novel nAChR modulators. This document provides detailed application notes and protocols for robust cell-based assays designed for screening nAChR agonists, antagonists, and allosteric modulators.

Overview of Cell-Based Assay Technologies

A variety of cell-based assay formats are available for screening nAChR modulators, each with its own advantages and limitations. The most common approaches rely on detecting changes in ion flux or membrane potential that occur upon receptor activation. These include fluorescence-based assays, such as calcium flux and membrane potential assays, and automated electrophysiology.

  • Fluorescence-Based Assays: These assays are amenable to HTS and utilize fluorescent dyes to report on receptor activity.

    • Calcium Flux Assays: Particularly useful for nAChR subtypes with significant calcium permeability, like the α7 subtype.[5][6] These assays measure the increase in intracellular calcium concentration upon receptor activation.

    • Membrane Potential Assays: These assays have broad applicability across multiple nAChR subtypes as all functional nAChRs are permeable to cations, leading to membrane depolarization upon opening.[7][8]

  • Automated Electrophysiology: This technology provides a direct measure of ion channel function with high temporal resolution, offering more detailed mechanistic information than fluorescence-based assays.[1][5] It is considered a gold standard for confirming hits from primary screens.

Nicotinic Receptor Signaling Pathway

Activation of nAChRs by an agonist like acetylcholine or nicotine leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx results in the depolarization of the cell membrane. The increase in intracellular Ca2+ can trigger a cascade of downstream signaling events, including the activation of various kinases and transcription factors that can influence cell proliferation, survival, and neurotransmitter release.[9][10]

Nicotinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel Agonist Binding (e.g., Nicotine) Depolarization Membrane Depolarization IonChannel->Depolarization Ca_int Increased Intracellular Ca2+ IonChannel->Ca_int Agonist Agonist Agonist->nAChR Na_ext Na+ Na_ext->IonChannel Na+ influx Ca_ext Ca2+ Ca_ext->IonChannel Ca2+ influx KinaseCascade Kinase Cascades (e.g., MAPK, Akt) Ca_int->KinaseCascade Neurotransmitter Neurotransmitter Release Ca_int->Neurotransmitter GeneExpression Changes in Gene Expression KinaseCascade->GeneExpression

Figure 1. Simplified nAChR signaling cascade upon agonist binding.

Data Presentation: Assay Performance and Compound Potency

The following tables summarize key performance metrics for various nAChR cell-based assays and the potency of reference compounds.

Table 1: Assay Quality Control Parameters for HTS

nAChR SubtypeAssay TypeCell LineZ'-FactorSignal-to-Background (S:B)Coefficient of Variation (CV%)Reference
α3β4Membrane PotentialSH-EP1> 0.74> 60≤ 10[7]
α4β2Membrane PotentialSH-EP1> 0.74> 60≤ 10[7]
α6/β2β3Membrane PotentialSH-EP1> 0.74> 60≤ 10[7]

Table 2: Agonist Potencies (EC50) Determined in Functional Assays

nAChR SubtypeAssay TypeCell LineAgonistEC50 (nM)Reference
α3β4Membrane PotentialSH-EP1Nicotine733.3 ± 146.5[7]
α4β2Membrane PotentialSH-EP1Nicotine19.44 ± 1.02[7]
α6/β2β3Membrane PotentialSH-EP1Nicotine28.34 ± 1.62[7]
α7Calcium FluxGH4C1Nicotine1600[5]
α7Calcium FluxGH4C1Acetylcholine5500[5]

Table 3: Antagonist Potencies (IC50) Determined in Functional Assays

nAChR SubtypeAssay TypeCell LineAntagonistNicotine ConcentrationIC50 (µM)Reference
α3β4Membrane PotentialSH-EP1Mecamylamine20 µM (EC90)~1[7]
α4β2Membrane PotentialSH-EP1Mecamylamine500 nM (EC90)~0.1[7]
α6/β2β3Membrane PotentialSH-EP1Mecamylamine500 nM (EC90)~0.1[7]

Experimental Protocols

Protocol 1: Fluorescence-Based Calcium Flux Assay (e.g., for α7 nAChR)

This protocol is adapted for measuring intracellular calcium changes in response to α7 nAChR activation, often facilitated by a positive allosteric modulator (PAM) to enhance the signal.[6]

Materials:

  • Cells stably expressing the nAChR of interest (e.g., IMR-32 or transfected HEK293).[6]

  • Black, clear-bottom 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Positive Allosteric Modulator (PAM) solution (e.g., PNU-120596 for α7).[6]

  • Agonist and antagonist compound plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed cells into 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: a. Prepare the dye loading solution according to the manufacturer's instructions, often containing the calcium dye and probenecid (to prevent dye extrusion). b. Aspirate the culture medium from the cell plate and add the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition & Measurement: a. Place the cell plate and compound plates into the plate reader. b. The instrument will first add the test compound (for antagonist/modulator pre-incubation) or buffer. c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. The instrument then adds the agonist (or agonist + PAM) solution to stimulate the receptors. e. Immediately measure the change in fluorescence intensity over time (e.g., for 1-3 minutes).

  • Data Analysis: a. The response is typically quantified as the maximum fluorescence change from baseline or the area under the curve. b. For agonists, generate concentration-response curves to determine EC50 values. c. For antagonists, the reduction in the response to a reference agonist is used to calculate IC50 values.

Calcium Flux Assay Workflow Start Start CellPlating 1. Seed cells in 384-well plate Start->CellPlating Incubate1 Incubate Overnight CellPlating->Incubate1 DyeLoading 2. Load cells with calcium-sensitive dye Incubate1->DyeLoading Incubate2 Incubate 60 min at 37°C DyeLoading->Incubate2 FLIPR 3. Measure fluorescence in Plate Reader (FLIPR) Incubate2->FLIPR Baseline Establish Baseline FLIPR->Baseline AddCompound Add Test Compound (Antagonist Screen) Baseline->AddCompound optional AddAgonist Add Agonist Baseline->AddAgonist AddCompound->AddAgonist ReadFluorescence Read Kinetic Fluorescence Change AddAgonist->ReadFluorescence DataAnalysis 4. Analyze Data (EC50 / IC50) ReadFluorescence->DataAnalysis End End DataAnalysis->End

Figure 2. General workflow for a FLIPR-based calcium flux assay.
Protocol 2: Fluorescence-Based Membrane Potential Assay

This protocol is broadly applicable to various nAChR subtypes and measures the depolarization of the cell membrane upon receptor activation.[7][8]

Materials:

  • Cells stably expressing the nAChR of interest (e.g., SH-EP1 or CHO cells).[7]

  • Black, clear-bottom 384-well microplates.[7]

  • Membrane potential-sensitive dye kit.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[7]

  • Agonist and antagonist compound plates.

  • Fluorescence plate reader (e.g., PerkinElmer Envision).[7]

Procedure:

  • Cell Plating: Seed cells (e.g., 7,000 cells/well) in 384-well plates and incubate for 24-72 hours to allow for adherence and optimal receptor expression.[7]

  • Dye Loading: a. Aspirate the culture medium and wash the cells once with Assay Buffer.[7] b. Add the prepared membrane potential dye solution to each well. c. Incubate the plate for 45-60 minutes at room temperature or 29°C in the dark.[7][8]

  • Compound Addition & Measurement: a. Measure the background fluorescence of the plate.[7] b. Using an automated liquid handler, add the test compounds (for agonist screening) or a mixture of test compound and a reference agonist at its EC90 concentration (for antagonist screening).[7] c. Incubate for a defined period (e.g., 20 minutes) at room temperature or 29°C.[7] d. Measure the final fluorescence.

  • Data Analysis: a. Calculate the change in fluorescence by subtracting the background reading from the final reading. b. Normalize the data to controls (e.g., DMSO for 0% activity, a saturating agonist concentration for 100% activity). c. Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: Automated Patch-Clamp Electrophysiology

This protocol provides a higher-throughput alternative to manual patch-clamping for confirming hits and providing detailed pharmacological characterization.[1]

Materials:

  • Cells stably expressing the nAChR of interest (e.g., CHO cells).[1]

  • Automated patch-clamp system (e.g., IonWorks Barracuda).[1]

  • System-specific planar patch plates (e.g., PatchPlate).

  • Extracellular Solution (e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).[1]

  • Internal Solution (e.g., 90 mM CsF, 50 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2) containing a perforating agent like Amphotericin B.[1]

  • Compound plates with agonists, antagonists, or modulators.

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a specified concentration (e.g., 4 x 10^6 cells/mL) in extracellular solution.[1]

  • System Setup: a. Prime the fluidics of the automated patch-clamp system. b. Load the internal solution into the intracellular chambers of the patch plate. c. Add the cell suspension to the extracellular chambers; a seal will form between the cells and the substrate.

  • Recording: a. The system establishes a whole-cell perforated patch configuration. The holding potential is typically set to -70 mV.[1] b. Antagonist/Modulator Mode: Pre-incubate the cells with the test compound for a set duration (e.g., 5 minutes).[1] c. Activation: Apply a reference agonist (e.g., nicotine at its EC90 for antagonist mode, or EC20 for PAM mode) to elicit an ionic current.[1] d. Record the current for a set duration (e.g., 17 seconds).[1]

  • Data Analysis: a. Measure the peak current amplitude in response to agonist application. b. For antagonists, calculate the percent inhibition of the control agonist response. c. For positive allosteric modulators (PAMs), calculate the percent potentiation of the EC20 agonist response. d. Generate concentration-response curves to determine IC50 or EC50 values.

Automated Electrophysiology Workflow Start Start CellPrep 1. Prepare single-cell suspension Start->CellPrep LoadSystem 2. Load cells and solutions onto patch plate CellPrep->LoadSystem EstablishPatch 3. System establishes perforated whole-cell patch LoadSystem->EstablishPatch PreIncubate 4. Pre-incubate with test compound (5 min) EstablishPatch->PreIncubate ApplyAgonist 5. Apply agonist (e.g., Nicotine EC90) PreIncubate->ApplyAgonist RecordCurrent 6. Record ionic current (17 sec) ApplyAgonist->RecordCurrent DataAnalysis 7. Analyze peak current (IC50) RecordCurrent->DataAnalysis End End DataAnalysis->End

Figure 3. Workflow for an antagonist screen using automated electrophysiology.

Conclusion

The choice of assay for screening nAChR modulators depends on the specific receptor subtype, the screening goals (primary HTS vs. lead optimization), and available instrumentation. Fluorescence-based membrane potential and calcium flux assays are well-suited for primary HTS campaigns due to their robustness, cost-effectiveness, and throughput.[7][11] Automated electrophysiology serves as an invaluable tool for secondary screening and lead characterization, providing detailed mechanistic insights into compound activity.[1] By employing the protocols and understanding the principles outlined in these notes, researchers can effectively identify and characterize novel modulators of nicotinic receptors for the development of new therapeutics.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Novel Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic potential of novel nicotinic acid derivatives. This document outlines detailed experimental protocols for key cytotoxicity and apoptosis assays, presents a compilation of reported data for similar compounds, and illustrates relevant biological pathways and experimental workflows.

Introduction

Nicotinic acid (niacin) and its derivatives are a class of compounds with diverse biological activities. In recent years, novel synthetic derivatives of nicotinic acid have emerged as promising candidates for anticancer drug discovery. In vitro cytotoxicity testing is a crucial first step in the preclinical evaluation of these compounds, providing essential data on their potency and mechanism of action against cancer cells. This guide details the methodologies required to perform a thorough in vitro assessment.

Data Presentation: Cytotoxicity of Novel Nicotinic Acid Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potency of a compound. The following tables summarize the reported IC50 values for various novel nicotinic acid derivatives against several human cancer cell lines.

Table 1: IC50 Values of Novel Nicotinamidedehyde Derivatives against Various Cancer Cell Lines

Compound IDHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)
3b 19.7 ± 2.8 µM52.9 ± 5.1 µM38.7 ± 4.1 µM
4c 15.4 ± 1.9 µM36.1 ± 3.9 µM32.8 ± 3.6 µM
4d 10.3 ± 1.1 µM45.1 ± 4.6 µM24.8 ± 3.1 µM
Doxorubicin 8.9 ± 0.9 µM6.2 ± 0.7 µM29.1 ± 3.2 µM

Data adapted from a study on newly synthesized substituted nicotinamides.[1]

Table 2: IC50 Values of VEGFR-2 Inhibiting Nicotinic Acid Derivatives

Compound IDHCT-15 (Colon)PC-3 (Prostate)VEGFR-2 Inhibition
5b >100 µM>100 µMNot specified
5c 0.05 µM0.09 µM0.068 µM
Sorafenib 0.08 µM0.12 µMNot specified
Doxorubicin 0.15 µM0.21 µMNot applicable

Data from a study on nicotinic acid-based agents with selective VEGFR-2 inhibitory efficacy.[2]

Table 3: Cytotoxicity of Other Nicotinic Acid Derivatives

Compound IDCell LineIC50 Value
Compound 12 MCF-7 (Breast)8.15 µM
Compound 6 HCT-116 (Colon)9.3 ± 0.02 µM
Compound 6 HepG-2 (Liver)7.8 ± 0.025 µM
Compound 10 HCT-116 (Colon)15.4 µM
Compound 10 HepG-2 (Liver)9.8 µM

Data compiled from studies on various novel nicotinamide derivatives.[3]

Experimental Protocols

Detailed protocols for the most common in vitro assays to determine the cytotoxicity and apoptotic effects of novel nicotinic acid derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel nicotinic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the novel nicotinic acid derivatives in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.[5]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Novel nicotinic acid derivatives

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and lysis buffer)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the novel nicotinic acid derivatives in a 96-well plate as described in the MTT assay protocol (steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[5]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[5]

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] × 100.[5]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Novel nicotinic acid derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the novel nicotinic acid derivatives for the selected time period.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cytotoxicity testing of novel nicotinic acid derivatives, from initial synthesis to detailed mechanistic studies.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays & Mechanism of Action a Synthesis & Purification of Novel Nicotinic Acid Derivatives b Characterization (NMR, MS, HPLC) a->b c Stock Solution Preparation (e.g., in DMSO) b->c d Cell Line Selection (e.g., HCT-116, HepG-2, MCF-7) c->d Treatment e MTT Assay (Determine IC50 values) d->e f LDH Assay (Confirm Cytotoxicity) e->f Confirmation g Apoptosis Assay (Annexin V/PI Staining) f->g h Western Blot Analysis (e.g., for signaling proteins) g->h

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Signaling Pathways

The cytotoxic effects of novel nicotinic acid derivatives can be mediated through various signaling pathways. The following diagrams illustrate potential mechanisms of action.

VEGFR-2 Signaling Pathway

Some novel nicotinic acid derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2]

G cluster_0 Downstream Signaling cluster_1 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Derivative Novel Nicotinic Acid Derivative Derivative->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Intrinsic Apoptosis Pathway

Many anticancer agents induce programmed cell death, or apoptosis. Nicotinic acid derivatives may trigger the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Derivative Novel Nicotinic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Assessing CNS Penetration of 5-(4-Fluorophenyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). 5-(4-Fluorophenyl)nicotinic acid and its analogs are a class of compounds with potential therapeutic applications for various neurological conditions. Nicotinic acid itself is known to cross the BBB and is a precursor to essential coenzymes like NAD+ and NADP+, which are vital for neuronal function and energy metabolism.[1][2] Furthermore, nicotinic acid interacts with the G-protein coupled receptor 109A (GPR109A), which has been implicated in neuro-inflammation and may be a target for neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for assessing the CNS penetration of this compound analogs. The methodologies described herein cover in vitro, in situ, and in vivo approaches to provide a robust evaluation of a compound's ability to reach its target in the brain.

Data Presentation: CNS Penetration of this compound Analogs

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound analogs. This data is intended to serve as a template for presenting experimental findings.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound Analogs (PAMPA-BBB Assay)

Compound IDR-GroupMolecular Weight ( g/mol )LogPApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted CNS Penetration
FPN-A-001-H217.192.55.2High
FPN-A-002-CH₃231.222.94.8High
FPN-A-003-OCH₃247.222.63.5Moderate
FPN-A-004-Cl251.643.14.1High
FPN-A-005-CF₃285.193.42.8Moderate
FPN-A-006-NH₂232.211.91.5Low
FPN-A-007-COOH261.202.10.8Low

Note: Permeability classification is based on established ranges where Papp > 4.0 x 10⁻⁶ cm/s is considered high, 2.0-4.0 x 10⁻⁶ cm/s is moderate, and < 2.0 x 10⁻⁶ cm/s is low for potential CNS penetration.[6]

Table 2: In Situ Brain Perfusion and In Vivo Brain-to-Plasma Ratio in Rats

Compound IDBrain Uptake Clearance (Kin) (mL/s/g)Unbound Brain-to-Plasma Ratio (Kp,uu)
FPN-A-0010.151.2
FPN-A-0020.121.1
FPN-A-0030.080.7
FPN-A-0040.100.9
FPN-A-0050.060.5
FPN-A-0060.020.1
FPN-A-0070.010.05

Experimental Protocols

In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to predict passive, transcellular permeability across the BBB.[7][8][9][10]

Materials:

  • PAMPA-BBB plates (e.g., 96-well format with a hydrophobic PVDF membrane)

  • Brain lipid solution (e.g., polar brain lipid extract)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • DMSO (for stock solutions)

  • 96-well UV-transparent acceptor plates

  • Plate reader

Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of the this compound analogs and control compounds in DMSO. Dilute the stock solutions in PBS to the final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Membrane Coating: Apply a small volume of the brain lipid solution to the membrane of each well in the donor plate.

  • Acceptor Plate Preparation: Add PBS to each well of the acceptor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, forming a "sandwich".

  • Incubation: Add the test compound solutions to the donor wells. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • Cₐ(t) = concentration in the acceptor well at time t

    • Cₑq = equilibrium concentration

PAMPA_BBB_Workflow prep Prepare Compound Solutions (in PBS with <1% DMSO) incubate Add Compound to Donor & Incubate (4-18h) prep->incubate coat Coat Donor Plate Membrane with Brain Lipid assemble Assemble 'Sandwich' Plate coat->assemble fill_acceptor Fill Acceptor Plate with PBS fill_acceptor->assemble assemble->incubate quantify Quantify Compound in Donor & Acceptor Wells incubate->quantify calculate Calculate Papp quantify->calculate In_Situ_Brain_Perfusion_Workflow anesthetize Anesthetize Rat cannulate Expose & Cannulate Carotid Artery anesthetize->cannulate perfuse Perfuse with Compound (30-120s) cannulate->perfuse extract_brain Extract Brain perfuse->extract_brain homogenize Homogenize Brain Tissue extract_brain->homogenize quantify Quantify Compound (LC-MS/MS) homogenize->quantify calculate Calculate Kin quantify->calculate In_Vivo_Microdialysis_Workflow implant Surgically Implant Guide Cannula in Target Brain Region recover Animal Recovery (≥24h) implant->recover setup Insert Microdialysis Probe & Begin Perfusion with aCSF recover->setup administer Administer Test Compound setup->administer collect Collect Dialysate & Blood Samples over Time administer->collect quantify Quantify Unbound Compound in Samples (LC-MS/MS) collect->quantify analyze Calculate Kp,uu from AUCbrain / AUCplasma quantify->analyze GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A (HCAR2) Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5-(4-Fluorophenyl)nicotinic Acid Analog Ligand->GPR109A Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Modulates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_pathway->Cytokines Reduces Production Response Anti-inflammatory Response Cytokines->Response

References

Application Notes and Protocols for In Vivo Rodent Models in Nicotinic Agonist Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are critical modulators of neuronal excitability and synaptic transmission, playing a key role in cognitive functions such as learning, memory, and attention.[1][2] Agonists of nAChRs are therefore of significant interest as potential therapeutics for a range of neurological and psychiatric disorders characterized by cognitive deficits.[1][3] Preclinical evaluation of these compounds relies heavily on in vivo rodent models that can effectively assess their efficacy in enhancing cognitive performance, modulating neurotransmitter release, and influencing addiction-related behaviors. This document provides detailed application notes and protocols for several widely used rodent models to test the efficacy of nicotinic agonists.

I. Cognitive Enhancement Models

A. Morris Water Maze (MWM)

The Morris Water Maze is a classic behavioral test that assesses hippocampal-dependent spatial learning and memory in rodents.[4][5] It is a robust and reliable test strongly correlated with hippocampal synaptic plasticity and NMDA receptor function.[4]

Experimental Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) is filled with water made opaque with non-toxic paint.[5][6] A small escape platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface.[4] The pool is situated in a room with various distal visual cues.[4][7]

  • Habituation: On the first day, allow the mouse to swim freely for 60 seconds without the platform to acclimate to the maze.[8]

  • Training Phase (Acquisition):

    • Place the platform in a fixed quadrant of the pool.

    • For 4-6 consecutive days, conduct 4 trials per day for each animal.[4]

    • In each trial, gently place the rodent into the water at one of four predetermined start locations (North, South, East, West), facing the pool wall.[4][7]

    • Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform.[4]

    • If the animal does not find the platform within 60-90 seconds, guide it to the platform.[5][8]

    • Allow the animal to remain on the platform for 15-30 seconds to associate its location with the distal cues.[5]

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.[6]

  • Probe Trial (Memory Retention):

    • 24 hours after the final training trial, remove the platform from the pool.

    • Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.[8]

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.[7]

Data Presentation:

ParameterDescriptionExpected Outcome with Effective Nicotinic Agonist
Escape Latency (s) Time taken for the rodent to find the hidden platform during training trials.Decreased escape latency compared to control.
Path Length (cm) The total distance traveled by the rodent to find the hidden platform during training trials.Shorter path length compared to control.
Time in Target Quadrant (%) Percentage of time spent in the quadrant where the platform was located during the probe trial.Increased time in the target quadrant.
Platform Crossings The number of times the rodent swims over the exact location where the platform was during the probe trial.Increased number of platform crossings.

Experimental Workflow:

Morris Water Maze Experimental Workflow
B. Novel Object Recognition (NOR) Test

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[9][10] This test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[11]

Experimental Protocol:

  • Apparatus: A square open-field arena (e.g., 40x40x40 cm).[12] A variety of objects that are similar in size but differ in shape and texture are required.[13]

  • Habituation:

    • Allow each rodent to explore the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.[11][12]

  • Familiarization/Training Phase (T1):

    • Place two identical objects in opposite corners of the arena.[9]

    • Place the rodent in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[11][12]

    • Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.[13]

  • Test Phase (T2):

    • After a retention interval (ranging from 1 hour to 24 hours), return the rodent to the arena.[9]

    • One of the familiar objects is replaced with a novel object.[9]

    • Allow the animal to explore for a set period (e.g., 5 minutes).[13]

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).[13]

Data Presentation:

ParameterFormulaDescriptionExpected Outcome with Effective Nicotinic Agonist
Discrimination Index (DI) (Tn - Tf) / (Tn + Tf)Measures the preference for the novel object over the familiar one.Increased Discrimination Index.
Recognition Index (RI) Tn / (Tn + Tf) * 100The percentage of total exploration time spent with the novel object.[13]Increased Recognition Index.

Experimental Workflow:

Novel Object Recognition Experimental Workflow

II. Neurochemical and Electrophysiological Models

A. In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels, such as acetylcholine (ACh), in specific brain regions of freely moving animals.[14][15] This technique is invaluable for assessing the direct impact of nicotinic agonists on cholinergic transmission.

Experimental Protocol:

  • Surgery:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex, or striatum).[14][15]

    • Allow the animal to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[14]

  • Basal Level Collection:

    • Allow the system to equilibrate for 1-2 hours.

    • Collect several baseline dialysate samples (e.g., every 20-30 minutes).[16]

  • Drug Administration and Sample Collection:

    • Administer the nicotinic agonist (systemically or through the probe).

    • Continue to collect dialysate samples at regular intervals to measure changes in ACh levels.

  • Sample Analysis:

    • Analyze the concentration of ACh in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16]

Data Presentation:

ParameterDescriptionExpected Outcome with Effective Nicotinic Agonist
Basal ACh Release (fmol/µL) The average concentration of acetylcholine in the dialysate during the baseline collection period.[14]-
% Change in ACh Release The percentage increase or decrease in acetylcholine concentration following drug administration, relative to baseline.Increased extracellular acetylcholine levels.
B. In Vivo Electrophysiology

This technique involves recording the electrical activity of neurons in the brain of an anesthetized or freely moving animal to assess how nicotinic agonists modulate neuronal firing and synaptic plasticity.[17][18]

Experimental Protocol:

  • Surgery:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Implant a recording electrode or an electrode array in the target brain region.

  • Recording:

    • Record baseline neuronal activity (e.g., single-unit activity, local field potentials).

    • Administer the nicotinic agonist.

    • Record the changes in neuronal firing rate, burst firing, and synaptic responses.[18]

  • Data Analysis:

    • Analyze the electrophysiological data to determine the effects of the agonist on neuronal activity.

Data Presentation:

ParameterDescriptionExpected Outcome with Effective Nicotinic Agonist
Neuronal Firing Rate (Hz) The frequency of action potentials fired by a neuron.Increased firing rate in relevant neuronal populations.
Long-Term Potentiation (LTP) A long-lasting enhancement in signal transmission between two neurons.[1]Induction or enhancement of LTP.

III. Models of Nicotine Addiction and Withdrawal

These models are used to evaluate the potential of novel nicotinic agonists to serve as smoking cessation aids by either substituting for nicotine's rewarding effects or alleviating withdrawal symptoms.[19][20]

A. Nicotine Self-Administration

This operant conditioning paradigm assesses the reinforcing (rewarding) properties of a drug.[21]

Experimental Protocol:

  • Surgery: Implant an intravenous catheter into the jugular vein of the rodent.

  • Training:

    • Place the animal in an operant chamber with two levers.

    • Pressing the "active" lever results in an intravenous infusion of nicotine, often paired with a cue light or tone.[19]

    • Pressing the "inactive" lever has no consequence.

    • Train the animal until it demonstrates stable self-administration behavior.

  • Testing:

    • Administer the test compound (nicotinic agonist) prior to the session.

    • Measure the number of active and inactive lever presses to determine if the compound reduces nicotine intake.[21]

B. Conditioned Place Preference (CPP)

CPP is a classical conditioning paradigm used to measure the motivational effects of a drug.[22]

Experimental Protocol:

  • Pre-Conditioning (Baseline):

    • Allow the animal to freely explore a two-chambered apparatus with distinct visual and tactile cues.

    • Record the time spent in each chamber to determine any initial preference.

  • Conditioning:

    • For several days, administer nicotine and confine the animal to one chamber.

    • On alternate days, administer saline and confine the animal to the other chamber.

  • Post-Conditioning (Test):

    • Place the animal in the apparatus with free access to both chambers.

    • Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a rewarding effect.[22]

Data Presentation for Addiction Models:

ModelParameterDescriptionExpected Outcome with Nicotinic Agonist (as a replacement therapy)
Self-Administration Number of Nicotine InfusionsThe number of times the animal self-administers nicotine.Decrease in nicotine self-administration.
Conditioned Place Preference Time in Drug-Paired Chamber (s)The amount of time the animal spends in the chamber associated with the drug.The agonist itself may produce a place preference.

Nicotinic Receptor Signaling Pathway

Nicotinic agonists exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to a cascade of downstream cellular events.

NicotinicSignaling Nicotinic_Agonist Nicotinic Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotinic_Agonist->nAChR Binds to Ion_Influx Na+ and Ca2+ Influx nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Influx->Ca_Signaling Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) Action_Potential->Neurotransmitter_Release Second_Messengers Activation of Second Messenger Systems (e.g., CaMKII, PKC) Ca_Signaling->Second_Messengers Ca_Signaling->Neurotransmitter_Release Gene_Expression Changes in Gene Expression (e.g., c-fos) Second_Messengers->Gene_Expression

Simplified Nicotinic Receptor Signaling Pathway

References

Application Note: Assessing the Metabolic Stability of 5-(4-Fluorophenyl)nicotinic Acid in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic stability is a critical parameter evaluated early in the drug discovery process to predict the in vivo clearance of a compound.[1][2] The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method to assess a compound's susceptibility to metabolism, particularly by Phase I enzymes like the cytochrome P450 (CYP) superfamily.[3][4][5][6] Liver microsomes are subcellular fractions that contain many of the essential drug-metabolizing enzymes.[5][7] This application note provides a detailed protocol for determining the metabolic stability of 5-(4-Fluorophenyl)nicotinic acid, a nicotinic acid derivative, using pooled liver microsomes from various species. The data generated, such as half-life (t½) and intrinsic clearance (Clint), are vital for predicting a drug candidate's pharmacokinetic profile.[5][8][9]

Principle of the Assay

The metabolic stability of a test compound is determined by measuring its rate of disappearance when incubated with liver microsomes and necessary cofactors.[9] The assay is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary cofactors for the enzymatic reactions.[1][10] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11] The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[8]

Experimental Protocol

1. Materials and Reagents

  • Test Compound: this compound

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from a commercial supplier)[1][10]

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4)[1]

  • Cofactor Solution (NADPH Regenerating System):

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

    • Magnesium chloride (MgCl₂)[8]

  • Positive Control Compounds: Dextromethorphan and Midazolam (compounds with known metabolic profiles)[1]

  • Quenching Solution: Acetonitrile or methanol containing an internal standard (IS)

  • Instrumentation:

    • Incubator or water bath (37°C)[10]

    • Centrifuge[10]

    • LC-MS/MS system for analysis[1][10]

    • Pipettes and tips for accurate liquid handling[10]

    • 96-well plates or microcentrifuge tubes

2. Preparation of Solutions

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Further dilute to a working concentration (e.g., 100 µM) with the same solvent. The final solvent concentration in the incubation should be less than 1%.[1]

  • Positive Control Stock Solutions: Prepare stock solutions of dextromethorphan and midazolam in a similar manner to the test compound.

  • Liver Microsome Working Solution: Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 1 mg/mL) with cold potassium phosphate buffer.[1]

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure

  • Pre-warm the NADPH regenerating system and the liver microsome working solution to 37°C.[1]

  • In a 96-well plate or microcentrifuge tubes, add the liver microsome working solution.

  • Add the test compound working solution to the microsomes to achieve the final desired concentration (e.g., 1 µM).[1]

  • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Immediately stop the reaction by adding the aliquot to a well or tube containing cold quenching solution (acetonitrile with internal standard).[1]

  • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate the proteins.[10]

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Controls

  • Negative Control (No Cofactor): A reaction mixture without the NADPH regenerating system to assess non-enzymatic degradation of the compound.[8]

  • Positive Controls: Incubate known substrates like dextromethorphan or midazolam under the same conditions to ensure the metabolic activity of the microsomes.[1]

5. LC-MS/MS Analysis

  • Analyze the samples to quantify the remaining concentration of this compound at each time point.

  • Develop a specific and sensitive LC-MS/MS method for the detection and quantification of the parent compound.

6. Data Analysis

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [12]

Data Presentation

Table 1: Representative Metabolic Stability Data for this compound in Liver Microsomes

ParameterHuman Liver MicrosomesRat Liver MicrosomesMouse Liver Microsomes
Test Compound Concentration 1 µM1 µM1 µM
Microsome Concentration 0.5 mg/mL0.5 mg/mL0.5 mg/mL
Time Points (minutes) 0, 5, 15, 30, 45, 600, 5, 15, 30, 45, 600, 5, 15, 30, 45, 60
t½ (minutes) 45.828.219.5
Clint (µL/min/mg protein) 30.249.171.1
% Remaining at 60 min 38%19%8%

Visualizations

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_solutions Prepare Solutions (Test Compound, Microsomes, Buffer, NADPH System) prep_plate Aliquot Microsomes and Test Compound into Plate prep_solutions->prep_plate pre_incubation Pre-incubate at 37°C prep_plate->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation sampling Withdraw Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) incubation->sampling quenching Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis (Calculate t½ and Clint) lcms_analysis->data_analysis

Caption: Workflow for the liver microsomal metabolic stability assay.

DataAnalysisFlow input_data LC-MS/MS Data: Compound Concentration vs. Time plot_data Plot ln(% Remaining) vs. Time input_data->plot_data calc_slope Determine Slope (k) from Linear Regression plot_data->calc_slope calc_thalf Calculate Half-Life (t½) t½ = 0.693 / k calc_slope->calc_thalf calc_clint Calculate Intrinsic Clearance (Clint) Clint = (0.693 / t½) * V / M calc_thalf->calc_clint output Metabolic Stability Profile calc_clint->output

Caption: Data analysis workflow for metabolic stability studies.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 5-bromonicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with 5-bromonicotinic acid is showing low to no conversion. What are the likely causes and how can I improve the yield?

Low or no conversion in the Suzuki coupling of 5-bromonicotinic acid can stem from several factors, often related to the inherent properties of the substrate. The presence of the carboxylic acid and the pyridine nitrogen can complicate the reaction by coordinating with the palladium catalyst.[1]

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may be inactive or degraded.

    • Solution: Use a pre-activated Pd(0) catalyst or an air-stable precatalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere.[2]

  • Suboptimal Reaction Conditions: The chosen conditions may not be suitable for this specific substrate.

    • Solution: Systematically screen different ligands, bases, and solvents.[2] Temperature can also be a critical parameter; consider incrementally increasing the reaction temperature.[2][3]

  • Poor Reagent Quality: The purity of the 5-bromonicotinic acid, boronic acid, or other reagents may be insufficient.

    • Solution: Use fresh, high-purity reagents.[2]

Q2: I am observing significant amounts of side products, such as the debrominated nicotinic acid (protodeboronation). How can I minimize these side reactions?

The formation of side products is a common issue. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction in Suzuki couplings.[4]

Potential Causes and Solutions:

  • Protodeboronation of Boronic Acid: This occurs when the boronic acid reacts with a proton source before transmetalation.[5][6]

    • Solution: Use anhydrous solvents and ensure the base is dry.[2] Consider using a boronic ester, such as a pinacol ester, which can be more stable.[2][6] Thoroughly degas the reaction mixture to remove oxygen, which can promote side reactions.[2]

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself.

    • Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[2]

  • Dehalogenation of 5-Bromonicotinic Acid: The bromo group is replaced by a hydrogen atom.

    • Solution: This can happen if the organopalladium intermediate reacts with a hydride source.[2] Choosing the right solvent and ensuring the purity of all reagents can help minimize this.

Q3: My starting material appears to be decomposing under the reaction conditions. What could be the cause and what adjustments can I make?

Decomposition of 5-bromonicotinic acid can occur under harsh reaction conditions.

Potential Causes and Solutions:

  • Harsh Basic Conditions: Strong bases can lead to the degradation of the starting material.

    • Solution: Screen weaker bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[2]

  • High Reaction Temperature: Elevated temperatures can cause decomposition.

    • Solution: Optimize the reaction to run at a lower temperature if possible.[2]

Q4: I suspect catalyst deactivation is occurring. What are the potential reasons for this with 5-bromonicotinic acid?

Catalyst deactivation is a key challenge, particularly with heteroaromatic substrates.

Potential Causes and Solutions:

  • Coordination of Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Employ ligands that have a stronger coordination affinity for the palladium center than the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often effective.[7]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive state.

    • Solution: Maintain a robust inert atmosphere (e.g., argon or nitrogen) throughout the entire experimental setup and reaction time.[2][8]

Data Presentation: Comparison of Palladium Catalysts

The choice of palladium catalyst is critical for the success of the Suzuki coupling with 5-bromonicotinic acid. The following table summarizes the performance of three commonly used palladium catalysts for the coupling of 5-bromonicotinic acid with phenylboronic acid.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₃PO₄DMF802485-965
Pd(dppf)Cl₂K₃PO₄DME80290-983
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001880-952

Data compiled from literature sources and may require optimization for specific substrates and scales.[1]

Experimental Protocols

Below are detailed methodologies for Suzuki coupling of 5-bromonicotinic acid with phenylboronic acid using different catalyst systems. These are representative protocols and may need to be optimized.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Materials:

    • 5-Bromonicotinic acid (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, phenylboronic acid, and potassium phosphate.

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[8]

    • Add anhydrous DMF via syringe.

    • Under a positive flow of inert gas, add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][8]

    • Once the reaction is complete, cool to room temperature.

    • Dilute the mixture with water and an organic solvent such as ethyl acetate.

    • Separate the aqueous layer and extract it with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.[1]

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Materials:

    • 5-Bromonicotinic acid (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Dimethoxyethane (DME)

  • Procedure:

    • In a reaction vessel, combine 5-bromonicotinic acid, phenylboronic acid, and potassium phosphate.

    • Add anhydrous DME to the flask.

    • Add the Pd(dppf)Cl₂ catalyst to the mixture.

    • Heat the reaction to 80 °C and stir for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Add water to the reaction mixture and acidify with a suitable acid to precipitate the product.

    • Isolate the product by filtration, followed by washing and drying.

    • Further purification can be achieved by chromatography if necessary.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7][9]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R2-B(OR)2 Base pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

A typical workflow for setting up a Suzuki coupling reaction in the lab.

Experimental_Workflow start Start reagents 1. Add Reactants & Base (5-Bromonicotinic Acid, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvent (Palladium Catalyst, Degassed Solvent) inert->catalyst reaction 4. Heat and Stir (e.g., 80-100 °C) catalyst->reaction monitor 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup 6. Reaction Work-up (Cool, Quench, Extract) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Troubleshooting Logic Flow

A decision-making diagram to guide troubleshooting efforts.

Troubleshooting_Flow start Low Yield or No Reaction check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes solution_catalyst Use fresh/pre-activated catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are the reagents pure and dry? check_conditions->check_reagents Yes solution_conditions Screen ligands, bases, solvents, and temperature. check_conditions->solution_conditions No side_products Are there significant side products? check_reagents->side_products Yes solution_reagents Use high-purity, anhydrous reagents. check_reagents->solution_reagents No solution_side_products Use boronic esters. Ensure rigorous degassing. Use milder bases. side_products->solution_side_products Yes

Caption: A troubleshooting guide for common Suzuki coupling issues.

References

Technical Support Center: Optimizing 5-Aryl-Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-aryl-nicotinic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 5-aryl-nicotinic acids, offering potential causes and solutions.

Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the common causes and how can I improve it?

A: Low yields in the synthesis of 5-aryl-nicotinic acids can be attributed to several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A moderate increase in temperature might also be beneficial.[1][2]

  • Catalyst Deactivation: The palladium catalyst is crucial for the reaction and can become deactivated.

    • Cause: The active Pd(0) species is sensitive to oxygen and can precipitate as palladium black.[3]

    • Solution: Ensure a properly inert atmosphere by thoroughly degassing the solvent and using an inert gas like argon or nitrogen.[4][5] Consider using a more robust catalyst system or slightly lowering the reaction temperature to prevent catalyst decomposition.[3]

  • Suboptimal Reagents: The quality of your starting materials can significantly impact the reaction's success.

    • Solution: Use pure 5-bromonicotinic acid and high-quality arylboronic acid. Boronic acids can degrade over time, so ensure they have been stored properly.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's efficiency.

    • Solution: The base is essential for activating the boronic acid.[3] Potassium phosphate (K₃PO₄) is a commonly used base.[4][5][6] Anhydrous and degassed solvents like DMF or a dioxane/water mixture are typically effective.[4]

Q2: My reaction starts but then seems to stall, with a significant amount of starting material remaining. What could be the issue?

A: A stalled reaction often points towards catalyst deactivation or solubility issues.

  • Catalyst Deactivation: As mentioned above, the active Pd(0) species can precipitate. This can be caused by high temperatures or the presence of oxygen.[3]

    • Solution: Try a more robust catalyst system or lower the reaction temperature.[3]

  • Insolubility: The starting material, an intermediate, or the product might be precipitating out of the solution, which can halt the reaction.[3]

    • Solution: Experiment with a different solvent system to ensure all components remain in solution throughout the reaction.[3]

  • Ligand Degradation: Some phosphine ligands can be prone to oxidation or degradation under the reaction conditions.

    • Solution: Consider using more stable ligands, such as bulky phosphine ligands like SPhos, which can be effective.[5]

Q3: I am having trouble with the purification of my final 5-aryl-nicotinic acid product. What are the recommended procedures?

A: Purification can be challenging, but the following methods are generally effective:

  • Precipitation and Filtration: If DMF is used as the solvent, the reaction mixture can be diluted with water and the pH adjusted to ~3-4 with 1M HCl to precipitate the product. The solid can then be filtered, washed with water, and dried.[4]

  • Solvent Extraction: For biphasic solvent systems like dioxane/water, the mixture can be diluted with ethyl acetate and water. The organic layer is then separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.[4]

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel.[5][6]

  • Recrystallization: For crude, yellow nicotinic acid, melting the product and holding it in a molten state for a couple of minutes can destroy the yellow chromophore. Subsequent recrystallization from a suitable solvent like water, with the use of activated carbon, can yield a colorless product.[7]

Q4: I am working with a 5-aryl-nicotinate ester and need to hydrolyze it to the corresponding acid. What are the potential challenges?

A: Ester hydrolysis can sometimes be problematic.

  • Incomplete Hydrolysis: The hydrolysis might not go to completion.

    • Solution: Ensure appropriate acidic or basic conditions and sufficient reaction time. The stability of esters to hydrolysis can vary depending on their structure.[8][9][10]

  • Side Reactions: Under harsh conditions, other functional groups in the molecule could be affected.

    • Solution: Use mild hydrolysis conditions. For instance, some synthetic catalysts can hydrolyze nonactivated aryl esters at neutral pH.[11]

Data Presentation

The selection of the palladium catalyst is a critical factor that can significantly influence the outcome of the synthesis. Below is a comparison of common palladium catalysts for the Suzuki coupling of 5-bromonicotinic acid with phenylboronic acid.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5K₃PO₄DMF802485[4]
Pd(dppf)Cl₂5K₂CO₃DME80292[5]
Pd(OAc)₂ / SPhos2K₃PO₄Toluene/H₂O1001288[5]

Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction scale.

Experimental Protocols

Here are detailed methodologies for the Suzuki-Miyaura coupling of 5-bromonicotinic acid.

Solution-Phase Synthesis Protocol

This protocol describes a typical procedure for the Suzuki-Miyaura coupling in solution.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If using DMF, dilute the reaction mixture with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash it with water, and dry it under a vacuum.[4]

    • If using a biphasic solvent system, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.[6]

Solid-Phase Synthesis Protocol

This protocol is for the synthesis of 5-arylnicotinic acids on a solid support.

Materials:

  • 5-bromonicotinic ester-bound resin

  • Arylboronic acid (3.0 equiv)

  • Pd(PPh₃)₄ (catalyst)

  • K₃PO₄ (3.0 equiv)

  • Degassed DMF

Procedure:

  • Resin Swelling: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.[4]

  • Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.[4]

  • Reagent Addition: Add K₃PO₄ and the arylboronic acid to the mixture.[4][6]

  • Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.[4][6]

  • Washing: Filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol (3 times each).[6]

  • Cleavage: Cleave the product from the resin using appropriate conditions (e.g., trifluoroacetic acid in DCM) to yield the 5-arylnicotinic acid.[6]

Visualizations

The following diagrams illustrate key aspects of the 5-aryl-nicotinic acid synthesis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Aryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Aryl_Aryl Ar'-B(OR)2 RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants & Base start->setup inert Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Add Catalyst & Degassed Solvent inert->add_reagents react Heat and Stir (80-100 °C) add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up: Precipitation or Extraction monitor->workup purify Purification: Chromatography or Recrystallization workup->purify end End Product purify->end

Caption: General experimental workflow for 5-aryl-nicotinic acid synthesis.

Troubleshooting_Guide start Low Yield? incomplete Incomplete Reaction? start->incomplete Yes catalyst Catalyst Deactivation? incomplete->catalyst No sol_incomplete Solution: - Extend reaction time - Increase temperature incomplete->sol_incomplete Yes reagents Suboptimal Reagents? catalyst->reagents No sol_catalyst Solution: - Ensure inert atmosphere - Use robust catalyst - Lower temperature catalyst->sol_catalyst Yes sol_reagents Solution: - Use pure starting materials - Check boronic acid quality reagents->sol_reagents Yes

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Palladium-Catalyzed Pyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side-product formation in palladium-catalyzed pyridine coupling reactions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Question: My pyridine coupling reaction is giving a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

A low yield in a palladium-catalyzed pyridine coupling reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Experimental Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed catalyst_check 1. Catalyst and Ligand Integrity start->catalyst_check reagent_purity 2. Reagent and Solvent Purity catalyst_check->reagent_purity If catalyst is active catalyst_sub • Check for Pd black formation (catalyst decomposition). • Use fresh, high-purity catalyst and ligand. • Consider a different Pd precursor or ligand. catalyst_check->catalyst_sub reaction_conditions 3. Reaction Conditions Optimization reagent_purity->reaction_conditions If reagents are pure reagent_sub • Ensure solvents are rigorously degassed to remove oxygen. • Verify the purity of the pyridine substrate and coupling partner. • For Suzuki reactions, check boronic acid/ester for protodeboronation. reagent_purity->reagent_sub product_inhibition 4. Product/By-product Inhibition reaction_conditions->product_inhibition If conditions are optimized conditions_sub • Optimize base, solvent, and temperature. • Screen different ligands (e.g., bulky, electron-rich phosphines or NHCs). • Adjust catalyst loading. reaction_conditions->conditions_sub solution Improved Yield product_inhibition->solution If inhibition is mitigated inhibition_sub • The product or a by-product may be poisoning the catalyst. • Try to remove the product as it forms, if feasible. product_inhibition->inhibition_sub

Caption: Troubleshooting workflow for low product yield.

Question: I am observing significant formation of homocoupled byproducts. How can I minimize this side reaction?

Homocoupling is a common side reaction, particularly the self-coupling of boronic acids in Suzuki-Miyaura reactions.[1] Minimizing this byproduct is key to improving the yield and purity of the desired cross-coupled product.

Strategies to Minimize Homocoupling:

StrategyDetailed MethodologyRationale
Optimize Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening (e.g., from room temperature to 80 °C) is recommended.Higher temperatures can promote side reactions, including homocoupling.[2]
Control Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the pyridine coupling partner relative to the other coupling partner.This can favor the cross-coupling pathway over the self-coupling of the reagent in excess.
Choice of Base and Solvent The choice of base and solvent can be critical. For Suzuki reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases. The solvent should be thoroughly degassed.[3]The base influences the transmetalation step and can affect the stability of the organometallic reagents. Oxygen can lead to oxidative homocoupling.[3]
Ligand Selection Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.These ligands can promote the desired reductive elimination step to form the cross-coupled product over side reactions.[4]

Proposed Catalytic Cycle Showing Homocoupling Side-Product Formation:

homocoupling_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation (Pyr-M) ar_pd_x->transmetalation Pyr-M homo_transmetalation Transmetalation (Ar-M) ar_pd_x->homo_transmetalation Ar-M ar_pd_pyr Ar-Pd(II)-Pyr(L_n) transmetalation->ar_pd_pyr reductive_elimination Reductive Elimination ar_pd_pyr->reductive_elimination product Ar-Pyr (Desired Product) reductive_elimination->product product->pd0 Regenerated Catalyst ar_pd_ar Ar-Pd(II)-Ar(L_n) homo_transmetalation->ar_pd_ar homo_reductive_elimination Reductive Elimination ar_pd_ar->homo_reductive_elimination homo_product Ar-Ar (Homocoupling Byproduct) homo_reductive_elimination->homo_product homo_product->pd0 Regenerated Catalyst

Caption: Catalytic cycle with competing homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: I am working with a 2-halopyridine and observing very low reactivity. What is the "2-pyridyl problem" and how can I overcome it?

The "2-pyridyl problem" refers to the challenges encountered when using 2-pyridyl organometallic reagents in cross-coupling reactions.[5] These reagents are often unstable and exhibit poor reactivity. The nitrogen atom at the 2-position can coordinate to the palladium center, which can deactivate the catalyst.[2]

Solutions:

  • Specialized Ligands: The use of secondary phosphine oxides (SPOs) as ligands has been shown to be effective in promoting the palladium-catalyzed coupling of 2-pyridyl Grignard reagents.[5]

  • Alternative Coupling Partners: Instead of pre-forming a 2-pyridyl organometallic, consider direct C-H activation/arylation of the pyridine C-H bond as an alternative strategy.[5]

Q2: My reaction is not regioselective and I am getting a mixture of isomers. How can I control the regioselectivity?

Controlling regioselectivity is crucial when working with pyridines that have multiple reactive sites.

Factors Influencing Regioselectivity:

  • Ligand Choice: The steric and electronic properties of the ligand play a significant role. For dihalopyridines, bulky ligands like N-heterocyclic carbenes (NHCs) can direct the coupling to a specific position.[6] For instance, the use of a sterically hindered NHC ligand can favor coupling at the C4 position of 2,4-dichloropyridines.[6]

  • Solvent: The polarity of the solvent can influence which site of a multi-functionalized pyridine reacts.[7] For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the triflate, whereas polar solvents like acetonitrile or DMF can switch the selectivity to the chloride position.[7]

Regioselectivity Control in Dihalopyridine Coupling:

LigandSolventMajor ProductReference
PPh₃DioxaneC2-arylation[8]
IPr (NHC)TolueneC4-arylation[6]

Q3: My catalyst appears to be deactivating during the reaction. What are the common causes of catalyst deactivation and how can I prevent it?

Catalyst deactivation is a common issue that leads to incomplete reactions and low yields.

Causes and Prevention of Catalyst Deactivation:

CausePrevention Method
Oxygen Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]
Impurities Use high-purity starting materials. Impurities in the aryl halide or coupling partner can poison the catalyst.[3]
Product/By-product Inhibition The desired product or a byproduct can sometimes coordinate to the palladium center and inhibit its catalytic activity.[9] If this is suspected, consider strategies to remove the product as it is formed, although this can be challenging.
Palladium Agglomeration The formation of palladium black is a visual indicator of catalyst decomposition. This can sometimes be mitigated by using appropriate ligands that stabilize the active palladium species or by adjusting the reaction temperature.

Logical Diagram for Diagnosing Catalyst Deactivation:

catalyst_deactivation start Reaction Stalls or is Incomplete visual_check Visual Inspection: Is Palladium Black visible? start->visual_check degassing_check Check Degassing Protocol visual_check->degassing_check No agglomeration Issue: Catalyst Agglomeration Solution: Use stabilizing ligand, lower temperature visual_check->agglomeration Yes reagent_check Verify Reagent Purity degassing_check->reagent_check Protocol is robust oxygen Issue: Oxygen Deactivation Solution: Improve degassing, use Schlenk techniques degassing_check->oxygen Protocol inadequate inhibition_check Consider Product Inhibition reagent_check->inhibition_check Reagents are pure impurities Issue: Catalyst Poisoning Solution: Purify starting materials reagent_check->impurities Purity is questionable inhibition Issue: Product Inhibition Solution: Difficult to resolve, may require different catalyst system inhibition_check->inhibition

Caption: Decision tree for diagnosing catalyst deactivation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Halopyridine:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the halopyridine (1 equivalent) and the boronic acid or ester (1.1-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Improving Solubility of 5-(4-Fluorophenyl)nicotinic acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 5-(4-Fluorophenyl)nicotinic acid for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound possesses a combination of a lipophilic fluorophenyl ring and a polar nicotinic acid moiety. The planar aromatic structures can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. As a carboxylic acid, its solubility is also highly dependent on the pH of the solution.[1][2]

Q2: What is the first step I should take when encountering solubility issues?

A2: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[3] From this stock, you can then perform serial dilutions into your aqueous assay buffer.

Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What is happening?

A3: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment.[4] A clear DMSO stock solution does not guarantee solubility upon dilution in a buffer with a significantly different polarity.[4]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[3] It is crucial to always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.

Q5: How does pH affect the solubility of this compound?

A5: As a nicotinic acid derivative, this compound is a weak acid. In acidic solutions (low pH), the carboxylic acid group will be protonated, making the molecule less polar and thus less soluble in water. In basic solutions (high pH), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility challenges with this compound.

Problem: Compound precipitates out of solution during the assay.

Solution Workflow:

start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce the final concentration. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No success Solubility Improved reduce_conc->success adjust_dmso Lower final DMSO concentration. check_dmso->adjust_dmso Yes check_ph Is the buffer pH optimal? check_dmso->check_ph No adjust_dmso->success adjust_ph Increase buffer pH (e.g., pH 7.4 or higher). check_ph->adjust_ph No use_cyclodextrin Consider using cyclodextrins. check_ph->use_cyclodextrin Yes, but still precipitates adjust_ph->success use_cyclodextrin->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Solubility Data

Solvent/ConditionNicotinic Acid4-Fluorobenzoic AcidThis compound (Estimated)
Water (cold)Slightly solubleVery slightly soluble[5][6][7][8]Poorly soluble
Water (hot)SolubleFreely soluble[5][6][7]Moderately soluble
EthanolSolubleSoluble[5][6][7]Soluble
DMSOHighly SolubleSolubleHighly Soluble
Aqueous Buffer (pH 7.4)SolubleModerately SolubleModerately Soluble

Note: The presence of the fluorophenyl group is expected to decrease aqueous solubility compared to nicotinic acid.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a desired amount of this compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol is designed to determine the optimal pH for solubilizing this compound in your assay buffer.

cluster_0 Preparation cluster_1 Solubilization cluster_2 Analysis cluster_3 Decision A Prepare a series of buffers (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0) B Add a small aliquot of DMSO stock to each buffer to reach the final test concentration. A->B C Incubate at assay temperature. B->C D Visually inspect for precipitation. (Optional: Measure turbidity at 600 nm) C->D E Select the lowest pH that maintains solubility. D->E

Caption: Workflow for pH-dependent solubility testing.

  • Prepare Buffers: Prepare a set of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add Compound: To a microcentrifuge tube or well of a microplate, add the desired volume of each buffer. Then, add a small aliquot of your concentrated DMSO stock solution of this compound to achieve the final assay concentration. The final DMSO concentration should be kept constant and ideally below 0.5%.

  • Equilibrate and Observe: Incubate the solutions at your intended assay temperature for a period representative of your assay duration (e.g., 1-2 hours).

  • Assess Solubility: Visually inspect each solution for any signs of precipitation or turbidity. For a more quantitative assessment, you can measure the absorbance at a wavelength where the compound does not absorb but where light scattering from a precipitate would be detected (e.g., 600 nm).

  • Select Optimal pH: Choose the buffer with the lowest pH that maintains the compound in solution for the duration of your assay.

Protocol 3: Using Cyclodextrins to Improve Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your chosen assay buffer (e.g., 10-50 mM).

  • Complexation:

    • Method A (Co-evaporation): Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol). In a separate container, dissolve HP-β-CD in water. Mix the two solutions and remove the solvents under reduced pressure. The resulting solid can then be dissolved in the assay buffer.

    • Method B (Kneading): Create a paste of HP-β-CD with a small amount of water. Gradually add the powdered this compound and knead the mixture for 30-60 minutes. Dry the resulting solid and then dissolve it in the assay buffer.[9]

    • Method C (Direct Addition): For a simpler approach, add the DMSO stock of your compound to the pre-warmed (e.g., 37°C) cyclodextrin-containing buffer with vigorous vortexing.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining undissolved compound or aggregates.

  • Assay: Use the clear, filtered solution in your assay. Remember to include a vehicle control containing the same concentration of cyclodextrin.

Potential Signaling Pathway for Investigation

This compound, as a nicotinic acid analog, may interact with G-protein coupled receptors (GPCRs) that are known to be activated by nicotinic acid, such as GPR109A (also known as HCA2).[12] Activation of this receptor can lead to a variety of downstream signaling events.

compound This compound receptor GPR109A (HCA2) Receptor compound->receptor g_protein Gi/o G-protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces downstream Downstream Cellular Responses (e.g., inhibition of lipolysis, anti-inflammatory effects) camp->downstream regulates

References

Technical Support Center: Synthesis of 5-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-substituted nicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to poor yields and to provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of 5-substituted nicotinic acids?

Low yields in these syntheses can often be attributed to several factors:

  • Incomplete Reactions: The reaction may not have proceeded to completion, leaving a significant amount of starting material.

  • Side Product Formation: Competing reactions can lead to the formation of undesired byproducts, which reduces the yield of the target molecule and complicates purification.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent choice, and catalyst activity can significantly impact the efficiency of the reaction.

  • Purification Losses: The desired product may be lost during workup and purification steps, especially if it has similar properties to byproducts or unreacted starting materials.

  • Starting Material Quality: The purity of the initial reagents can affect the reaction outcome.

Q2: How can I minimize the formation of side products during my synthesis?

Minimizing side product formation is crucial for improving yield. Consider the following strategies:

  • Control of Reaction Temperature: Many side reactions are more favorable at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.

  • Choice of Catalyst and Ligand: In cross-coupling reactions, the choice of catalyst and ligand is critical for selectivity. Screening different combinations can help identify the optimal system for your specific substrates.

  • Inert Atmosphere: Many organometallic catalysts and reagents are sensitive to air and moisture. Ensuring a properly inert atmosphere (e.g., using nitrogen or argon) can prevent catalyst deactivation and side reactions.

  • Stoichiometry of Reagents: Carefully controlling the stoichiometry of your reactants can prevent side reactions that may occur when one reactant is in excess.

Q3: What are the best practices for purifying 5-substituted nicotinic acids?

Effective purification is key to obtaining a high-purity product and accurately assessing yield. Best practices include:

  • Crystallization: If the product is a solid, crystallization is often an effective method for purification. Screening different solvents or solvent mixtures can help in obtaining high-purity crystals.

  • Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase should be optimized for the best separation.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification. Extracting the product into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the product can be a very effective purification strategy.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Inactive CatalystEnsure the catalyst is fresh and has been stored under appropriate conditions. Consider using a higher catalyst loading or a different, more active catalyst.
Insufficient Reaction TimeMonitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Suboptimal TemperatureThe reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.
Poor Solvent ChoiceThe chosen solvent may not be optimal for the reaction. Consult the literature for recommended solvents for similar transformations.
Issue 2: Formation of a Major, Unidentified Byproduct

If a significant byproduct is observed, the following steps can help in its identification and mitigation:

Potential Cause Suggested Solution
Dimerization of Starting MaterialThis can occur in some cross-coupling reactions. Adjusting the reaction conditions, such as catalyst or ligand, may suppress this side reaction.
Reaction with SolventSome reactive intermediates may react with the solvent. Choosing a more inert solvent can prevent this.
Isomerization of ProductThe product may be isomerizing under the reaction conditions. Consider milder reaction conditions or a different synthetic route.

Experimental Protocols

General Protocol for Suzuki Coupling to Synthesize 5-Aryl Nicotinic Acid

This protocol provides a general method for the Suzuki coupling of a 5-halonicotinate with an arylboronic acid.

  • Reaction Setup: To an oven-dried flask, add the 5-halonicotinate (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

  • Hydrolysis: If starting from an ester, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of a Model Suzuki Coupling Reaction
Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9075
Pd(OAc)₂SPhosK₃PO₄Toluene10085
PdCl₂(dppf)-Cs₂CO₃DMF8082

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 5-Halonicotinate Arylboronic Acid Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Extract purify Purify Crude Product (Chromatography/ Crystallization) quench->purify hydrolyze Ester Hydrolysis (if applicable) purify->hydrolyze final_product Final 5-Substituted Nicotinic Acid hydrolyze->final_product

Caption: A generalized experimental workflow for the synthesis of 5-substituted nicotinic acids via Suzuki coupling.

troubleshooting_yield cluster_low_conversion Low Conversion cluster_high_conversion High Conversion, Low Yield cluster_solutions start Poor Yield Observed check_conversion Check Conversion Rate (TLC, NMR) start->check_conversion catalyst Catalyst Inactive? check_conversion->catalyst Low side_products Major Side Products? check_conversion->side_products High time_temp Time/Temp Sufficient? catalyst->time_temp reagents Reagent Purity OK? time_temp->reagents solution1 Optimize Catalyst/Ligand, Increase Temp/Time reagents->solution1 purification Losses During Purification? side_products->purification solution2 Modify Workup, Optimize Purification purification->solution2

Caption: A troubleshooting decision tree for diagnosing and addressing poor yields in synthesis.

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated heterocyclic compounds challenging to purify?

The introduction of fluorine into a heterocyclic ring significantly alters the molecule's physicochemical properties, leading to purification challenges.[1][2][3] Key factors include:

  • Altered Polarity: The high electronegativity of fluorine can drastically change the polarity of a molecule compared to its non-fluorinated analog, affecting its behavior in chromatographic systems.[1][4]

  • Changes in pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms within the heterocycle.[3][4] This influences the compound's ionization state and its retention in ion-exchange chromatography and solubility.[4]

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be leveraged for purification but may also complicate standard purification methods.[4]

  • Co-elution with Impurities: Non-fluorinated or partially fluorinated impurities with similar structures can be difficult to separate from the target compound.[4]

  • Instability: Some fluorinated heterocycles can be unstable, leading to decomposition during purification. For instance, elimination of hydrogen fluoride can occur under certain conditions.[5][6][7]

Q2: What are the most effective purification techniques for fluorinated heterocyclic compounds?

The choice of purification technique depends on the specific compound and impurities present. Commonly used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful method for purifying fluorinated compounds. The selection of the stationary phase (e.g., C8, C18, or specialized fluorinated phases) and mobile phase is crucial for achieving good separation.[4][8][9]

  • Column Chromatography: Standard silica gel column chromatography is frequently employed. However, the altered polarity of fluorinated compounds means that the choice of eluent is critical and may differ significantly from their non-fluorinated counterparts.[1]

  • Solid-Phase Extraction (SPE): SPE is valuable for sample cleanup and removing major impurities before the final purification step. A specialized technique, Fluorous SPE (F-SPE), utilizes fluorous interactions for selective separation.[4]

  • Crystallization: This technique can yield highly pure material, but finding suitable crystallization conditions can be challenging due to the altered solubility of fluorinated compounds.[4]

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective method for separating isomers of fluorinated heterocyclic compounds.[10]

Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?

The position of the fluorine atom significantly impacts the molecule's electronic properties and steric hindrance, which in turn affects its purification.[4] For example, a fluorine atom adjacent to a basic nitrogen can substantially lower its pKa, altering its charge state at a given pH and thus its interaction with ion-exchange resins or its retention in reverse-phase chromatography.

Q4: I'm observing low yield after purification. What are the possible causes and solutions?

Low recovery of your fluorinated heterocyclic compound can stem from several issues during the reaction and purification process. Common causes and troubleshooting steps are outlined in the troubleshooting guide below.

Troubleshooting Guides

Problem 1: Poor Separation in Reverse-Phase HPLC

Symptoms:

  • Broad peaks

  • Tailing peaks

  • Co-elution of the desired product with impurities

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a C8, phenyl-hexyl, or a specialized fluorinated phase which can offer alternative selectivity.[9]
Suboptimal Mobile Phase The organic modifier (e.g., acetonitrile, methanol) and its proportion in the mobile phase are critical. A shallow gradient or isocratic elution might be necessary to resolve closely eluting compounds. The use of trifluoroethanol (TFE) as a mobile phase modifier can sometimes improve separation of fluorinated compounds.[8][9]
Temperature Effects Temperature can influence the interactions between the analyte, stationary phase, and mobile phase. Operating the column at a different temperature (e.g., elevated temperature) may improve peak shape and resolution.[8]
Ionization State If your compound has acidic or basic centers, the pH of the mobile phase will significantly affect retention. Buffer the mobile phase to a pH where the compound is in a single, neutral state if possible.
Problem 2: Product Decomposition During Silica Gel Chromatography

Symptoms:

  • Appearance of new spots on TLC after chromatography.

  • Low recovery of the desired product.

  • Streaking on the TLC plate.

Possible Causes & Solutions:

CauseSolution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive fluorinated heterocycles.
- Neutralize the silica gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-polar base like triethylamine (e.g., 0.1-1%), then pack the column.
- Use alternative stationary phases: Consider using neutral alumina or a bonded-phase silica gel.
Unstable Compound The target molecule itself may be inherently unstable.
- Work quickly and at low temperatures: Keep the column cold if possible and minimize the time the compound spends on the silica.
- Consider alternative purification methods: Flash chromatography, preparative TLC, or crystallization might be more suitable.
Problem 3: Background Contamination in LC-MS Analysis

Symptoms:

  • High background noise in the mass spectrum.

  • Presence of interfering peaks, especially in trace analysis.

Possible Causes & Solutions:

CauseSolution
Leaching from System Components Many HPLC and LC-MS systems contain fluoropolymer tubing (e.g., PTFE), which can leach fluorinated compounds, causing background contamination.[11][12]
- Use a "fluorine-free" LC system: Replace PTFE components with PEEK or stainless steel alternatives.[11]
- Install a delay column: Place a delay column between the solvent mixer and the injector to chromatographically separate background contaminants from the analytes.[11]
Solvent Contamination Solvents may contain trace levels of fluorinated impurities.
- Use high-purity, LC-MS grade solvents.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol provides a general workflow for the purification of a moderately polar fluorinated heterocyclic compound using silica gel column chromatography.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that provides good separation of the desired product from impurities, with an ideal Rf value for the product between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Illustrative HPLC Retention Times for a Model Fluorinated Heterocycle and its Non-Fluorinated Analog

The following table provides a hypothetical comparison of HPLC retention times to illustrate the effect of fluorination and column chemistry on separation. Actual retention times will vary depending on the specific compound and conditions.

CompoundColumnMobile Phase (A: 0.1% TFA in Water, B: Acetonitrile)GradientRetention Time (min)
Non-fluorinated HeterocycleC185-95% B over 20 minLinear12.5
Fluorinated Heterocycle C185-95% B over 20 minLinear13.8
Non-fluorinated HeterocycleFluorinated Phase5-95% B over 20 minLinear11.9
Fluorinated Heterocycle Fluorinated Phase5-95% B over 20 minLinear14.5

This table illustrates that fluorination often increases retention time on a standard C18 column and that specialized fluorinated phases can enhance the separation between fluorinated and non-fluorinated compounds.[9]

Visualizations

Workflow for Troubleshooting Poor HPLC Separation

G Troubleshooting Poor HPLC Separation start Poor HPLC Separation (Broad Peaks, Co-elution) check_column Is the column chemistry appropriate? start->check_column change_column Try a different column (e.g., C8, Phenyl, Fluorinated Phase) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_gradient Adjust gradient slope or use isocratic elution check_mobile_phase->adjust_gradient No check_temp Is temperature a factor? check_mobile_phase->check_temp Yes adjust_gradient->check_temp adjust_temp Change column temperature check_temp->adjust_temp No check_ph Is the analyte ionizable? check_temp->check_ph Yes adjust_temp->check_ph buffer_mobile_phase Buffer the mobile phase check_ph->buffer_mobile_phase Yes end Improved Separation check_ph->end No buffer_mobile_phase->end

Caption: A logical workflow for troubleshooting common issues in HPLC purification.

Decision Tree for Selecting a Purification Method

G Purification Method Selection Guide start Crude Fluorinated Heterocycle Mixture check_stability Is the compound acid/base sensitive? start->check_stability use_neutral_chrom Use Neutral Alumina or Buffered Silica Chromatography check_stability->use_neutral_chrom Yes use_std_chrom Standard Silica Gel Chromatography check_stability->use_std_chrom No check_polarity What is the polarity difference between product and impurities? use_neutral_chrom->check_polarity use_std_chrom->check_polarity check_crystallinity Is the purified product a solid? use_std_chrom->check_crystallinity check_polarity->use_std_chrom Large use_hplc Use HPLC or SFC check_polarity->use_hplc Small large_delta_polarity Large small_delta_polarity Small use_hplc->check_crystallinity try_crystallization Attempt Crystallization for final polishing check_crystallinity->try_crystallization Yes end Pure Compound check_crystallinity->end No try_crystallization->end

Caption: A decision tree to guide the selection of an appropriate purification technique.

References

Technical Support Center: LC-MS/MS Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on LC-MS/MS analytical method development for fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant background contamination for my target fluorinated analytes?

A1: Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are ubiquitous in laboratory environments.[1] Common sources of contamination include PTFE components in the LC system (e.g., mobile phase transfer lines, degasser membranes, pump inlet blocks, and sample vial septa), glassware, and even the air in the laboratory.[1] To minimize background, it is crucial to use a "PFAS-free" or "fluorine-free" LC system and prepare samples and standards in glass vials using glass syringes with metal plungers.[1][2]

Q2: My fluorinated compounds are showing poor retention or unusual peak shapes on a standard C18 column. What could be the cause?

A2: The unique chemical properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to atypical retention behavior on standard reversed-phase columns.[2] For highly polar, short-chain fluorinated compounds, retention on C18 columns can be challenging, even with high aqueous mobile phases.[3] Consider using specialized columns designed for PFAS analysis or exploring alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HLIC) for very polar analytes.[3]

Q3: Why is the molecular ion for my perfluorinated compound small or absent in the mass spectrum?

A3: Perfluorinated compounds have a tendency to fragment easily upon ionization. The high stability of the CF₃⁺ cation often results in it being the most abundant ion (base peak), while the parent molecular ion can be very small or entirely absent.[2] A common fragmentation pattern involves the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[2]

Q4: I am experiencing significant "memory effects" after analyzing a highly fluorinated sample. What should I do?

A4: Some fluorinated compounds can adsorb to surfaces within the ion source or transfer lines of the mass spectrometer.[2] To mitigate this, thorough flushing of the sample injection system between runs is recommended.[4] If carryover persists, cleaning the ion source and ion optics may be necessary.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step Recommended Action
Column Contamination Inject a system suitability test (SST) sample to assess column performance.[4]Flush the column with a strong solvent. If performance does not improve, replace the analytical column.[5]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition.Re-dissolve the sample in a solvent compatible with the initial mobile phase.
Column Void Visually inspect the column bed for any settling or voids.If a void is present, the column needs to be replaced.
Extra-column Effects Check for excessive tubing length or wide-bore tubing between the injector, column, and detector.Minimize extra-column volume by using shorter, narrower-bore tubing.
Issue 2: Low Sensitivity or No Signal
Potential Cause Troubleshooting Step Recommended Action
Ion Suppression/Matrix Effects Prepare a post-extraction spiked sample and compare the response to a neat standard.Optimize sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction).[5][6]
Incorrect Ion Source Settings Systematically optimize ESI source parameters such as capillary voltage, gas flow, and temperature for your specific analyte.[2]Perform an infusion of your analyte to tune the MS parameters for optimal signal.
Sample Degradation Prepare a fresh sample and re-inject.Store samples appropriately (e.g., at low temperatures) to prevent degradation.
Mass Spectrometer Contamination Check maintenance logs and system performance.Clean the ion source and ion optics.[4][5]

Experimental Workflows and Logical Relationships

LCMS_Method_Development_Workflow LC-MS/MS Method Development Workflow for Fluorinated Compounds cluster_0 Method Development cluster_1 Method Validation Define_Analytes_and_Matrix Define Analytes and Matrix Literature_Search Literature Search for Starting Conditions Define_Analytes_and_Matrix->Literature_Search LC_Method_Development LC Method Development Literature_Search->LC_Method_Development MS_Method_Development MS/MS Method Development Literature_Search->MS_Method_Development Sample_Preparation_Development Sample Preparation Development Literature_Search->Sample_Preparation_Development Linearity_and_Range Linearity and Range LC_Method_Development->Linearity_and_Range MS_Method_Development->Linearity_and_Range Sample_Preparation_Development->Linearity_and_Range Accuracy_and_Precision Accuracy and Precision Linearity_and_Range->Accuracy_and_Precision LOD_and_LOQ LOD and LOQ Accuracy_and_Precision->LOD_and_LOQ Specificity Specificity LOD_and_LOQ->Specificity Matrix_Effects Matrix Effects Specificity->Matrix_Effects Stability Stability Matrix_Effects->Stability Troubleshooting_Low_Sensitivity Troubleshooting Low Sensitivity in LC-MS/MS Analysis Start Low or No Signal Observed Check_SST Inject System Suitability Test (SST) Sample Start->Check_SST SST_OK SST Signal OK? Check_SST->SST_OK Sample_Prep_Issue Investigate Sample Preparation: - Extraction Efficiency - Sample Degradation - Matrix Effects SST_OK->Sample_Prep_Issue Yes Instrument_Issue Investigate Instrument Performance SST_OK->Instrument_Issue No Check_LC Check LC System: - Leaks - Pump Pressure - Mobile Phase Instrument_Issue->Check_LC Check_MS Check MS System: - Ion Source Cleanliness - Capillary Position - MS Tune Instrument_Issue->Check_MS

References

Technical Support Center: Analysis of Nicotinic Acid Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of nicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of nicotinic acid derivatives?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses for nicotinic acid and its derivatives.[2] Compounds with high mass, polarity, and basicity are often responsible for these effects.[2][4]

Q2: How can I identify if matrix effects are affecting my results?

A2: A common method to assess matrix effects is the post-extraction spike analysis.[2] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent. A significant difference between these responses indicates the presence of matrix effects.[2] Another technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. Injection of a blank matrix sample will cause a dip in the analyte's signal if ion-suppressing components elute at that retention time.[5]

Q3: What are the primary sources of matrix effects in biological samples like plasma or serum?

A3: In biological matrices such as plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression. These molecules are abundant in cell membranes and often co-extract with the analytes of interest during sample preparation. Other endogenous substances like salts, carbohydrates, and peptides can also contribute to matrix effects.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of nicotinic acid derivatives.

Issue 1: Poor reproducibility and accuracy in quantification.

  • Possible Cause: Significant ion suppression or enhancement from matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.

    • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[1][7][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS, such as nicotinic acid-d4, into your workflow.[9] Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, it allows for more accurate quantification by using the analyte-to-IS peak area ratio.[1][5]

    • Chromatographic Separation: Modify your LC method to better separate the nicotinic acid derivatives from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]

Logical Relationship for Troubleshooting Poor Reproducibility

Start Poor Reproducibility/ Accuracy Assess Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Optimize_SP Optimize Sample Preparation (SPE/LLE) Assess->Optimize_SP Matrix Effect > 15%? Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Assess->Use_SIL_IS Matrix Effect > 15%? Optimize_LC Optimize Chromatographic Separation Assess->Optimize_LC Co-elution observed? Reevaluate Re-evaluate Performance Optimize_SP->Reevaluate Use_SIL_IS->Reevaluate Optimize_LC->Reevaluate

Caption: Troubleshooting workflow for poor analytical reproducibility.

Issue 2: Low signal intensity and high limit of detection (LOD).

  • Possible Cause: Severe ion suppression caused by high concentrations of matrix components, especially phospholipids.

  • Troubleshooting Steps:

    • Phospholipid Removal: Implement specific sample preparation techniques designed to deplete phospholipids. HybridSPE®-Phospholipid technology is one such method that targets the removal of these interfering species.

    • Extraction Method: Switch from protein precipitation to a more selective technique. For instance, liquid-liquid extraction under acidic conditions has been shown to be effective for both niacin recovery and phospholipid removal, resulting in a matrix effect of only 2.5% for niacin.[9]

    • Chromatography: Utilize Ultra-Performance Liquid Chromatography (UPLC) to achieve better resolution and sharper peaks. The increased peak height and separation from interfering components can significantly reduce ion suppression and improve sensitivity.

Experimental Workflow for Minimizing Ion Suppression

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma Sample->Protein Precipitation Basic LLE Liquid-Liquid Extraction (e.g., MTBE, acidic pH) Plasma Sample->LLE Intermediate SPE Solid-Phase Extraction (e.g., Mixed-Mode) Plasma Sample->SPE Advanced LC_Separation LC Separation (UPLC for high resolution) Protein Precipitation->LC_Separation LLE->LC_Separation Phospholipid Depletion Phospholipid Depletion (e.g., HybridSPE) SPE->Phospholipid Depletion Targeted Phospholipid Depletion->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection

Caption: Sample preparation and analysis workflow for reducing matrix effects.

Quantitative Data on Matrix Effects

The choice of sample preparation method significantly impacts the degree of matrix effect observed. The following table summarizes reported matrix effect and recovery data for nicotinic acid (NA) and its metabolite nicotinuric acid (NUA) using a protein precipitation method.

AnalyteConcentration (ng/mL)Relative Matrix Effect (%)Extraction Recovery (%)
Nicotinic Acid (NA) 1080.0 - 84.489.7 ± 2.5
6083.1 - 96.593.3 ± 6.3
60080.8 - 91.290.4 ± 5.4
Nicotinuric Acid (NUA) 1081.7 - 96.2100.7 ± 7.3
6085.3 - 99.3103.0 ± 7.1
60083.5 - 96.698.3 ± 2.4
Data sourced from a study quantifying NA and NUA in human plasma.[10] A relative matrix effect value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.

Experimental Protocols

1. Protein Precipitation for Nicotinic Acid and Nicotinuric Acid Analysis [10]

This protocol is a relatively simple method for sample cleanup but may result in significant matrix effects.

  • Reagents:

    • Human Plasma

    • Internal Standard (IS) working solution (e.g., 1000 ng/mL 5-fluorouracil)

    • Acetonitrile

    • Mobile Phase

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the IS working solution and 50 µL of water.

    • Vortex mix the sample.

    • Add 250 µL of acetonitrile to precipitate proteins.

    • Vortex mix thoroughly.

    • Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase.

    • Vortex mix for 30 seconds.

    • Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system.

2. Liquid-Liquid Extraction for Nicotinic Acid Analysis [9]

This method offers improved cleanup and reduced matrix effects compared to protein precipitation.

  • Reagents:

    • Human Plasma

    • Internal Standard (e.g., nicotinic acid-d4)

    • Acidifying agent (e.g., formic acid)

    • Methyl-t-butyl ether (MTBE)

  • Procedure:

    • Pipette 250 µL of human plasma into a clean tube.

    • Add the internal standard.

    • Acidify the plasma sample.

    • Add a suitable volume of MTBE for extraction.

    • Vortex mix vigorously to ensure thorough extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer (containing niacin) to a new tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE)

SPE provides excellent sample cleanup by selectively isolating analytes from the matrix. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to be highly effective at removing phospholipids and reducing matrix effects.[7][8] The specific protocol will depend on the chosen SPE sorbent and the physicochemical properties of the nicotinic acid derivatives being analyzed. Generally, the process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.

References

Technical Support Center: Degradation Pathways of 5-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stress testing of 5-(4-Fluorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for this compound?

A1: Forced degradation studies, or stress testing, involve subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are essential to:

  • Establish the intrinsic stability of the molecule.[2][3]

  • Identify potential degradation products and elucidate degradation pathways.[1]

  • Develop and validate stability-indicating analytical methods that can resolve the drug substance from its degradation products.[1][4]

  • Understand the chemical behavior of the molecule, which aids in formulation and packaging development.[1]

Q2: What are the typical stress conditions applied in forced degradation studies?

A2: A standard set of stress conditions is used to evaluate the degradation of a drug substance under various pharmaceutically relevant mechanisms.[1][4] For this compound, these typically include:

  • Acid Hydrolysis: Using acids like 0.1 M HCl.

  • Alkaline Hydrolysis: Using bases like 0.1 M NaOH.

  • Oxidation: Using oxidizing agents such as 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., 60°C - 80°C).

  • Photolytic Degradation: Exposing the substance to UV and visible light, as specified by ICH Q1B guidelines.[1]

Q3: What defines a "stability-indicating method"?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] Forced degradation studies are critical for demonstrating the specificity and stability-indicating power of such methods, typically using techniques like High-Performance Liquid Chromatography (HPLC).[4][5]

Q4: What is the target degradation percentage in these studies?

A4: The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A generally accepted range for the degradation of the drug substance is between 5% and 20%.[3][4] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal stability studies, while under-stressing might not generate sufficient degradation products for analysis.[1]

Experimental Protocols for Stress Testing

The following sections provide detailed methodologies for conducting stress testing on this compound.

General Workflow for Forced Degradation Studies

The overall process follows a systematic approach from sample preparation to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Stress Alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Alkali Expose to Stress Oxidative Oxidation (e.g., 3% H₂O₂, 25°C) Prep->Oxidative Expose to Stress Thermal Thermal (e.g., 80°C, solid/solution) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose to Stress Control Prepare Control Samples (No Stress) HPLC Analyze via Stability-Indicating RP-HPLC Method Control->HPLC Sampling Sample at Time Points (e.g., 1, 3, 5 days) Acid->Sampling Alkali->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Neutralize->HPLC Quantify Quantify Degradation (%) HPLC->Quantify Identify Identify Degradation Products (e.g., LC-MS/MS) Quantify->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: General experimental workflow for forced degradation studies.

Detailed Protocol for Hydrolytic Stress Testing
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and water.

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Store the mixture at an elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Mix the drug solution with 0.1 M NaOH. Store the mixture at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of NaOH and the alkaline samples with an equivalent amount of HCl.

  • Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Detailed Protocol for Oxidative Stress Testing
  • Preparation: Prepare a 1 mg/mL solution of the drug.

  • Stress Application: Mix the drug solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C), protected from light.

  • Sampling: Withdraw and analyze aliquots at appropriate time intervals.

  • Analysis: Analyze the samples directly or after appropriate dilution.

Detailed Protocol for Thermal Stress Testing
  • Solid State: Place a known amount of the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C).

  • Solution State: Prepare a solution of the drug in a suitable solvent and place it in the oven.

  • Sampling: For the solid state, withdraw samples at different times, dissolve in a solvent, and analyze. For the solution state, withdraw aliquots directly.

  • Analysis: Analyze the prepared samples by HPLC.

Detailed Protocol for Photolytic Stress Testing
  • Preparation: Prepare solutions and solid samples of the drug.

  • Exposure: Expose the samples to a light source that produces combined visible and UV outputs, as specified in ICH guideline Q1B. A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: Keep parallel samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to serve as dark controls.

  • Analysis: Analyze the light-exposed and dark control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under stress conditions.

Hydrolytic Degradation Pathway

Under harsh acidic or alkaline conditions, the primary degradation is unlikely to be hydrolysis of the main structure, as the amide and ether linkages common in many drugs are absent. However, decarboxylation under extreme heat and pH could be a possibility.

G parent This compound product1 4-Fluoro-1,1'-biphenyl (Hypothetical Product) parent->product1 Decarboxylation (Thermal/Extreme pH) co2 CO₂ parent->co2

Caption: Hypothetical thermal degradation via decarboxylation.

Oxidative Degradation Pathway

Oxidative stress can lead to the formation of N-oxides or hydroxylation of the aromatic rings. The pyridine ring is susceptible to oxidation at the nitrogen atom.

G parent This compound n_oxide This compound N-oxide (Degradation Product 1) parent->n_oxide Oxidation (H₂O₂) hydroxylated Hydroxylated derivatives (Degradation Product 2) parent->hydroxylated Oxidation (H₂O₂)

Caption: Potential oxidative degradation pathways.

Summary of (Hypothetical) Degradation Data

The following tables summarize potential quantitative results from forced degradation studies on this compound.

Table 1: Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ParametersDuration% Degradation
Acid Hydrolysis 0.1 M HCl24 hours~ 5%
Alkaline Hydrolysis 0.1 M NaOH8 hours~ 15%
Oxidation 3% H₂O₂4 hours~ 18%
Thermal (Solid) 80°C48 hours~ 8%
Photolytic (Solution) ICH Q1B7 days~ 12%

Table 2: Formation of Hypothetical Degradation Products (DP)

Stress ConditionMajor Degradation Product% Peak Area
Alkaline Hydrolysis DP-1 (Unknown)13.5%
Oxidation DP-2 (N-oxide)16.2%
Photolytic DP-3 (Unknown)10.8%

Troubleshooting Guide

Q: I am not observing any degradation even under harsh conditions. What should I do?

A: This indicates that this compound is highly stable.

  • Solution: Increase the severity of the stress conditions. You can try increasing the temperature, extending the exposure time, or using a higher concentration of the stress reagent (e.g., 1 M HCl instead of 0.1 M HCl). However, be cautious not to use conditions that are pharmaceutically irrelevant. If no degradation is seen after exposure to conditions more severe than accelerated stability protocols, the study can be terminated.[1]

Q: My sample degraded almost completely within a short time. How can I control the reaction?

A: This suggests the molecule is very labile under the applied stress.

  • Solution: Reduce the severity of the conditions. Try lowering the temperature, shortening the duration, or using a lower concentration of the stress reagent. The goal is to achieve a target degradation of 5-20%.[3][4] For some molecules, anhydrous or organic co-solvent systems might be needed to better control the extent of degradation.[4]

Q: The peaks of the degradation products are co-eluting with the parent drug peak in my HPLC analysis.

A: This means your analytical method is not stability-indicating.

  • Solution: The chromatographic method needs to be optimized. You can try adjusting the mobile phase composition (e.g., organic-to-aqueous ratio, pH), changing the column type (e.g., different stationary phase), modifying the gradient elution profile, or adjusting the flow rate to achieve better separation.

Q: this compound is not soluble in the aqueous stress media (acid/base). What is the alternative?

A: Poor solubility is a common challenge.

  • Solution: Inert organic co-solvents (like acetonitrile or methanol) can be used to aid solubility.[4] However, it's crucial to ensure the co-solvent itself is inert and does not participate in the degradation reaction. Alternatively, a suspension of the drug can be stressed, with the understanding that degradation rates will be different. For some water-sensitive compounds, conducting stress tests in anhydrous organic solutions may be a more suitable approach.[4]

References

Technical Support Center: NMR Analysis of 5-Aryl-Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex 5-aryl-nicotinic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR spectral interpretation of 5-aryl-nicotinic acid derivatives.

Q1: Why are the aromatic signals in my ¹H NMR spectrum overlapping?

A1: Signal overlapping in the aromatic region (typically 6.0-9.5 ppm) is common for these compounds due to the presence of two aromatic rings. The protons on the nicotinic acid ring and the 5-aryl substituent often have similar electronic environments, causing their chemical shifts to be very close.

  • Troubleshooting Steps:

    • Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS), which can help resolve overlapping signals.[1] Polar compounds often show significant chemical shift differences in aromatic solvents.[1]

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.

    • Run 2D NMR Experiments: A ¹H-¹H COSY experiment can help identify which protons are coupled to each other, even if their signals are crowded. This allows you to trace the spin systems of the nicotinic acid ring and the aryl substituent separately.[2]

Q2: The peaks in my spectrum are broad. What is the cause?

A2: Broad peaks can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to broadened lineshapes.[3] Diluting the sample may improve resolution.

  • Insoluble Material: The presence of suspended solid particles in the NMR tube will distort the magnetic field homogeneity, causing broad lines.[4] Always filter your sample into the NMR tube.[5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause severe line broadening.[3][4]

  • Chemical Exchange: The carboxylic acid proton (-COOH) and any N-H protons can undergo chemical exchange with residual water or other exchangeable protons, often resulting in a broad signal.

Q3: How can I definitively identify the carboxylic acid (-COOH) proton?

A3: The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10-13 ppm). To confirm its identity:

  • Perform a D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The acidic -COOH proton will exchange with deuterium and the peak will disappear or significantly decrease in intensity.[6] This technique also works for other exchangeable protons like -OH or -NH.[6]

Q4: The integration of my aromatic region doesn't match the expected number of protons. Why?

A4: This can happen for a few reasons:

  • Overlapping Residual Solvent Peak: The residual proton signal from the deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can overlap with your aromatic signals, artificially increasing the integration in that region.[4] Running the spectrum in a different solvent, such as acetone-d₆, can shift the solvent peak away from your signals of interest.[6]

  • Presence of Water: A broad water peak can overlap with your signals. A D₂O exchange can help identify and remove this interference.

  • Impurity: An unknown impurity with aromatic protons may be present. Check the purity of your sample by other methods like LC-MS or HPLC.

Q5: Why does the splitting pattern for the nicotinic acid ring protons look so complex?

A5: The protons on a pyridine ring exhibit both ortho (³J), meta (⁴J), and sometimes para (⁵J) couplings.[7][8] For a 3,5-disubstituted pyridine ring like in a 5-aryl-nicotinic acid, you can expect to see complex splitting. For example, the H-4 proton will be coupled to both H-2 and H-6, but with different coupling constants, leading to a doublet of doublets or a more complex multiplet. The values for these coupling constants are typically in the range of:

  • ³J (ortho): 5-9 Hz

  • ⁴J (meta): 1-3 Hz

  • ⁵J (para): <1 Hz[8]

Quantitative NMR Data Summary

The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for a generic 5-aryl-nicotinic acid derivative. Note that exact values will vary depending on the specific aryl substituent and the solvent used. Electron-donating groups on the aryl ring will tend to shift nearby protons upfield, while electron-withdrawing groups will shift them downfield.[9]

Proton/Carbon Typical δ Range (ppm) Expected Multiplicity (¹H) Typical Coupling Constants (J) in Hz (¹H)
Nicotinic Acid Ring
H-29.0 - 9.3d or s⁴J₂-₄ ≈ 2-3 Hz, ⁴J₂-₆ ≈ 2-3 Hz
H-48.2 - 8.5t or dd³J₄-₂ ≈ 2-3 Hz, ³J₄-₆ ≈ 2-3 Hz
H-68.7 - 9.0d or s⁴J₆-₂ ≈ 2-3 Hz, ⁴J₆-₄ ≈ 2-3 Hz
COOH10.0 - 13.5br sNone
C-2150 - 154
C-3 (C-COOH)134 - 138
C-4138 - 142
C-5 (C-Aryl)130 - 135
C-6151 - 155
C=O165 - 170
5-Aryl Substituent
Aryl Protons7.0 - 8.0m, d, t, ddOrtho: 7-9 Hz, Meta: 2-3 Hz, Para: <1 Hz
Aryl Carbons120 - 150

Data compiled and estimated from sources discussing nicotinic acid and substituted aromatic compounds.[7][10][11][12]

Detailed Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a 5-aryl-nicotinic acid derivative for analysis.

  • Determine Sample Amount:

    • For a standard ¹H NMR spectrum, use 5-25 mg of your compound.[3]

    • For a ¹³C NMR spectrum, a higher concentration is needed, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Select an Appropriate Deuterated Solvent:

    • Start with a common solvent like Chloroform-d (CDCl₃) or DMSO-d₆, as nicotinic acid derivatives often have good solubility in these.[4]

    • Ensure the solvent's residual peak does not overlap with key signals. If it does, choose an alternative solvent.[6]

    • Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[3][4]

  • Dissolve the Sample:

    • Weigh your sample and transfer it to a small, clean, dry vial.

    • Add the deuterated solvent and gently agitate (vortex or sonicate) until the sample is fully dissolved. A homogeneous solution is crucial for high-quality spectra.[4][13]

  • Filter the Solution:

    • To remove any particulate matter that can ruin spectral quality, filter the solution directly into a clean NMR tube.[5]

    • A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the bottom.

  • Transfer to NMR Tube and Cap:

    • Ensure the final sample height in the tube is between 4.0 and 5.0 cm.[4]

    • Cap the tube securely. For air-sensitive or moisture-sensitive samples, consider using a tube with a J. Young valve and prepare the sample in an inert atmosphere glovebox.[4]

  • Labeling:

    • Clearly label the NMR tube cap with a unique identifier. Avoid placing labels on the side of the tube where they might interfere with the spectrometer's spinner.[5]

  • Final Steps:

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease before inserting it into the spectrometer.[5]

Visual Workflow and Data Interpretation Guides

The following diagrams provide visual aids for troubleshooting and interpreting your NMR data.

troubleshooting_workflow start Acquire 1D ¹H NMR Spectrum check_quality Assess Spectrum Quality (Shimming, S/N) start->check_quality is_broad Are Peaks Broad? check_quality->is_broad broad_solutions Troubleshoot Broadening: 1. Re-shim instrument 2. Check sample concentration 3. Re-prepare (filter sample) is_broad->broad_solutions Yes assign_signals Assign Key Signals (Solvent, TMS, Aromatic, COOH) is_broad->assign_signals No broad_solutions->start Re-acquire is_overlapping Signals Overlapping? assign_signals->is_overlapping overlap_solutions Resolve Overlap: 1. Use different solvent (e.g., Benzene-d₆) 2. Acquire on higher-field NMR is_overlapping->overlap_solutions Yes confirm_exchangeable Confirm Exchangeable Protons (e.g., -COOH) is_overlapping->confirm_exchangeable No final_structure Propose/Confirm Structure is_overlapping->final_structure No, all clear overlap_solutions->start Re-acquire d2o_shake Perform D₂O Shake confirm_exchangeable->d2o_shake analyze_2d Acquire 2D NMR (COSY, HSQC/HMBC) confirm_exchangeable->analyze_2d Assignments unclear d2o_shake->analyze_2d Assignments still unclear analyze_2d->final_structure

References

Technical Support Center: Scaling Up the Synthesis of 5-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-(4-Fluorophenyl)nicotinic acid. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of 5-bromonicotinic acid with 4-fluorophenylboronic acid. The Suzuki-Miyaura coupling is favored for its high efficiency, tolerance to a wide range of functional groups, and the commercial availability of the starting materials.[1][2]

Q2: What are the key parameters to consider when scaling up the Suzuki-Miyaura reaction for this synthesis?

A2: When scaling up this synthesis, several critical parameters must be carefully controlled:

  • Catalyst Selection and Loading: The choice of palladium catalyst and its loading are crucial for an efficient and cost-effective process. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer higher turnover numbers and may be more suitable for large-scale production.[4][5]

  • Solvent and Base Selection: The choice of solvent and base impacts reaction kinetics, solubility of reactants and products, and ease of work-up. A mixture of an organic solvent like 1,4-dioxane and water is commonly used, with bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][6]

  • Temperature Control: Maintaining a consistent and controlled temperature is critical for reaction reproducibility and to minimize side reactions. Exothermic events should be anticipated and managed, especially in large reactors.

  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[1] Therefore, maintaining an inert atmosphere using nitrogen or argon throughout the process is essential.

  • Mixing and Agitation: Efficient mixing is crucial to ensure homogeneity and facilitate mass transfer, especially in large reaction vessels. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Work-up and Product Isolation: The work-up procedure should be designed for scalability, allowing for efficient separation of the product from the catalyst and other impurities.

  • Impurity Profile: Understanding and controlling the formation of impurities is critical for achieving the desired product quality. Common impurities include homocoupling products and byproducts from ligand degradation.[7][8]

Q3: How can I purify this compound on a large scale?

A3: For large-scale purification, the following methods are recommended:

  • Crystallization: The primary method for purifying the crude product is crystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used to obtain the product in high purity.[1]

  • pH Adjustment and Precipitation: After the reaction, adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will cause the product to precipitate, allowing for its isolation by filtration.[1]

  • Extraction: A liquid-liquid extraction can be employed to remove water-soluble impurities.

  • Activated Carbon Treatment: To remove colored impurities, the product solution can be treated with activated carbon before crystallization.

  • Palladium Scavenging: Residual palladium in the final product is a major concern in pharmaceutical applications. Specialized palladium scavengers can be used to reduce the palladium content to acceptable levels.[9][10]

Troubleshooting Guide

Issue 1: Low or Incomplete Conversion

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under appropriate conditions to prevent degradation. For scaled-up reactions, consider using more robust pre-catalysts.
Presence of Oxygen Thoroughly degas all solvents and ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon).[1]
Insufficient Mixing Optimize the agitation speed and impeller design to ensure proper mixing in the reactor.
Poor Reagent Quality Use high-purity starting materials. The presence of impurities in 5-bromonicotinic acid or 4-fluorophenylboronic acid can inhibit the catalyst.
Incorrect Stoichiometry Carefully control the addition of all reagents to ensure the correct molar ratios are maintained throughout the reaction.

Issue 2: Formation of Significant Byproducts

Potential Cause Recommended Solution
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.[11] Ensure rigorous degassing of the reaction mixture. Using a Pd(0) source directly can also help minimize this.
Dehalogenation of 5-Bromonicotinic Acid This can occur after the oxidative addition step. Optimizing the reaction temperature and choice of base can help minimize this side reaction.
Formation of Phenylated Impurities from Phosphine Ligands The aryl group from the phosphine ligand can sometimes couple with the starting material. Using different ligands or optimizing the reaction conditions can suppress this impurity formation.[7][8]

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product is Oily or Difficult to Crystallize Screen different solvent systems for crystallization. The addition of an anti-solvent can sometimes induce crystallization. Ensure the product is sufficiently pure before attempting crystallization.
High Levels of Residual Palladium in the Final Product Employ palladium scavengers after the initial purification steps. Multiple crystallizations may also be necessary to reduce palladium levels.[9][10]
Product Contaminated with Starting Materials Ensure the reaction goes to completion by monitoring with techniques like HPLC. Optimize the work-up procedure to effectively remove unreacted starting materials.

Data Presentation

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid (as a model)

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5K₃PO₄DMF802485[1]
Pd(dppf)Cl₂3K₂CO₃DME802High[12]
Pd(OAc)₂ / SPhos1-2K₃PO₄1,4-Dioxane/H₂O80-10012-24Varies[5]

Note: This table is a compilation of data from different sources for illustrative purposes and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed Methodology for Scaled-Up Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific equipment and scale of operation.

1. Reagents and Equipment:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5-1.0 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen/argon inlet.

  • Filtration equipment

  • Drying oven

2. Reaction Setup:

  • Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge the reactor with 5-bromonicotinic acid, 4-fluorophenylboronic acid, and potassium carbonate under a nitrogen or argon atmosphere.

  • Add the degassed 1,4-dioxane and water to the reactor. The typical solvent ratio is 4:1 to 5:1 dioxane:water.

3. Reaction Execution:

  • Begin agitation to ensure the mixture is a well-stirred slurry.

  • Add the palladium catalyst to the reactor under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-90 °C) using the reactor jacket.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

4. Work-up and Product Isolation:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts and the catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Transfer the filtrate to a separate vessel.

  • Adjust the pH of the filtrate to ~3-4 with an aqueous acid (e.g., HCl) to precipitate the this compound.

  • Filter the precipitated product and wash the solid with water.

  • Dry the product in a vacuum oven at a suitable temperature.

5. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • If necessary, treat the solution with a palladium scavenger to reduce residual palladium levels before the final crystallization.

Mandatory Visualization

Scaled_Up_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactor Setup (Inert Atmosphere) B Charge Reactants (5-Bromonicotinic Acid, 4-Fluorophenylboronic Acid, Base) A->B C Add Solvents (Dioxane/Water) B->C D Add Catalyst (e.g., Pd(dppf)Cl₂) C->D E Heating and Reaction (80-90°C) D->E F Cooling E->F G Filtration F->G H pH Adjustment (Precipitation) G->H I Filtration & Washing H->I J Drying I->J K Recrystallization J->K L Palladium Scavenging (if required) J->L M Final Product (this compound) K->M L->K

Caption: Workflow for the scaled-up synthesis of this compound.

References

Technical Support Center: Managing Impurities in Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) regarding the management of impurities in the final product of nicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of nicotinic acid?

A1: Common impurities in nicotinic acid synthesis can originate from starting materials, intermediates, byproducts, and degradation products. These include:

  • Related Pyridine Derivatives: Isonicotinic acid (an isomer), nicotinamide, and various pyridine derivatives are common process-related impurities.[1][2][3]

  • Unreacted Starting Materials: Residual amounts of precursors like 3-picoline or nicotine may remain.[4]

  • Oxidation Byproducts: The oxidation of picoline can lead to the formation of byproducts other than nicotinic acid.

  • Heavy Metals: Catalysts or reactors used during synthesis can introduce heavy metal impurities.[1]

  • Residual Solvents: Solvents used in the synthesis or purification steps may be present in the final product.[1]

  • Inorganic Salts: Reagents used in the synthesis and purification, such as sodium nicotinate, can remain as impurities.[5]

Q2: What are the primary sources of these impurities?

A2: The sources of impurities are multifaceted and can be introduced at various stages of the manufacturing process:

  • Raw Materials: Impurities present in the initial starting materials, such as different isomers of picoline, can carry through to the final product.[6]

  • Synthesis Process: The specific chemical reactions and conditions used, such as the oxidation of nicotine or 3-picoline, can generate byproducts.[4][7][8] For instance, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial method that can produce various byproducts.[4]

  • Reagents and Solvents: Impurities can be introduced from the reagents and solvents used during synthesis and purification.[6]

  • Process Equipment: The reaction vessels and other equipment can be a source of metallic impurities.[6]

  • Environmental Factors: Atmospheric contamination can occur during the manufacturing process.[6]

Q3: How can I effectively remove colored impurities from my nicotinic acid product?

A3: Colored impurities, often described as a yellow tint in crude nicotinic acid, can be removed through a combination of melting and recrystallization with a decolorizing agent.[9] Heating the crude nicotinic acid to its molten state for a short period can help destroy the chromophores responsible for the color.[9] Subsequent recrystallization from a suitable solvent, such as water, in the presence of activated carbon (e.g., Darco-G 60) is an effective method for obtaining a colorless product.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification and analysis of nicotinic acid.

Problem Potential Cause Recommended Solution
High levels of isonicotinic acid detected. Incomplete separation during purification.Optimize the recrystallization process. Isonicotinic acid has different solubility profiles that can be exploited. Consider using a mixed solvent system or adjusting the pH during crystallization. For analytical confirmation, HPLC with a diode array detector can distinguish between the two isomers based on their retention times and UV absorbance maxima.[10]
Presence of residual solvents in the final product. Inadequate drying of the purified nicotinic acid.Dry the product under vacuum at an appropriate temperature for a sufficient duration. The specific conditions will depend on the solvent to be removed.
Product fails to meet USP purity specifications. Multiple sources of impurities may be present.A multi-step purification approach may be necessary. This could involve an initial recrystallization followed by treatment with activated carbon and a final recrystallization.[9] Ensure high-purity starting materials and reagents are used throughout the synthesis.
Low yield after recrystallization. The chosen solvent has high solubility for nicotinic acid at low temperatures, or an inappropriate solvent-to-solute ratio was used.Select a solvent in which nicotinic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Water and ethanol are commonly used.[7] Carefully optimize the volume of solvent used to ensure supersaturation upon cooling.

Experimental Protocols

Recrystallization of Nicotinic Acid

This protocol describes a general procedure for the purification of crude nicotinic acid by recrystallization from water.

  • Dissolution: In a suitable flask, dissolve the crude nicotinic acid in a minimal amount of boiling water. The ratio of nicotinic acid to water will depend on the impurity profile but a starting point is approximately 1 gram of nicotinic acid to 10-15 mL of water.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the nicotinic acid) to the hot solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in an oven or vacuum oven at an appropriate temperature (e.g., 70-80°C) until a constant weight is achieved.

HPLC Analysis of Nicotinic Acid and Impurities

This method provides a general guideline for the analysis of nicotinic acid and the detection of impurities like isonicotinic acid using High-Performance Liquid Chromatography (HPLC).

Parameter Condition
Column Amine column
Mobile Phase Methanol and water acidified with formic acid
Detection Diode Array Detector (DAD) or UV Detector
Wavelength 260 nm for nicotinic acid, 270 nm for isonicotinic acid[10]
Injection Volume 10 - 20 µL
Flow Rate 1.0 mL/min
Column Temperature 30°C

Sample Preparation: Dissolve a known amount of the nicotinic acid sample in dilute hydrochloric acid to prepare a stock solution.[10] Further dilute with the mobile phase to a suitable concentration for injection.

Data Presentation

Table 1: Typical Impurity Profile of Crude vs. Purified Nicotinic Acid

Impurity Crude Product (%) After Recrystallization (%)
Isonicotinic Acid0.5 - 1.5< 0.1
Nicotinamide0.2 - 0.8< 0.05
3-Picoline0.1 - 0.5Not Detected
Heavy Metals< 20 ppm< 10 ppm
Residual SolventsVaries< 0.1%

Note: These values are illustrative and can vary significantly depending on the synthesis route and purification efficiency.

Visualizations

Nicotinic_Acid_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage 3-Picoline 3-Picoline Oxidation Oxidation 3-Picoline->Oxidation Oxidizing Agent (e.g., HNO3) Crude Nicotinic Acid Crude Nicotinic Acid Oxidation->Crude Nicotinic Acid Dissolution Dissolution Crude Nicotinic Acid->Dissolution Hot Solvent Decolorization Decolorization Dissolution->Decolorization Activated Carbon Hot Filtration Hot Filtration Decolorization->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Isolation & Drying Isolation & Drying Crystallization->Isolation & Drying Purity Analysis (HPLC) Purity Analysis (HPLC) Isolation & Drying->Purity Analysis (HPLC) Final Product Final Product Purity Analysis (HPLC)->Final Product Troubleshooting_Impurity_Issues Start Impurity Detected in Final Product Impurity_Type Identify Impurity Type (e.g., HPLC, GC-MS) Start->Impurity_Type Related_Substance Related Substance (e.g., Isomer) Impurity_Type->Related_Substance Isomer/Byproduct Residual_Solvent Residual Solvent Impurity_Type->Residual_Solvent Solvent Peak Colored_Impurity Colored Impurity Impurity_Type->Colored_Impurity Visual Observation Optimize_Purification Optimize Recrystallization (Solvent, pH) Related_Substance->Optimize_Purification Optimize_Drying Optimize Drying (Temp, Vacuum) Residual_Solvent->Optimize_Drying Decolorize Add Decolorization Step (Activated Carbon) Colored_Impurity->Decolorize

References

Validation & Comparative

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 5-Aryl-Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an aryl group at the 5-position of the nicotinic acid scaffold is a key transformation in the synthesis of a wide range of biologically active compounds. This guide provides an objective comparison of three powerful palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki, Stille, and Negishi couplings. By presenting experimental data, detailed protocols, and a comparative analysis of their advantages and disadvantages, this document aims to assist researchers in selecting the most suitable method for their synthetic needs.

At a Glance: Suzuki vs. Stille vs. Negishi Coupling

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Boronic acids/esters (R-B(OR)₂)Organostannanes (R-SnR'₃)Organozinc reagents (R-ZnX)
Key Advantages Commercially available and diverse boronic acids, low toxicity of boron byproducts, mild reaction conditions.[1]High functional group tolerance, stable and isolable organotin reagents.[2][3][4]High reactivity of organozinc reagents leading to faster reactions, excellent functional group tolerance.[5]
Key Disadvantages Potential for protodeboronation, sometimes requires strong bases which can affect sensitive substrates.High toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[3][6]Moisture and air sensitivity of organozinc reagents, requiring inert atmosphere techniques.[5]
Typical Substrate 5-Bromonicotinic acid5-Halonicotinic acid (I, Br)5-Halonicotinic acid (Cl, Br, I)

Performance Comparison: Synthesis of 5-Aryl-Nicotinic Acid Derivatives

The following table summarizes representative experimental data for the synthesis of 5-aryl-nicotinic acid derivatives using each of the three coupling methods. It is important to note that direct comparative studies on the exact same substrate are limited in the literature; therefore, analogous examples on similar pyridine systems are included to provide a reasonable basis for comparison.

Coupling ReactionHalide SubstrateAryl ReagentCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Suzuki 5-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
Suzuki 5-Bromonicotinic acid4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
Suzuki 5-Bromonicotinic acid3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
Stille (analogous) 3-BromopyridinePhenyltributylstannanePd(PPh₃)₄ (2)-Toluene11048~70-90
Negishi (analogous) 3-ChloropyridinePhenylzinc chloridePd(dba)₂/SPhos (2)-THF652~80-95

Catalytic Cycles

The fundamental mechanism for all three coupling reactions involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the transmetalation step.

Suzuki_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation Byproduct X-B(OR)₂ ArPdX->Byproduct ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (5-Aryl-nicotinic acid) ArPdAr_prime->Product ArX Ar-X (5-Halonicotinic acid) ArX->ArPdX Ar_prime_B Ar'-B(OR)₂ (Arylboronic acid/ester) Ar_prime_B->ArPdX Base Base Base->ArPdX Stille_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation Byproduct X-SnR₃ ArPdX->Byproduct ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (5-Aryl-nicotinic acid) ArPdAr_prime->Product ArX Ar-X (5-Halonicotinic acid) ArX->ArPdX Ar_prime_Sn Ar'-SnR₃ (Arylstannane) Ar_prime_Sn->ArPdX Negishi_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation Byproduct X-ZnX ArPdX->Byproduct ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (5-Aryl-nicotinic acid) ArPdAr_prime->Product ArX Ar-X (5-Halonicotinic acid) ArX->ArPdX Ar_prime_Zn Ar'-ZnX (Arylzinc halide) Ar_prime_Zn->ArPdX

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of nicotinic acid and its fluorinated analogs. While direct, head-to-head comparative studies with quantitative data for simple fluorinated nicotinic acids versus nicotinic acid on its primary receptors are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge on their biological context, the impact of fluorination in drug design, and the relevant experimental methodologies for their evaluation.

The Role of Fluorination in Modulating Biological Activity

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. In the context of nicotinic acid, fluorination has been explored to modulate its activity on its primary receptor targets, such as the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).

Comparative Biological Activity on GPR109A

Nicotinic acid is a potent agonist of the GPR109A receptor. The activation of GPR109A in adipocytes inhibits lipolysis, which is a key mechanism for its lipid-lowering effects. While direct comparative data for a simple fluorinated nicotinic acid and nicotinic acid from a single study is sparse, research on related fluorinated compounds and structure-activity relationship (SAR) studies provide insights into how fluorination can affect potency.

For illustrative purposes, the following table includes EC50 values for nicotinic acid and other GPR109A agonists. It is important to note that these values are from different studies and a direct comparison should be made with caution.

CompoundTargetAssay TypeEC50 (µM)Reference
Nicotinic AcidGPR109AcAMP accumulation~0.1-1
AcifranGPR109AcAMP accumulation~0.03
ButyrateGPR109AcAMP accumulation~1600[1]
β-hydroxybutyrateGPR109AcAMP accumulation~700[1]

Note: The EC50 values for Nicotinic Acid and Acifran are generally accepted values in the field and are cited in numerous publications.

GPR109A Signaling Pathway

Activation of the GPR109A receptor by agonists like nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for its anti-lipolytic effects.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ligand Nicotinic Acid (or Fluorinated Analog) Ligand->GPR109A Binds to Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to

Caption: GPR109A signaling pathway upon agonist binding.

Experimental Protocols

To quantitatively compare the biological activity of fluorinated and non-fluorinated nicotinic acids, a GPR109A activation assay is typically employed. The following is a representative protocol for a cAMP-based assay.

GPR109A Activation Assay (cAMP Measurement)

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human GPR109A receptor in appropriate media.

  • Seed the cells into 96-well plates at a density that allows for optimal signal detection and incubate overnight.

2. Compound Preparation:

  • Prepare stock solutions of nicotinic acid and the fluorinated nicotinic acid analog in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions to create a range of concentrations for generating a dose-response curve.

3. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.

  • Add the different concentrations of the test compounds (nicotinic acid and its fluorinated analog) and a vehicle control to the respective wells.

  • To stimulate adenylyl cyclase, add a known concentration of forskolin to all wells except for the negative control.

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

4. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

5. Data Analysis:

  • Plot the cAMP levels against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound. The EC50 represents the concentration of the agonist that gives a response halfway between the baseline and maximum response.

This guide highlights the importance of fluorination in modulating the biological activity of nicotinic acid and provides a framework for its evaluation. Further direct comparative studies are necessary to fully elucidate the specific effects of fluorination at different positions of the nicotinic acid scaffold.

References

Comparative Analysis of Receptor Binding Affinity: 5-(4-Fluorophenyl)nicotinic Acid vs. Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the receptor binding affinity between 5-(4-Fluorophenyl)nicotinic acid and varenicline is not feasible based on currently available scientific literature. Extensive searches did not yield specific binding affinity data for this compound at nicotinic acetylcholine receptors (nAChRs).

This guide, therefore, provides a comprehensive overview of the well-documented receptor binding profile of varenicline, alongside data for a structurally related 5-phenyl-nicotinic acid analog to offer some context. Furthermore, it details the standard experimental methodologies for assessing receptor binding affinity and presents a diagram of the associated signaling pathways for researchers in drug discovery and development.

Varenicline: A High-Affinity Ligand for Nicotinic Acetylcholine Receptors

Varenicline is a well-characterized partial agonist of several nAChR subtypes, exhibiting particularly high affinity for the α4β2 receptor, which is critically involved in the reinforcing effects of nicotine. Its binding affinity has been determined across various neuronal nAChR subtypes, demonstrating a degree of selectivity.

Table 1: Receptor Binding Affinity of Varenicline for nAChR Subtypes

Receptor SubtypeLigandKi (nM)SpeciesReference
α4β2 Varenicline0.06 - 0.14Rat, Human[1][2]
α7 Varenicline322Human[2]
α3β4 VareniclineBinds with lower affinityHuman[3][4]
α6β2 Varenicline0.12 - 0.13Rat, Monkey[1]
5-HT3 Varenicline350Not Specified[3]
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The asterisk () indicates the potential presence of other nicotinic subunits in the receptor complex.
5-Phenyl-Nicotinic Acid Analogues: An Indirect Comparator

While data for this compound is unavailable, research on structurally similar compounds can provide some insight. A study on 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues, which are derived from a 5-phenyl-nicotinic acid scaffold, identified a selective antagonist for the α3β4 nAChR.

Table 2: Receptor Binding Affinity of a 5-Phenyl-Nicotinic Acid Analogue

CompoundReceptor SubtypeKi (nM)Functional ActivityReference
Compound 3a α3β4123Antagonist[3]
α4β2>10,000-[3]
α7>10,000-[3]

Compound 3a is 5'-(4-chlorophenyl)-1-methyl-1,2,5,6-tetrahydro-3,3'-bipyridine.

It is crucial to note that Compound 3a has significant structural differences from this compound, including a tetrahydropyridine ring and a different phenyl substitution. Therefore, its binding profile should not be directly extrapolated.

Experimental Protocols

The binding affinities presented are typically determined using competitive radioligand binding assays.

Radioligand Binding Assay for nAChRs

This in vitro assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known high affinity for the target receptor.

General Protocol:

  • Preparation of Receptor Source: Membranes are prepared from cells (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, or α7) or from dissected brain regions known to have high densities of the target receptor (e.g., thalamus for α4β2).

  • Incubation: The cell membranes or brain homogenates are incubated with a fixed concentration of a specific radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (e.g., varenicline).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist like acetylcholine or varenicline, undergo a conformational change to allow the influx of cations such as Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and activation of various downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens channel Depolarization Membrane Depolarization nAChR->Depolarization Opens channel Agonist Agonist (e.g., Acetylcholine, Varenicline) Agonist->nAChR Binds to PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Gene_Expression Changes in Gene Expression MAPK->Gene_Expression

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Conclusion

Varenicline demonstrates high affinity and selectivity for the α4β2 and α6β2* nicotinic acetylcholine receptor subtypes, with lower affinity for the α7 and α3β4 subtypes. This binding profile is consistent with its clinical efficacy as a smoking cessation aid. Due to the absence of publicly available data, the binding affinity of this compound for nAChRs remains unknown, precluding a direct comparison with varenicline. Future studies are required to characterize the pharmacological profile of this compound to determine its potential as a modulator of nicotinic acetylcholine receptors.

References

Comparative In Vivo Efficacy of ABT-418 and 5-(4-Fluorophenyl)nicotinic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vivo performance of the nicotinic acetylcholine receptor agonist ABT-418. A direct comparison with 5-(4-Fluorophenyl)nicotinic acid is not possible due to the absence of published in vivo efficacy data for the latter compound.

This guide provides a detailed overview of the in vivo efficacy of ABT-418, a well-characterized nicotinic acetylcholine receptor (nAChR) agonist. The content is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological effects of this compound. Despite the initial aim to compare ABT-418 with this compound, an extensive search of publicly available scientific literature and databases did not yield any in vivo efficacy or relevant pharmacological data for this compound. Therefore, this document will focus on the established in vivo profile of ABT-418.

ABT-418: An Overview

ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with high affinity for the α4β2, α7, and α2β2 subtypes.[1] Developed by Abbott, it has been investigated for its nootropic (cognition-enhancing), neuroprotective, and anxiolytic properties.[1] Its mechanism of action involves the activation of these nAChRs, which are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system, including learning, memory, and attention.

In Vivo Efficacy of ABT-418

ABT-418 has demonstrated significant efficacy in a variety of in vivo models, ranging from rodents to primates, and has also been evaluated in human clinical trials. Its effects span cognitive enhancement, anxiolytic activity, and neuroprotection.

Cognitive Enhancement

ABT-418 has shown robust pro-cognitive effects in several animal models of learning and memory.

Model Species Dosage Key Findings Reference
Morris Water Maze (Spatial Learning)Rat (septal-lesioned)0.19 and 1.9 µmol/kg, i.p.Significantly attenuated lesion-induced deficits in spatial discrimination.[2]
Sustained Attention TaskRat0.04, 0.13, 0.39 mg/kgSignificantly improved the number of hits in sham-lesioned animals.
Delayed Recall Task (Distractibility)Monkey2.0-16.2 nmol/kg, i.m.Prevented distractibility and improved accuracy on trials without distractors.
Verbal and Spatial Learning TasksHuman (Alzheimer's Disease)6, 12, and 23 mg (acute)Showed significant improvements in total recall and a decline in recall failure.[3]
ADHD Symptom ChecklistHuman (Adults with ADHD)75 mg/day (transdermal)Significantly greater reduction in ADHD symptom scores compared to placebo.[4]
Anxiolytic Effects

In vivo studies have also highlighted the anxiolytic potential of ABT-418.

Model Species Dosage Key Findings Reference
Elevated Plus MazeMouseNot specifiedInduced anxiolytic-like effects.[5]
Rat ModelRatNot specifiedDisplayed anxiolytic activity reported to be more potent than diazepam.
Neuroprotective Properties

While most detailed studies on the neuroprotective effects of ABT-418 are in vitro, these findings suggest a potential for in vivo neuroprotection. In vitro studies have shown that ABT-418 protects primary rat cortical neurons from glutamate-induced cytotoxicity, an effect mediated by nAChRs, possibly the α7 subtype.[6] This neuroprotection is concentration- and time-dependent and involves the modulation of calcium dynamics.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key in vivo experiments based on studies with ABT-418 and other nAChR agonists.

Morris Water Maze for Spatial Learning
  • Animals: Male rats (e.g., Wistar or Sprague-Dawley) with septal lesions to induce cognitive deficits are commonly used. A sham-operated control group is essential.

  • Apparatus: A circular pool (approximately 2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Procedure:

    • Habituation: Allow rats to swim freely in the pool for 60 seconds without the platform.

    • Training: Conduct trials where rats are placed in the pool from different starting positions and must find the hidden platform. The latency to find the platform and the path taken are recorded.

    • Drug Administration: ABT-418 or vehicle is administered intraperitoneally (i.p.) at the specified doses (e.g., 0.19 and 1.9 µmol/kg) prior to each training session.

    • Probe Trial: After several days of training, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

Elevated Plus Maze for Anxiolytic Activity
  • Animals: Mice are frequently used for this behavioral assay.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure:

    • Drug Administration: Administer ABT-418 or a control substance (vehicle or a known anxiolytic like diazepam) at the desired dose and route.

    • Testing: Place the mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

    • Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ABT-418 and a typical in vivo experimental workflow.

ABT418_Mechanism ABT418 ABT-418 nAChR Neuronal Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) ABT418->nAChR Binds to and activates IonChannel Ion Channel Opening nAChR->IonChannel CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization Signaling Downstream Signaling (e.g., PI3K/Akt) CationInflux->Signaling Neurotransmitter Neurotransmitter Release (e.g., ACh, DA, Glu) Depolarization->Neurotransmitter Effects Cognitive Enhancement, Anxiolysis, Neuroprotection Neurotransmitter->Effects Signaling->Effects

Caption: Mechanism of action of ABT-418.

InVivo_Workflow AnimalModel Select Animal Model (e.g., Rat, Mouse) Grouping Randomize into Groups (Vehicle, ABT-418 doses) AnimalModel->Grouping DrugAdmin Drug Administration (e.g., i.p., i.m., transdermal) Grouping->DrugAdmin BehavioralTest Behavioral Testing (e.g., Morris Water Maze, Elevated Plus Maze) DrugAdmin->BehavioralTest DataCollection Data Collection & Analysis (e.g., Latency, Time in arm) BehavioralTest->DataCollection Conclusion Draw Conclusions on Efficacy DataCollection->Conclusion

Caption: A generalized workflow for in vivo efficacy testing.

Conclusion

ABT-418 is a nicotinic acetylcholine receptor agonist with well-documented in vivo efficacy in the domains of cognitive enhancement and anxiolysis, with further potential for neuroprotection. The data presented here, derived from a range of animal models and human studies, provide a solid foundation for further research into its therapeutic applications.

In contrast, there is a notable absence of publicly available scientific literature on the in vivo efficacy of this compound. Researchers are advised to exercise caution and recognize this significant data gap when considering this compound for comparative studies. Future investigations are required to first establish the basic pharmacological profile and in vivo effects of this compound before any meaningful comparison to established compounds like ABT-418 can be made.

References

Head-to-Head In Vitro Comparison of 5-Aryl-Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro performance of various 5-aryl-nicotinic acid derivatives across different therapeutic areas. The data presented is compiled from recent studies and aims to facilitate the selection and development of promising lead compounds.

This guide summarizes key quantitative data in structured tables, details the experimental protocols for the cited assays, and includes visualizations of relevant biological pathways and experimental workflows to provide a comprehensive understanding of the structure-activity relationships of these compounds.

Anti-Inflammatory Activity

A study by Mahmoud et al. investigated two series of nicotinic acid derivatives for their anti-inflammatory properties. The compounds were evaluated for their ability to inhibit nitrite production and their cytotoxicity in LPS/INF-γ-stimulated RAW 264.7 macrophage cells. The most potent compounds were further assessed for their inhibition of key inflammatory mediators.[1]

Table 1: In Vitro Anti-inflammatory Activity of 5-Aryl-Nicotinic Acid Derivatives

CompoundNitrite Inhibition IC50 (µM)MTT Assay (% Viability)TNF-α Inhibition (%)IL-6 Inhibition (%)iNOS Inhibition (%)COX-2 Inhibition (%)
4d 12.5 ± 0.45105.4 ± 0.7875.3 ± 2.172.1 ± 1.968.4 ± 1.765.2 ± 1.5
4f 10.2 ± 0.31119.1 ± 0.0980.1 ± 2.578.5 ± 2.273.2 ± 2.070.6 ± 1.8
4g 9.8 ± 0.2786.1 ± 0.5182.4 ± 2.880.2 ± 2.475.8 ± 2.173.1 ± 2.0
4h 8.5 ± 0.2295.7 ± 0.6385.6 ± 3.183.7 ± 2.779.3 ± 2.376.9 ± 2.2
5b 11.3 ± 0.39101.2 ± 0.8578.9 ± 2.376.4 ± 2.171.5 ± 1.968.9 ± 1.7
Ibuprofen 15.7 ± 0.53100.0 ± 0.0088.2 ± 3.586.1 ± 3.082.7 ± 2.680.3 ± 2.4

Data extracted from Mahmoud et al.[1]

Anti-Diabetic Activity

A recent study explored the potential of nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[2] A library of novel compounds was synthesized and tested for their in vitro inhibitory effects.[2]

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
8 35.7 ± 1.5> 500
35 > 50032.9 ± 2.8
39 > 50026.4 ± 2.0
44 28.9 ± 1.2> 500
Acarbose 15.2 ± 0.721.5 ± 1.1

Data extracted from a 2024 study on nicotinic acid derivatives.[2]

Anticancer Activity

Several nicotinamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study focused on their potential as VEGFR-2 inhibitors.[3]

Table 3: In Vitro Cytotoxic and VEGFR-2 Inhibitory Activities

CompoundHCT-116 IC50 (µM)HepG2 IC50 (µM)VEGFR-2 Inhibition IC50 (nM)
6 20.3 ± 0.925.1 ± 1.1172.3 ± 7.8
7 18.7 ± 0.822.4 ± 1.0155.6 ± 6.9
8 5.4 ± 0.27.1 ± 0.377.0 ± 3.5
11 16.5 ± 0.719.8 ± 0.983.4 ± 4.1
12 21.1 ± 1.024.3 ± 1.2168.9 ± 8.2
Sorafenib 9.3 ± 0.47.4 ± 0.353.7 ± 2.4

Data extracted from a study on nicotinamide derivatives as VEGFR-2 inhibitors.[3]

Antimicrobial Activity

Novel nicotinic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities.[4][5] Acylhydrazone and 1,3,4-oxadiazoline derivatives, in particular, have shown promising results against Gram-positive bacteria.[4]

Table 4: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. epidermidisS. aureusMRSAB. subtilisC. albicans
5 15.627.8115.627.81> 100
13 1.953.917.8115.62> 100
25 15.627.8115.627.8115.62
Ciprofloxacin 0.981.953.910.49NA
Ketoconazole NANANANA7.81

Data extracted from a study on novel nicotinic acid derivatives.[4]

Experimental Protocols

Anti-Inflammatory Assays[1]
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with the test compounds for 24 hours. MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

  • Griess Assay for Nitrite Inhibition: Cells were stimulated with LPS and IFN-γ in the presence of test compounds for 24 hours. The nitrite concentration in the culture supernatant was determined using the Griess reagent, and absorbance was measured at 540 nm.

  • ELISA for Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot for iNOS and COX-2 Expression: Cell lysates were subjected to SDS-PAGE, and proteins were transferred to a PVDF membrane. The membranes were probed with primary antibodies against iNOS, COX-2, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

α-Amylase and α-Glucosidase Inhibition Assays[2]
  • α-Amylase Inhibition Assay: A mixture of the test compound and α-amylase solution in phosphate buffer was pre-incubated, followed by the addition of a starch solution. The reaction was stopped by adding dinitrosalicylic acid color reagent and boiling. The absorbance was measured at 540 nm.

  • α-Glucosidase Inhibition Assay: The test compound and α-glucosidase solution in phosphate buffer were pre-incubated. The reaction was initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction was stopped with sodium carbonate, and the absorbance of the liberated p-nitrophenol was measured at 405 nm.

Anticancer and VEGFR-2 Inhibition Assays[3][6]
  • MTT Assay for Cytotoxicity: Cancer cell lines (HCT-116, HepG2) were seeded in 96-well plates and treated with different concentrations of the compounds for 48 hours. The assay was performed as described in the anti-inflammatory section.[6]

  • VEGFR-2 Kinase Assay: The in vitro inhibitory activity against VEGFR-2 was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used to generate a luminescent signal.

Antimicrobial Susceptibility Testing[4][7]
  • Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) was determined using a twofold serial dilution method in 96-well microtiter plates. Bacterial or fungal suspensions were added to wells containing the test compounds at various concentrations. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth after incubation.[4][7]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow relevant to the in vitro evaluation of 5-aryl-nicotinic acid derivatives.

G LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 Derivatives 5-Aryl-Nicotinic Acid Derivatives Derivatives->IKK Derivatives->NFkB

Caption: Inflammatory signaling pathway targeted by 5-aryl-nicotinic acid derivatives.

G start Start: Compound Library primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cell-based Assays) hit_identification->secondary_screening Active sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis Inactive lead_selection Lead Selection secondary_screening->lead_selection lead_selection->primary_screening Requires Optimization lead_selection->sar_analysis Potent & Selective end End: Lead Compound sar_analysis->end

Caption: General experimental workflow for in vitro screening of derivatives.

References

Comparative Analysis of Receptor Cross-Reactivity for 5-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5-(4-Fluorophenyl)nicotinic acid with various receptor systems. Due to the limited availability of direct experimental data for this specific compound, this document outlines the key receptors for assessment, presents hypothetical data based on related compounds, and details the experimental protocols necessary to determine its receptor interaction profile.

Introduction

This compound is a derivative of nicotinic acid (niacin). Nicotinic acid is well-established as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] Activation of GPR109A in adipocytes inhibits lipolysis, contributing to the lipid-modifying effects of niacin.[1] Given the structural similarity to nicotinic acid, this compound is presumed to be a GPR109A agonist. However, the introduction of a 5-phenyl substituent raises the possibility of interactions with other receptor families, a critical consideration in drug development to assess potential off-target effects and therapeutic applications.

This guide focuses on the potential for cross-reactivity with two major receptor families: nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid type A (GABA-A) receptors.

Potential Receptor Cross-Reactivity

While direct experimental data for this compound is not currently available in the public domain, studies on structurally related compounds with a 5-phenyl-substituted pyridine ring suggest a potential for interaction with nicotinic acetylcholine receptors (nAChRs). For instance, a series of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues have been investigated as potential antagonists of nAChRs. One compound in this series, 3a (5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine) , was identified as a selective antagonist for the α3β4 nAChR subtype with a Ki of 123 nM.[2] This indicates that the 5-phenyl pyridine core structure is compatible with binding to the orthosteric site of certain nAChR subtypes.

The potential for interaction with GABA-A receptors is less directly inferred from existing literature on analogous compounds but remains a crucial area for investigation due to the structural similarities between nicotinic acid derivatives and some GABAergic ligands.

Comparative Receptor Affinity and Function

To facilitate a clear comparison of potential receptor interactions, the following table summarizes the type of quantitative data that should be generated for this compound. The values presented are hypothetical and serve as a template for data presentation.

Receptor TargetLigandAssay TypeParameterValue
Primary Target
GPR109AThis compoundGTPγS BindingEC50150 nM
Nicotinic Acid (Reference)GTPγS BindingEC50200 nM
Potential Off-Target Receptors
nAChR α3β4This compoundRadioligand BindingKi>10 µM
Compound 3a (Reference)Radioligand BindingKi123 nM[2]
nAChR α4β2This compoundRadioligand BindingKi>10 µM
nAChR α7This compoundRadioligand BindingKi>10 µM
GABA-A (α1β2γ2)This compoundElectrophysiology% Modulation @ 10 µM<10%

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of receptor cross-reactivity. The following are representative protocols for the key assays.

GPR109A Functional Assay: GTPγS Binding

This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[3][4][5][6][7]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GPR109A.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the GPR109A-expressing cell membranes, various concentrations of this compound or a reference agonist, and GDP.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the EC50 values by fitting the data to a sigmoidal dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay: Radioligand Displacement

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[8][9][10]

Protocol:

  • Membrane Preparation: Use cell membranes from cell lines expressing the desired nAChR subtype (e.g., α3β4, α4β2, α7) or from brain tissue rich in these receptors.

  • Radioligand: Select a suitable high-affinity radioligand for the nAChR subtype of interest (e.g., [³H]epibatidine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Competition Binding: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

GABA-A Receptor Functional Assay: Electrophysiology (Patch-Clamp)

This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and allows for the assessment of modulation by test compounds.[11][12][13][14][15]

Protocol:

  • Cell Culture: Use cells (e.g., HEK293 or neurons) expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2).

  • Recording: Obtain whole-cell patch-clamp recordings from single cells.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Measurement: Measure the change in the amplitude of the GABA-evoked current.

  • Data Analysis: Express the effect of the test compound as a percentage modulation of the baseline GABA response.

Visualizations

Experimental Workflow for Receptor Cross-Reactivity Screening

G cluster_0 Primary Target Validation cluster_1 Off-Target Screening GPR109A_assay GPR109A Functional Assay (GTPγS Binding) nAChR_binding nAChR Radioligand Binding Assays (α3β4, α4β2, α7) GABA_A_functional GABA-A Receptor Functional Assay (Electrophysiology) compound This compound compound->GPR109A_assay Determine Agonist Potency (EC50) compound->nAChR_binding Determine Binding Affinity (Ki) compound->GABA_A_functional Assess Functional Modulation

Caption: Workflow for assessing the receptor cross-reactivity of this compound.

GPR109A Signaling Pathway

G ligand This compound receptor GPR109A ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits lipolysis Lipolysis g_protein->lipolysis Inhibition of camp cAMP adenylyl_cyclase->camp Reduces production of pka Protein Kinase A (PKA) camp->pka Activates pka->lipolysis Promotes

Caption: Gi-mediated signaling pathway of the GPR109A receptor.

References

A Comparative Guide to the Quantitative Analysis of 5-(4-Fluorophenyl)nicotinic Acid: An HPLC-MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard

HPLC-MS/MS has become the preferred method for the bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range.[2][3] This technique is particularly well-suited for quantifying drugs and their metabolites in complex biological matrices like plasma and urine.

Proposed HPLC-MS/MS Method

This proposed method is based on established protocols for nicotinic acid and its metabolites.[2][4][5]

1. Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. Two common and effective methods are:

  • Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[3][6]

  • Solid-Phase Extraction (SPE): This method offers cleaner extracts by utilizing a solid sorbent to selectively retain the analyte, which is then eluted with an appropriate solvent.[2][4]

2. Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or a C8, is typically used for separation.[5][7]

  • Column: Phenomenex Gemini C18 (100 x 4.6 mm, 3 µm) or similar.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3][4][8]

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

3. Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties. For nicotinic acid and its derivatives, positive ion mode is often used.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for 5-(4-Fluorophenyl)nicotinic acid and an appropriate internal standard would need to be determined.

Method Validation

A bioanalytical method must be validated to ensure its reliability and reproducibility.[1][9] Key validation parameters, as per ICH M10 guidelines, include:[9]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[4]

  • Calibration Curve: A demonstration of the relationship between the instrument response and the known concentration of the analyte over a specific range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[4]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.[4]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]

Comparison with Alternative Analytical Techniques

While HPLC-MS/MS is the dominant technique, other methods have been used for the analysis of nicotinic acid and similar compounds.

Technique Advantages Disadvantages Typical Application
HPLC-UV Simple, cost-effective, widely available.Lower sensitivity and selectivity compared to MS.Analysis of bulk drug substances and formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic efficiency for volatile compounds.Requires derivatization for non-volatile compounds like nicotinic acid, which can be time-consuming.Not commonly used for this class of compounds in bioanalysis.
Capillary Electrophoresis (CE) High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to HPLC-MS, potential for reproducibility issues.Analysis of charged molecules in simple matrices.
Immunoassays (e.g., ELISA) High throughput, can be automated.Cross-reactivity can be an issue, development of specific antibodies is required.Screening of large numbers of samples.[10]

Quantitative Data Summary

The following table summarizes typical performance data expected from a validated HPLC-MS/MS method for a small molecule like this compound, based on data from analogous compounds.[4]

Parameter Typical Value
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
LLOQ 1-10 ng/mL
Recovery 70-120%
Matrix Effect Within acceptable limits as per guidelines

Experimental Protocols

Detailed Protocol: HPLC-MS/MS Quantification

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol.

2. Calibration Standards and Quality Control (QC) Samples:

  • Prepare working solutions by serially diluting the stock solution.

  • Spike blank plasma with the working solutions to create calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Analysis:

  • Inject the reconstituted sample onto the HPLC-MS/MS system.

  • Acquire data using the predetermined MRM transitions.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (Reversed-Phase) Reconstitute->HPLC MS MS/MS Detection (Triple Quadrupole) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-MS/MS bioanalysis.

Validation_Parameters center_node Method Validation param1 Selectivity & Specificity center_node->param1 param2 Accuracy center_node->param2 param3 Precision center_node->param3 param4 Calibration Curve center_node->param4 param5 LLOQ center_node->param5 param6 Matrix Effect center_node->param6 param7 Recovery center_node->param7 param8 Stability center_node->param8

Caption: Key bioanalytical method validation parameters.

References

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of Halogen-Substituted 5-Phenylnicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often involves the meticulous exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. This guide delves into the SAR of halogen-substituted 5-phenylnicotinic acids, a class of compounds with potential therapeutic applications, primarily as agonists of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

Unveiling the Target: GPR109A and its Signaling Cascade

GPR109A is a G-protein coupled receptor that plays a crucial role in mediating the effects of nicotinic acid (niacin) and its derivatives.[] Activation of GPR109A is a key mechanism for the lipid-lowering effects of niacin. The binding of an agonist, such as a halogen-substituted 5-phenylnicotinic acid, initiates a cascade of intracellular events.

The primary signaling pathway involves the coupling of GPR109A to an inhibitory G-protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP is a key event that can be measured to quantify the potency of GPR109A agonists.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Halogen-Substituted 5-Phenylnicotinic Acid GPR109A GPR109A Receptor Agonist->GPR109A Binds to Gi_protein Gi Protein (αβγ subunits) GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Biological_Effect Downstream Biological Effects (e.g., Inhibition of Lipolysis) cAMP->Biological_Effect Leads to

Evaluating Biological Activity: A Comparative Framework

To establish a clear SAR, a series of halogen-substituted 5-phenylnicotinic acids would need to be synthesized and evaluated for their ability to activate GPR109A. The position (ortho, meta, para) and the nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) on the 5-phenyl ring are expected to significantly influence the compound's potency.

The following tables provide a template for presenting the quantitative data from such a study. The EC50 value, which represents the concentration of the compound that elicits a half-maximal response, is a standard measure of agonist potency.

Table 1: GPR109A Agonist Potency of para-Substituted 5-Phenylnicotinic Acids

Compound IDHalogen (para-position)Molecular Weight ( g/mol )EC50 (nM)
Control H199.21Value
1a F217.20Value
1b Cl233.65Value
1c Br278.11Value
1d I325.11Value

Table 2: GPR109A Agonist Potency of meta-Substituted 5-Phenylnicotinic Acids

Compound IDHalogen (meta-position)Molecular Weight ( g/mol )EC50 (nM)
2a F217.20Value
2b Cl233.65Value
2c Br278.11Value
2d I325.11Value

Table 3: GPR109A Agonist Potency of ortho-Substituted 5-Phenylnicotinic Acids

Compound IDHalogen (ortho-position)Molecular Weight ( g/mol )EC50 (nM)
3a F217.20Value
3b Cl233.65Value
3c Br278.11Value
3d I325.11Value

Experimental Protocols: A Guide to Data Generation

The following protocols describe standard methods for determining the agonist activity of compounds at the GPR109A receptor.

Cell Culture and Transfection
  • Cell Line: A stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells, is typically used.

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the receptor.

  • Transfection (if necessary): If a stable cell line is not available, transient transfection with a plasmid encoding GPR109A can be performed using standard transfection reagents.

GPR109A Functional Assay: cAMP Measurement

This assay measures the ability of a compound to inhibit the production of cAMP, a key downstream event in the GPR109A signaling pathway.

  • Cell Plating: GPR109A-expressing cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Preparation: Test compounds are serially diluted in an appropriate assay buffer to create a concentration range.

  • Cell Treatment: The cell culture medium is replaced with the assay buffer containing the test compounds and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are incubated for a specified period.

  • cAMP Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to stimulate cAMP production.

  • cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, typically based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The data is normalized to the forskolin-only control (100% activity) and the basal level (0% activity). The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

GPR109A_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture GPR109A-expressing cells Plate_Cells Plate cells in multi-well plates Cell_Culture->Plate_Cells Add_Compounds Add compounds and PDE inhibitor to cells Plate_Cells->Add_Compounds Compound_Dilution Prepare serial dilutions of test compounds Compound_Dilution->Add_Compounds Incubate1 Incubate Add_Compounds->Incubate1 Add_Forskolin Stimulate with Forskolin Incubate1->Add_Forskolin Incubate2 Incubate Add_Forskolin->Incubate2 Lyse_Cells Lyse cells and measure cAMP levels Incubate2->Lyse_Cells Data_Analysis Normalize data and calculate EC50 values Lyse_Cells->Data_Analysis

Conclusion and Future Directions

The systematic study of halogen-substituted 5-phenylnicotinic acids holds promise for the discovery of novel and potent GPR109A agonists. By generating and analyzing the comparative data as outlined in this guide, researchers can elucidate the key structural features that govern biological activity. This knowledge is invaluable for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Future studies could also explore the impact of these substitutions on other pharmacological parameters, such as receptor binding affinity, downstream signaling pathways beyond cAMP modulation, and in vivo efficacy.

References

A Comparative Guide to the In Vitro Metabolic Stability of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolic stability of nicotinic acid and its analogs, Acipimox and Niceritrol. The information is compiled from publicly available data to assist researchers in drug development and metabolic profiling. While direct comparative studies with quantitative half-life and intrinsic clearance values are limited in published literature, this guide synthesizes available qualitative and descriptive data to offer insights into the metabolic fate of these compounds.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of nicotinic acid and its selected analogs. The data is presented to highlight the differences in their metabolic pathways and susceptibility to degradation by liver enzymes.

CompoundChemical StructureIn Vitro Metabolic Stability ProfileKey Metabolic Pathways
Nicotinic Acid Pyridine-3-carboxylic acidUndergoes significant first-pass metabolism in the liver.Conjugation with glycine to form nicotinuric acid and formation of nicotinamide adenine dinucleotide (NAD).
Acipimox 5-methylpyrazine-2-carboxylic acid 4-oxideExhibits high metabolic stability with minimal metabolism.Primarily excreted unchanged in the urine.[1]
Niceritrol Pentaerythritol tetranicotinateAs a prodrug, it is designed to be hydrolyzed to release the active moiety, nicotinic acid.[2]Hydrolysis of the ester linkages to yield nicotinic acid.[2][3]

Note: Quantitative in vitro half-life (t1/2) and intrinsic clearance (CLint) values from direct comparative studies in human liver microsomes were not available in the public domain at the time of this review. The stability profiles are based on descriptive data from various sources.

Experimental Protocols

The following is a representative protocol for determining the in vitro metabolic stability of a compound using liver microsomes. This method is widely used in drug discovery to assess the susceptibility of new chemical entities to Phase I metabolism, primarily by cytochrome P450 enzymes.[4][5]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate in vitro half-life (t1/2) and intrinsic clearance (CLint).

Materials:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, positive control, and internal standard in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate or microtubes, add the liver microsomal suspension.

    • Add the test compound or positive control to the microsomal suspension and pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the incubation mixture are taken.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Solutions mix Combine Microsomes & Test Compound prep_cpd->mix prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sampling terminate Terminate Reaction with Cold Acetonitrile + Internal Standard sampling->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow of an in vitro liver microsomal stability assay.

References

A Comparative Guide to Nicotinic Agonists for a Novel Compound: 5-(4-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1][2] Their role in various physiological processes has made them significant targets for drug development in areas such as smoking cessation, neurodegenerative diseases, and pain management.[3][4] This guide provides a framework for benchmarking the novel compound 5-(4-Fluorophenyl)nicotinic acid against well-characterized nicotinic agonists. Due to the limited publicly available data on this compound, this document serves as a template, presenting comparative data for established agonists—Nicotine, Varenicline, and Epibatidine—to guide future experimental evaluation.

While this compound is structurally related to nicotinic acid (niacin), it's important to note that niacin's primary pharmacological target is the G-protein coupled receptor GPR109a, which is involved in lipid metabolism, rather than the ligand-gated ion channel nAChRs.[5][6][7] Therefore, direct comparisons of this compound should be made with classical nAChR agonists.

Comparative Analysis of Nicotinic Agonists

The pharmacological profile of a nicotinic agonist is defined by its binding affinity (Ki) and its functional potency and efficacy (EC50 and Imax) at various nAChR subtypes. These parameters determine the compound's overall effect on the nervous system.

Binding Affinity (Ki)

Binding affinity measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of three well-known nicotinic agonists across different nAChR subtypes.

CompoundnAChR SubtypeKi (nM)Species
This compound α4β2Data not available-
α7Data not available-
α3β4Data not available-
Nicotine α4β2~1 - 6.1Human/Rat
α7~1600Human
Muscle-typeLow Affinity-
Varenicline α4β2~0.06 - 0.4Human
α7~125 - 322Human
α3β2High Affinity-
α6High Affinity-
Epibatidine α4β2~0.04Mammalian
α7~20Mammalian

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Functional Potency (EC50) and Efficacy

EC50 represents the concentration of a drug that gives half of the maximal response. Efficacy refers to the maximum response a drug can produce. A compound can be a full agonist (high efficacy) or a partial agonist (lower efficacy compared to the endogenous ligand).

CompoundnAChR SubtypeEC50 (µM)Efficacy
This compound α4β2Data not availableData not available
α7Data not availableData not available
Nicotine α4β2VariesFull Agonist
Varenicline α4β2VariesPartial Agonist
α7VariesFull Agonist
Epibatidine α4β2VariesPotent Agonist

Note: EC50 values are highly dependent on the functional assay employed.

Experimental Protocols

To determine the pharmacological profile of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound. It involves competing the test compound against a radiolabeled ligand known to bind to the target receptor.

Objective: To determine the Ki of this compound at various nAChR subtypes.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).[8]

  • Test compound: this compound.

  • Known competitor for non-specific binding determination (e.g., unlabeled nicotine).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled competitor).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the functional properties (potency and efficacy) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[10][11]

Objective: To determine the EC50 and relative efficacy of this compound at various nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).[12]

  • Recording solution (e.g., Ringer's solution).

  • Test compound: this compound.

  • Control agonist (e.g., acetylcholine).

Procedure:

  • Inject the cRNA for the desired nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

  • Record the inward current elicited by the compound at each concentration.

  • Construct a dose-response curve by plotting the current response against the compound concentration.

  • Fit the curve to a sigmoidal dose-response equation to determine the EC50 and the maximum current response (Imax).

  • Compare the Imax of the test compound to that of a known full agonist to determine its relative efficacy.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the nAChR signaling pathway and the experimental workflows.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., Acetylcholine) nAChR nAChR (Ligand-Gated Ion Channel) Agonist->nAChR Binds to Receptor Depolarization Membrane Depolarization nAChR->Depolarization Channel Opens (Na⁺, K⁺ influx) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ca²⁺ Permeable Subtypes Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Influx->Downstream

Caption: nAChR Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Prep (nAChR source) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]Epibatidine) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Prep Oocyte Preparation cRNA_Injection cRNA Injection (nAChR Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (Receptor Expression) cRNA_Injection->Incubation TEVC_Setup TEVC Setup (Voltage Clamp) Incubation->TEVC_Setup Agonist_Application Agonist Application (Concentration Gradient) TEVC_Setup->Agonist_Application Record_Current Record Ionic Current Agonist_Application->Record_Current Dose_Response Dose-Response Curve Record_Current->Dose_Response EC50_Imax Calculate EC50 & Imax Dose_Response->EC50_Imax

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow

References

Navigating the Blood-Brain Barrier: A Comparative Analysis of Nicotinic Acid Derivatives' CNS Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ability of compounds to cross the blood-brain barrier (BBB) is a critical step in the development of therapeutics for central nervous system (CNS) disorders. This guide provides a comparative analysis of the CNS penetration of key nicotinic acid derivatives, supported by experimental data and detailed methodologies.

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are crucial for various physiological functions, including neuronal health. Their ability to enter the brain is a key determinant of their therapeutic potential for a range of neurological conditions. This guide examines the CNS penetration of nicotinic acid, nicotinamide, nicotine, and its primary metabolite, cotinine, highlighting their distinct mechanisms of transport across the BBB.

Quantitative Data on CNS Penetration

The following table summarizes the available data on the CNS penetration of selected nicotinic acid derivatives. Direct comparative values for metrics like LogBB (the logarithm of the brain-to-plasma concentration ratio) and Kp,uu (the unbound brain-to-unbound plasma concentration ratio) are not widely available in existing literature for all derivatives under identical experimental conditions. Therefore, this table incorporates both quantitative values where available and qualitative descriptions of BBB permeability based on experimental findings.

DerivativeChemical StructureLogPLogBBKp,uuCNS Penetration Efficiency & Notes
Nicotinic Acid Pyridine-3-carboxylic acid0.36[1]Not ReportedNot ReportedModerate: Transported across the BBB by a carrier-mediated system, specifically monocarboxylate transporters (MCTs).[2][3]
Nicotinamide Pyridine-3-carboxamideNot ReportedNot ReportedNot ReportedHigh: Rapidly and bidirectionally transported across the BBB by a high-capacity, non-saturable facilitated diffusion system.[4][5]
Nicotine 3-(1-methyl-2-pyrrolidinyl)pyridineNot ReportedNot ReportedNot ReportedHigh: Efficiently crosses the BBB via a carrier-mediated process involving an H+/organic cation antiporter.[6][7] It is more efficient at crossing the BBB than its metabolite, cotinine.[8]
Cotinine (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-oneNot ReportedNot ReportedNot ReportedModerate: Penetrates the BBB, but less efficiently than nicotine.[8][9]

Note on Quantitative Metrics:

  • LogP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

  • LogBB: The logarithm of the ratio of the total concentration of a compound in the brain to that in the blood at steady state. A LogBB value > 0.3 generally indicates ready penetration into the CNS, while a value < -1.0 suggests poor penetration.[10]

  • Kp,uu: The ratio of the unbound concentration of a drug in the brain to the unbound concentration in plasma. It is considered the gold standard for assessing BBB penetration as it reflects the free drug available to interact with targets. A Kp,uu value > 0.3-0.5 is generally considered indicative of good brain penetration.[11]

Experimental Protocols

The determination of CNS penetration involves various in vivo and in vitro techniques. The in situ brain perfusion technique is a powerful in vivo method for quantifying the transport of substances across the BBB.

In Situ Rat Brain Perfusion Technique

This technique allows for the precise control of the composition of the fluid entering the brain's vascular system and provides a quantitative measure of the brain uptake of a test compound. The protocol described here is a general methodology that has been applied to study the transport of nicotinic acid derivatives like nicotinamide.[5]

Objective: To measure the unidirectional influx of a compound across the BBB.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Perfusion fluid (e.g., bicarbonate-buffered saline) containing the radiolabeled test compound (e.g., [14C]nicotinamide)

  • Infusion pump

  • Surgical instruments for cannulation of the carotid artery

  • Scintillation counter for measuring radioactivity

Procedure:

  • Anesthesia and Surgery: The rat is anesthetized, and the common carotid artery is exposed. The external carotid artery is then cannulated with a fine needle connected to the infusion pump.

  • Perfusion: The perfusion fluid containing the radiolabeled compound is infused at a constant rate for a short duration (typically 5 to 300 seconds).[12][13] This short duration is crucial for measuring the initial, unidirectional influx before significant backflow from the brain to the blood occurs.[5]

  • Termination and Sample Collection: The perfusion is stopped, and the animal is decapitated. The brain is removed, and samples from different brain regions are taken.

  • Analysis: The concentration of the radiolabeled compound in the brain tissue and in the perfusion fluid is determined using a scintillation counter.

  • Calculation of Permeability: The brain uptake is quantified by calculating the permeability-surface area (PS) product or the brain uptake clearance (Kin).

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Surgery Expose and Cannulate Carotid Artery Anesthesia->Surgery Perfusion Infuse Perfusion Fluid with Radiolabeled Derivative Surgery->Perfusion Termination Stop Perfusion and Collect Brain Tissue Perfusion->Termination Measurement Measure Radioactivity in Brain and Perfusate Termination->Measurement Calculation Calculate Brain Uptake (e.g., PS product, Kin) Measurement->Calculation

In Situ Brain Perfusion Workflow

Mechanisms of Transport Across the Blood-Brain Barrier

The transport of nicotinic acid and its derivatives across the BBB is not uniform and involves distinct transport systems, which explains their varying CNS penetration efficiencies.

Nicotinic Acid Transport

Nicotinic acid is transported across the BBB primarily by carrier-mediated transport systems. Evidence points to the involvement of monocarboxylate transporters (MCTs), which are responsible for the transport of endogenous molecules like lactate and pyruvate.[2][3] This transport is proton-coupled. The sodium-coupled monocarboxylate transporter 1 (SMCT1) has also been implicated in nicotinic acid uptake.[2]

G BBB Blood Blood Brain Brain NA_blood Nicotinic Acid MCT MCT / SMCT1 NA_blood->MCT NA_brain Nicotinic Acid MCT->NA_brain H_ion H+ H_ion->MCT Na_ion Na+ Na_ion->MCT G BBB Blood Blood Brain Brain NAM_blood Nicotinamide Facilitated_Transporter Facilitated Diffusion Transporter NAM_blood->Facilitated_Transporter NAM_brain Nicotinamide Facilitated_Transporter->NAM_brain G BBB Blood Blood Brain Brain Nicotine_blood Nicotine Antiporter H+/Organic Cation Antiporter Nicotine_blood->Antiporter Nicotine_brain Nicotine Antiporter->Nicotine_brain H_ion_blood H+ Antiporter->H_ion_blood H_ion_brain H+ H_ion_brain->Antiporter

References

Evaluating Off-Target Effects of 5-(4-Fluorophenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the on-target and potential off-target effects of 5-(4-Fluorophenyl)nicotinic acid. Due to the limited publicly available data on this specific compound, this document focuses on a comparative analysis with its parent compound, nicotinic acid, and outlines a comprehensive experimental strategy to characterize its pharmacological profile.

Introduction

This compound is a derivative of nicotinic acid (Niacin/Vitamin B3). Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] This interaction in adipocytes leads to the inhibition of lipolysis, reducing the flux of free fatty acids to the liver and consequently decreasing the synthesis of VLDL and LDL cholesterol.[2] A prominent and often dose-limiting side effect of nicotinic acid is cutaneous flushing, which is also mediated by GPR109A activation in Langerhans cells and keratinocytes, leading to prostaglandin release.[1]

The introduction of a 4-fluorophenyl group to the nicotinic acid scaffold can potentially alter its potency, selectivity, and pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3][4] Therefore, a thorough evaluation of the off-target effects of this compound is crucial to ascertain its therapeutic potential and safety profile.

On-Target and Potential Off-Target Profile

Primary Target: Based on its structural similarity to nicotinic acid, the primary target of this compound is presumed to be GPR109A .

Potential Off-Target Effects:

  • Altered GPR109A Signaling: The fluorophenyl group may modify the binding affinity and efficacy at GPR109A, potentially leading to a different balance between the desired anti-lipolytic effects and the flushing response.

  • Kinase Inhibition: Aromatic ring systems are common pharmacophores that can interact with the ATP-binding site of protein kinases. Off-target kinase inhibition is a frequent source of adverse drug reactions.

  • Interaction with Other GPCRs: While nicotinic acid is relatively selective for GPR109A, the modified structure could lead to interactions with other G-protein coupled receptors.

  • Metabolic Liabilities: The fluorophenyl moiety could be metabolized to reactive intermediates, although fluorination often blocks sites of metabolism.[3][4]

Comparative Compounds

For a comprehensive evaluation, this compound should be compared against:

  • Nicotinic Acid: The parent compound, serving as the primary benchmark for on-target activity and known side effects.

  • Acipimox: A well-characterized nicotinic acid analog with a longer half-life, providing another reference for GPR109A-mediated effects.[2]

  • 6-Fluoronicotinic acid: A commercially available fluorinated analog that can help dissect the specific effects of fluorine substitution on the pyridine ring.[5]

Data Presentation: Comparative In Vitro Pharmacology

The following tables provide a template for summarizing key experimental data.

Table 1: GPR109A Receptor Binding and Functional Activity

CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Agonism (EC50, nM)Prostaglandin D2 Release (EC50, nM)
This compoundExperimental DataExperimental DataExperimental Data
Nicotinic AcidReference DataReference DataReference Data
AcipimoxReference DataReference DataReference Data
6-Fluoronicotinic acidExperimental DataExperimental DataExperimental Data

Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)

CompoundKinase 1Kinase 2Kinase 3...Kinase N
This compoundExperimental DataExperimental DataExperimental Data...Experimental Data
Nicotinic AcidExperimental DataExperimental DataExperimental Data...Experimental Data

Table 3: Broad Receptor Screening Profile (% Inhibition at 10 µM)

CompoundGPCR Target 1Ion Channel 1Nuclear Receptor 1...Target N
This compoundExperimental DataExperimental DataExperimental Data...Experimental Data
Nicotinic AcidExperimental DataExperimental DataExperimental Data...Experimental Data

Experimental Protocols

GPR109A Radioligand Binding Assay

Objective: To determine the binding affinity of the test compounds for the GPR109A receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing human GPR109A.

  • Assay Conditions: Membranes are incubated with a specific radioligand for GPR109A (e.g., [³H]-Nicotinic Acid) and varying concentrations of the test compound.

  • Incubation and Filtration: The binding reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

GPR109A Functional Assay (cAMP Measurement)

Objective: To assess the functional agonism of the test compounds at the GPR109A receptor.

Methodology:

  • Cell Culture: A suitable cell line expressing GPR109A (e.g., CHO-K1 or HEK293) is cultured.

  • Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (to increase intracellular cAMP) in the presence of varying concentrations of the test compound.

  • Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

Kinase Selectivity Profiling

Objective: To identify potential off-target interactions with a broad panel of protein kinases.

Methodology:

  • Assay Format: A radiometric or fluorescence-based in vitro kinase assay is utilized. Several commercial services offer comprehensive kinase profiling panels.

  • Procedure: A fixed concentration of the test compound (typically 1-10 µM) is incubated with a panel of purified kinases, their respective substrates, and ATP (often at the Km concentration).

  • Detection: Kinase activity is determined by measuring the incorporation of phosphate into the substrate.

  • Data Analysis: The percentage inhibition of each kinase by the test compound is calculated relative to a vehicle control. Hits are typically defined as kinases with >50% inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context and identify potential off-target binding.

Methodology:

  • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to various temperatures, causing protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Detection: The amount of soluble target protein (GPR109A) remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: Ligand binding is indicated by a shift in the melting curve to a higher temperature, signifying thermal stabilization of the target protein. This method can be adapted to a high-throughput format to screen for other protein targets that are stabilized by the compound.

Mandatory Visualizations

GPR109A_Signaling_Pathway cluster_adipocyte Adipocyte cluster_liver Liver Compound This compound or Nicotinic Acid GPR109A GPR109A Compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP  - ATP ATP ATP->AC PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Triglycerides Triglycerides HSL->Triglycerides  - FFA Free Fatty Acids Triglycerides->FFA FFA_liver Free Fatty Acids FFA->FFA_liver Reduced Influx VLDL VLDL Synthesis FFA_liver->VLDL  -

Caption: GPR109A signaling pathway in adipocytes.

Off_Target_Screening_Workflow cluster_primary_screening Primary Off-Target Screening cluster_hit_validation Hit Validation cluster_cellular_confirmation Cellular Confirmation Compound This compound Kinase_Panel Broad Kinase Panel (>400 kinases, 10 µM) Compound->Kinase_Panel GPCR_Panel GPCR Panel (e.g., SafetyScreen44, 10 µM) Compound->GPCR_Panel IC50 IC50 Determination (Dose-Response) Kinase_Panel->IC50 Hits (>50% inh.) GPCR_Panel->IC50 Hits (>50% inh.) CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Potent Hits

Caption: Experimental workflow for off-target screening.

References

Safety Operating Guide

Proper Disposal of 5-(4-Fluorophenyl)nicotinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-(4-Fluorophenyl)nicotinic acid is crucial for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards. This information directly informs the necessary safety precautions and disposal methodology.

Hazard StatementClassificationPrecautionary Measures
Causes serious eye irritationEye Irritation (Category 2A)[1]Wear eye and face protection.[1]
May cause skin irritationSkin Irritation (Category 2)[1][2]Wear protective gloves and clothing.[1][3]
May cause respiratory irritationSTOT SE (Category 3)[1][2]Avoid breathing dust; use only in a well-ventilated area.[1][3]
Harmful to aquatic lifeAcute Aquatic Hazard (Category 3)Avoid release to the environment.
Harmful if swallowedAcute Toxicity, oral (Category 4)[2]Do not eat, drink, or smoke when using this product; wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for disposing of this compound, as well as managing spills and contaminated materials.

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a particulate respirator.[2]

Waste Collection and Segregation
  • Solid Waste:

    • Collect dry, solid this compound waste in its original container or a clearly labeled, compatible, and sealable waste container.

    • Do not mix with other waste streams.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials grossly contaminated with this compound, such as paper towels, absorbent pads, or disposable PPE, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Handle uncleaned containers as you would the product itself.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Avoid generating dust.

  • For small spills, carefully sweep or vacuum the solid material. For larger spills, you can use an inert absorbent material.[1]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[1]

  • Clean the affected area thoroughly, and collect the cleaning materials for disposal as hazardous waste.

  • Prevent the spilled material from entering drains, sewers, or waterways.[1][4]

Storage Pending Disposal
  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep containers tightly closed to prevent leaks or spills.[1]

Final Disposal
  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[1]

  • It is the responsibility of the waste generator to ensure that disposal complies with all federal, state, and local regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess Assess Material for Disposal ppe->assess solid_waste Unused or Expired Solid Chemical assess->solid_waste Solid Waste spill Spill Occurs assess->spill Spill contaminated_items Contaminated Items (e.g., gloves, weigh boats) assess->contaminated_items Contaminated Materials collect_solid Place in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid contain_spill Contain Spill (Avoid Dust, Use Inert Material) spill->contain_spill collect_items Place in Labeled, Sealed Hazardous Waste Container contaminated_items->collect_items storage Store Waste Container in Designated Secure Area collect_solid->storage collect_spill Collect Spilled Material & Cleanup Debris into Labeled Container contain_spill->collect_spill collect_spill->storage collect_items->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling 5-(4-Fluorophenyl)nicotinic acid, including detailed personal protective equipment (PPE) requirements, a step-by-step operational plan, and a comprehensive disposal strategy.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure and ensure laboratory safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or chemical splash goggles and a face shield.A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hands Chemical-resistant gloves.Nitrile gloves are a suitable option. For extended contact or handling of larger quantities, consider double-gloving. Always inspect gloves for integrity before use.
Body Laboratory coat.A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron is recommended.
Respiratory NIOSH-approved respirator.Required if engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits, or when handling large quantities of the powder.
Feet Closed-toe shoes.Shoes should be made of a non-porous material.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and contamination. The following workflow outlines the safe handling of this compound from preparation to post-handling cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Handle Solid Compound C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Regulations G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Workflow for Handling this compound

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]

    • Don all required personal protective equipment as detailed in the table above.[1]

    • Prepare the designated work area, preferably within a certified chemical fume hood, by ensuring it is clean and uncluttered.

  • Handling:

    • Carefully weigh the required amount of this compound. Avoid generating dust.

    • Perform all experimental manipulations within the fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Cleanup and Disposal:

    • Following the completion of the experiment, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Segregate all waste containing this compound into a clearly labeled, compatible waste container.[1][2]

    • Dispose of the chemical waste in accordance with all federal, state, and local regulations.[1]

    • Carefully remove and dispose of contaminated PPE, such as gloves, in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all solid and liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container label should include the chemical name, concentration, and associated hazards.

    • Do not mix this waste with other incompatible waste streams.[2]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated PPE, should be disposed of as hazardous waste.

    • Place these materials in a designated and labeled solid waste container.

  • Disposal Procedure:

    • Follow your institution's hazardous waste disposal procedures.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated organic compounds.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.